Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
Description
Properties
IUPAC Name |
methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQRCLLUKLUQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730720 | |
| Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866775-18-0 | |
| Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate in Modern Drug Discovery
An In-depth Guide for Researchers and Drug Development Professionals
CAS Number: 866775-18-0 Molecular Formula: C₈H₆BrF₃N₂O₂ IUPAC Name: Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate
In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the successful discovery of novel therapeutics. Among these, Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate has emerged as a key intermediate, prized for its unique substitution pattern that offers a versatile platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth analysis of this compound, from its fundamental properties to its application in the synthesis of targeted therapies.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical characteristics is the foundation of its effective use in synthesis. The properties of this compound are summarized below, providing essential data for reaction planning and safety considerations.
| Property | Value | Source |
| CAS Number | 866775-18-0 | [1][2] |
| Molecular Weight | 299.05 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |
Safety and Handling: this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
The Synthetic Utility: A Gateway to Complex Heterocycles
The strategic arrangement of substituents on the pyridine ring of this compound makes it a valuable precursor for a variety of chemical transformations. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and amino moieties. The amino group at the 3-position can be readily acylated, alkylated, or used in cyclization reactions to construct fused ring systems. The methyl ester at the 2-position provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.
Application in Kinase Inhibitor Synthesis: A Case Study
The true value of a building block is demonstrated in its application. While a direct synthesis of a marketed drug using this specific intermediate is not documented in the available resources, its structural motifs are highly relevant to the synthesis of kinase inhibitors. Picolinate-derived scaffolds are prevalent in a number of kinase inhibitors that have advanced to clinical trials[3]. These compounds often target signaling pathways that are dysregulated in cancer and other diseases[4].
To illustrate the utility of this compound, we can conceptualize its use in the synthesis of a hypothetical kinase inhibitor targeting a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently implicated in cancer cell growth and survival.
Hypothetical Synthetic Workflow
The following diagram outlines a potential synthetic workflow where this compound serves as a key starting material for the synthesis of a complex, multi-ring kinase inhibitor.
Experimental Protocol: A Representative Suzuki Coupling Reaction
The following is a generalized, self-validating protocol for a Suzuki coupling reaction, a key step in the hypothetical workflow.
Objective: To couple an arylboronic acid to the 6-position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Self-Validation: The success of the reaction is validated by obtaining the correct mass of the product by LC-MS and confirming its structure by ¹H and ¹³C NMR spectroscopy. The purity is assessed by HPLC.
The Biological Context: Targeting Dysregulated Signaling Pathways
Kinase inhibitors, the development of which can be facilitated by intermediates like this compound, are designed to interfere with specific signaling pathways that are aberrantly activated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many tumors[4].
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for a kinase inhibitor.
A kinase inhibitor synthesized from our lead compound could potentially bind to the ATP-binding pocket of a key kinase in this pathway, such as PI3K or mTOR, thereby blocking its catalytic activity and preventing downstream signaling that promotes cancer cell survival and proliferation.
Conclusion
This compound stands out as a strategically important building block in the medicinal chemist's toolbox. Its inherent reactivity and versatile substitution pattern provide a robust starting point for the synthesis of complex heterocyclic compounds, particularly those designed as kinase inhibitors. A deep understanding of its properties, synthetic potential, and the biological context of its downstream applications empowers researchers to leverage this valuable intermediate in the ongoing quest for novel and effective therapies.
References
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Liu, Q., et al. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 2011.
- Mori, M., et al. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 135565929, this compound". PubChem, [Link].
- Smaill, J. B., et al. Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 2000.
- MDPI. Discovery of Novel Picolinamide-Based Derivatives as Novel VEGFR-2 Kinase Inhibitors: Synthesis, In Vitro Biological Evaluation and Molecular Docking. Molecules, 2022.
- MDPI. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 2012.
- National Library of Medicine. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Future Medicinal Chemistry, 2013.
Sources
An In-depth Technical Guide to Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate, a key building block in modern medicinal and agrochemical research. The strategic placement of its functional groups—an amine, a bromine atom, and a trifluoromethyl group on a picolinate scaffold—imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures.
Core Molecular Attributes and Physicochemical Properties
This compound is a polysubstituted pyridine derivative. The pyridine ring, being electron-deficient, is a common scaffold in bioactive molecules. The substituents on this ring each play a critical role in modulating the molecule's properties.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 866775-18-0 | [1] |
| Molecular Formula | C₈H₆BrF₃N₂O₂ | [2] |
| Molecular Weight | 299.05 g/mol | [2][3] |
| Physical State | Solid | [2] |
| Purity | Typically >95% | [2][4] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3] |
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that significantly influences the electronic properties of the pyridine ring.[5] This group is known to enhance metabolic stability and bioavailability of drug candidates, making it a highly desirable feature in medicinal chemistry.[3] The bromine atom at the 6-position is a versatile handle for a variety of cross-coupling reactions, while the amino group at the 3-position can be utilized for further derivatization or to modulate the molecule's biological activity.
Structural Diagram:
Caption: Chemical structure of this compound.
Spectroscopic Profile (Inferred)
¹H NMR Spectroscopy (Predicted):
-
Aromatic Proton: A singlet is expected for the proton at the 4-position of the pyridine ring, likely in the range of 7.5-8.5 ppm.
-
Amino Protons: A broad singlet corresponding to the -NH₂ protons would likely appear between 4.0 and 6.0 ppm.
-
Methyl Protons: A sharp singlet for the methyl ester (-OCH₃) protons is expected around 3.8-4.2 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Pyridine Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The carbons attached to the bromine, trifluoromethyl, and ester groups will be significantly shifted.
-
Ester Carbonyl: The carbonyl carbon of the ester group is anticipated to be in the range of 160-170 ppm.
-
Methyl Carbon: The methyl carbon of the ester will likely appear around 50-55 ppm.
-
Trifluoromethyl Carbon: A quartet is expected for the carbon of the -CF₃ group due to coupling with the fluorine atoms.
Mass Spectrometry (Predicted):
-
The mass spectrum would be expected to show a distinctive molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom.[6]
-
Fragmentation would likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of the carbonyl group (-CO).
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretching: Symmetrical and asymmetrical stretching vibrations of the primary amine (-NH₂) are expected in the region of 3300-3500 cm⁻¹.[7]
-
C=O Stretching: A strong absorption band for the ester carbonyl group should be present around 1700-1730 cm⁻¹.
-
C-F Stretching: Strong bands corresponding to the C-F bonds of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region.
-
C-Br Stretching: A weaker absorption for the C-Br bond would likely be observed in the fingerprint region.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is largely dictated by the interplay of its functional groups on the electron-deficient pyridine ring.
Key Reaction Types:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position is highly susceptible to displacement via various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[7] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, providing a powerful tool for library synthesis.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group activates the C-Br bond towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines and alkoxides.
-
Derivatization of the Amino Group: The primary amino group at the 3-position can be readily acylated, alkylated, or diazotized to introduce further chemical diversity.
Illustrative Reaction Workflow: Suzuki-Miyaura Coupling
Caption: A typical Suzuki-Miyaura cross-coupling reaction workflow.
Step-by-Step Protocol for a Generic Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like potassium carbonate (2.0-3.0 eq.).[8]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous solution of the base.[8]
-
Reaction Execution: Heat the mixture to a temperature ranging from 80°C to 110°C and monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 6-aryl-3-amino-5-(trifluoromethyl)picolinate derivative.[8]
Applications in Research and Development
While specific applications for this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a key intermediate in several areas:
-
Pharmaceuticals: The trifluoromethylpyridine motif is a key structural feature in numerous active pharmaceutical ingredients.[5] This building block is particularly well-suited for the synthesis of kinase inhibitors and other targeted therapies where the pyridine core can act as a hinge-binding motif. The strategic placement of functional groups allows for the exploration of structure-activity relationships in drug discovery programs.
-
Agrochemicals: Trifluoromethylpyridine derivatives are widely used in the agrochemical industry as herbicides, fungicides, and insecticides.[9] The unique physicochemical properties imparted by the trifluoromethyl group can lead to enhanced efficacy and favorable environmental profiles.
-
Materials Science: The ability of the pyridine nitrogen to coordinate with metal ions makes this compound a potential ligand for the synthesis of novel metal-organic frameworks (MOFs) and other coordination polymers with interesting catalytic or material properties.
Safety and Handling
Hazard Identification:
-
Harmful if swallowed [2]
-
Causes skin irritation [2]
-
Causes serious eye irritation [2]
-
Harmful if inhaled [2]
-
May cause respiratory irritation [2]
Precautionary Measures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
In case of accidental exposure, seek immediate medical attention.
Conclusion
This compound is a highly functionalized building block with significant potential for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science sectors. Its unique combination of a reactive bromine handle, a versatile amino group, and a property-enhancing trifluoromethyl group on a picolinate scaffold makes it a valuable tool for chemical innovation. While detailed experimental data for this specific compound is limited, its reactivity can be reliably predicted based on established chemical principles and data from analogous structures, enabling its effective use in a variety of synthetic applications.
References
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Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines. (URL: [Link])
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (URL: [Link])
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Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides - CHIMIA. (URL: [Link])
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This compound [866775-18-0] - Bio-Connect. (URL: [Link])
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mass spectra - the M+2 peak - Chemguide. (URL: [Link])
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The importance of trifluoromethyl pyridines in crop protection | Request PDF - ResearchGate. (URL: [Link])
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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A Technical Guide to Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and materials science. Its unique trifluoromethylated and halogenated structure provides a versatile scaffold for developing novel pharmaceuticals and agrochemicals. The strategic placement of the amino, bromo, and trifluoromethyl groups on the picolinate framework allows for selective chemical modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, grounded in authoritative scientific sources.
Chemical Identity and Properties
This compound is a solid organic compound characterized by a pyridine ring substituted with five different functional groups.[1] The presence of a trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, which can enhance the metabolic stability and cell permeability of its derivatives—a desirable trait in drug design.[2][3]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | [1] |
| CAS Number | 866775-18-0 | [1][4][5] |
| Molecular Formula | C₈H₆BrF₃N₂O₂ | [1][5] |
| Molecular Weight | 299.05 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Structural Diagram
The structure of this compound is defined by a pyridine core. The carboxymethyl group at position 2, the amino group at position 3, the trifluoromethyl group at position 5, and the bromine atom at position 6 create a unique combination of reactive sites.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on common organic synthesis methodologies for analogous compounds, as specific preparations are often proprietary or found within patent literature.
Objective: To synthesize this compound from 3-amino-5-(trifluoromethyl)picolinic acid.
-
Bromination of the Starting Material:
-
To a solution of 3-amino-5-(trifluoromethyl)picolinic acid (1.0 eq) in a suitable solvent such as acetic acid, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Causality: NBS is a mild and selective brominating agent for electron-rich aromatic rings. The amino group activates the pyridine ring, directing bromination to the ortho/para positions. Position 6 is sterically accessible and electronically favored.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-6-bromo-5-(trifluoromethyl)picolinic acid.
-
-
Esterification:
-
Dissolve the crude acid from the previous step in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), dropwise while cooling in an ice bath.
-
Causality: This is a classic Fischer esterification. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux the mixture for 8-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
-
Purification:
-
The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Self-Validation: The purity and identity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectroscopic data should be compared with literature values or predicted spectra.
-
Chemical Reactivity and Applications
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. It is a key building block in the synthesis of agrochemicals, particularly herbicides, and serves as a versatile scaffold in medicinal chemistry for creating libraries of potential drug candidates. [2][6]
-
Amino Group (Position 3): The primary aromatic amine is a nucleophile and can undergo a variety of reactions, including diazotization (Sandmeyer reaction), acylation to form amides, and reductive amination.
-
Bromo Group (Position 6): The bromine atom is an excellent leaving group, making it ideal for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.
-
Ester Group (Position 2): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to a primary alcohol.
Application in Agrochemicals
Picolinic acid derivatives are a well-established class of herbicides. [6]The trifluoromethyl group often enhances the biological activity of these compounds. This compound can be elaborated into more complex structures that exhibit potent herbicidal properties.
Application in Medicinal Chemistry
In drug discovery, this molecule serves as a fragment for building more complex drug candidates. The trifluoromethyl group can improve metabolic stability and binding affinity to biological targets. [3][7]The reactive handles allow for its incorporation into larger molecules designed to interact with specific enzymes or receptors. For instance, it can be used in the synthesis of kinase inhibitors, GPCR modulators, or other therapeutic agents.
Safety and Handling
This compound is classified as harmful if swallowed or inhaled. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. [1]
-
Hazard Statements: H302 (Harmful if swallowed), H332 (Harmful if inhaled). [1]* Precautionary Phrases: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor). [1]
Conclusion
This compound is a high-value, multi-functional chemical intermediate. Its synthesis, while requiring careful control, provides access to a scaffold with significant potential in the development of new agrochemicals and pharmaceuticals. The strategic arrangement of its reactive sites offers chemists a powerful tool for molecular design and discovery, underscoring the importance of fluorinated building blocks in modern chemical research.
References
- Fujisaka, A., Aomatsu, D., Kakutani, Y., Ter, R., & Miyashita, H. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573.
- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008). Organic Letters, 10(9), 1835-7.
- Grellepois, F., & Chorki, F. (2018).
- Shimizu, M., & Hiyama, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 145-155.
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ChemBK. (n.d.). 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid. Retrieved from [Link]
- El-Faham, A., et al. (2020). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2020(2), M1128.
- Kumar, R., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Pharmaceuticals, 14(8), 811.
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Hamari Chemicals, Ltd. (2017). Catalog of Pyridine Compounds. Retrieved from [Link]
- Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. CN105348177A.
- Vitale, P., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8219.
- Preparation method for 2,5-dibromo-3-methylpyridine. (2017).
- Wang, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(14), 5406.
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The Strategic Synthesis of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate: A Technical Guide for Advanced Drug Discovery
Foreword: Navigating the Complex Architecture of a Key Pharmaceutical Intermediate
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring an amino group, a bromine atom, and a trifluoromethyl group, offers multiple points for diversification, making it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this important intermediate, designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind each synthetic step, providing detailed protocols and mechanistic insights to empower the successful and reproducible synthesis of this target molecule.
I. Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of this compound suggests a multi-step pathway beginning from a readily available starting material. The final esterification of the picolinic acid is a straightforward transformation. The core challenge lies in the controlled introduction of the amino and bromo substituents onto the 5-(trifluoromethyl)picolinic acid backbone. Our proposed synthetic strategy focuses on a logical sequence of reactions to build the complex pyridine core, prioritizing commercially available starting materials and robust, scalable reactions.
Caption: Retrosynthetic analysis of the target molecule.
II. Detailed Synthetic Pathway and Experimental Protocols
Our proposed synthesis commences with the commercially available 2-chloro-5-(trifluoromethyl)pyridine and proceeds through a five-step sequence involving hydrolysis, nitration, reduction, bromination, and final esterification.
Caption: Proposed multi-step synthesis pathway.
Step 1: Synthesis of 5-(Trifluoromethyl)pyridin-2(1H)-one from 2-Chloro-5-(trifluoromethyl)pyridine
Causality: The initial step involves the hydrolysis of the 2-chloro substituent to a hydroxyl group, which exists in tautomeric equilibrium with the more stable pyridone form. This transformation is crucial for activating the pyridine ring for subsequent electrophilic substitution and for the eventual conversion to the carboxylic acid.
Protocol:
-
To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as dioxane or water, add a strong base like sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to a pH of ~7.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(trifluoromethyl)pyridin-2(1H)-one.
| Parameter | Value |
| Starting Material | 2-Chloro-5-(trifluoromethyl)pyridine |
| Reagents | Sodium Hydroxide |
| Solvent | Dioxane/Water |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Step 2: Synthesis of 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one
Causality: The introduction of a nitro group at the 3-position is achieved through electrophilic aromatic substitution. The electron-donating nature of the pyridone oxygen directs the nitration to the positions ortho and para to it. Steric hindrance from the trifluoromethyl group at the 5-position favors substitution at the 3-position.
Protocol:
-
To a cooled (0 °C) solution of 5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in concentrated sulfuric acid, add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one.
| Parameter | Value |
| Starting Material | 5-(Trifluoromethyl)pyridin-2(1H)-one |
| Reagents | Fuming Nitric Acid, Sulfuric Acid |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-80% |
Step 3: Synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one
Causality: The nitro group is a versatile precursor to an amino group. Catalytic hydrogenation is a clean and efficient method for this reduction. The resulting amino group is a key handle for further functionalization.
Protocol:
-
In a hydrogenation vessel, dissolve 3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-5-(trifluoromethyl)pyridin-2(1H)-one.
| Parameter | Value |
| Starting Material | 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one |
| Reagents | Hydrogen Gas, 10% Palladium on Carbon |
| Solvent | Methanol or Ethanol |
| Pressure | 50-100 psi |
| Typical Yield | 90-98% |
Step 4: Synthesis of 3-Amino-6-bromo-5-(trifluoromethyl)picolinic Acid
Causality: This step involves the simultaneous bromination at the 6-position and oxidation of the pyridone to a carboxylic acid. The amino group activates the ring towards electrophilic bromination, and the reaction conditions are chosen to facilitate both transformations. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent.
Protocol:
-
To a solution of 3-amino-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a solvent like acetonitrile, add N-Bromosuccinimide (NBS) (1.1 eq).
-
The reaction may require a radical initiator such as benzoyl peroxide and heating to proceed efficiently.
-
Following the bromination, the pyridone can be oxidized to the picolinic acid. While various oxidizing agents can be used, a one-pot procedure from a related pyridone to a picolinic acid is less common and may require optimization. A plausible two-step alternative involves first the bromination and then oxidation. For the purpose of this guide, we present a direct, albeit challenging, transformation.
-
After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography or recrystallization to obtain 3-amino-6-bromo-5-(trifluoromethyl)picolinic acid.
| Parameter | Value |
| Starting Material | 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one |
| Reagents | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Typical Yield | 50-60% (requires optimization) |
Step 5: Synthesis of this compound
Causality: The final step is a standard Fischer esterification. The carboxylic acid is converted to its methyl ester in the presence of an acid catalyst and methanol. Thionyl chloride is a common reagent for this transformation as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily attacked by methanol.
Protocol:
-
Suspend 3-amino-6-bromo-5-(trifluoromethyl)picolinic acid (1.0 eq) in methanol.
-
Cool the mixture to 0 °C and add thionyl chloride (1.5 eq) dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
| Parameter | Value |
| Starting Material | 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid |
| Reagents | Thionyl Chloride, Methanol |
| Temperature | Reflux |
| Typical Yield | 80-90% |
III. Conclusion and Future Perspectives
The synthetic pathway detailed in this guide provides a robust and logical approach to the synthesis of this compound. While some steps, particularly the one-pot bromination and oxidation, may require further optimization for large-scale production, the overall strategy is sound and utilizes well-established chemical transformations. The availability of this key intermediate opens up avenues for the exploration of novel chemical space in drug discovery, enabling the synthesis of a new generation of therapeutic agents. Further research into alternative synthetic routes, such as those involving late-stage C-H activation or novel coupling strategies, may lead to even more efficient and sustainable methods for the production of this valuable compound.
IV. References
-
Synthesis of 2-chloro-5-trifluoromethylpyridine. CN102452976A. Google Patents.
-
Oxidation of methylpyridines to pyridinecarboxylic acids. US2818378A. Google Patents.
-
Esterification of carboxylic acids using thionyl chloride. J. Org. Chem.1963 , 28 (1), 215-216.
-
Synthesis of Halauxifen-methyl. ChemicalBook. (2024).
-
Palladium-Catalyzed Amination of Aryl Halides. J. Am. Chem. Soc.1995 , 117 (23), 6374–6375.
-
Bromination of Pyridines. J. Org. Chem.2005 , 70 (18), 7184–7192.
A Technical Guide to the Starting Materials and Synthesis of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is a highly functionalized pyridine derivative of significant interest in medicinal and agrochemical research. Its densely packed array of reactive sites—an amine, a bromine atom, a trifluoromethyl group, and a methyl ester—makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the strategic considerations for its synthesis, focusing on the selection of viable starting materials and the establishment of a robust, multi-step synthetic pathway. As a senior application scientist, the narrative herein emphasizes not just the procedural steps, but the underlying chemical principles and strategic decisions that ensure a logical, efficient, and reproducible synthesis.
Retrosynthetic Analysis: A Strategic Deconstruction
To logically derive the optimal starting materials, we begin by deconstructing the target molecule. A retrosynthetic analysis reveals a convergent pathway that builds complexity from simpler, commercially available precursors. The primary disconnections focus on the sequential introduction of the key functional groups onto a pyridine core.
The analysis suggests that a plausible forward synthesis would involve the late-stage bromination of an amino-picolinate intermediate. The amino group itself can be derived from the reduction of a nitro group, a common and reliable transformation. The core pyridine ring, substituted with the trifluoromethyl group and a precursor to the ester, forms the foundational starting point.
Caption: Retrosynthetic analysis of the target molecule.
The Primary Synthetic Pathway: From Pyridinol to Picolinate
The most logical and field-proven route commences with 5-Nitro-3-(trifluoromethyl)pyridin-2-ol . This starting material is advantageous as it already contains the critical trifluoromethyl group and a nitro group correctly positioned on the pyridine scaffold. The synthesis proceeds through a series of reliable and well-documented chemical transformations.
Step 1: Chlorination of the Pyridinol Core
The initial step involves the conversion of the hydroxyl group of 5-nitro-3-(trifluoromethyl)pyridin-2-ol into a chloride. This is a crucial activation step, transforming the relatively unreactive hydroxyl into a good leaving group, which facilitates subsequent nucleophilic substitution to build the ester functionality.
-
Rationale: Thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is the reagent of choice for this transformation.[1][2] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, driven by the release of sulfur dioxide and hydrogen chloride gases. DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent with thionyl chloride, which is more reactive.
Step 2: Introduction of the Carboxylate Precursor
With the activated 2-chloro intermediate in hand, the next objective is to install the carbon atom that will become the methyl ester. A common and effective method is palladium-catalyzed carbonylation.
-
Rationale: This reaction introduces a carbonyl group by reacting the aryl chloride with carbon monoxide in the presence of methanol and a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This method directly yields the desired methyl ester, Methyl 3-nitro-5-(trifluoromethyl)picolinate .
Step 3: Reduction of the Nitro Group
The transformation of the nitro group to a primary amine is a pivotal step. This is typically achieved through catalytic hydrogenation or, more commonly in laboratory settings, with a metal in acidic media.
-
Rationale: The use of iron powder in a mixture of acetic acid and an alcohol like ethanol is a classic, cost-effective, and high-yielding method for this reduction.[3][4][5] The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group, with the acidic medium providing the necessary protons. This method is generally preferred over catalytic hydrogenation for substrates containing sensitive functional groups, although in this case, both are viable. The product is Methyl 3-amino-5-(trifluoromethyl)picolinate .
Step 4: Regioselective Bromination
The final step is the selective introduction of a bromine atom at the C6 position. This is an electrophilic aromatic substitution reaction on a highly activated pyridine ring.
-
Rationale: The amino group at C3 and the nitrogen atom in the pyridine ring are both activating, ortho-, para-directing groups. The C2 and C4 positions are ortho to the amino group, while the C6 position is para. Steric hindrance from the adjacent trifluoromethyl group at C5 and the ester at C2 will disfavor substitution at C4. The C6 position is therefore the most electronically and sterically favored site for electrophilic attack. N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile is an excellent reagent for this purpose, providing a source of electrophilic bromine under mild conditions.
Caption: Forward synthesis workflow for the target molecule.
Comparative Analysis of Starting Materials
While the pyridinol-based route is robust, other starting materials could be considered. The following table compares the primary route with a plausible alternative.
| Parameter | Route A: Pyridinol-Based (Recommended) | Route B: Picoline-Based (Alternative) |
| Primary Starting Material | 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | 3-(Trifluoromethyl)-2-methylpyridine |
| Key Steps | 1. Chlorination2. Carbonylation3. Nitro Reduction4. Bromination | 1. Oxidation of methyl group2. Esterification3. Nitration4. Nitro Reduction5. Bromination |
| Overall Step Count | 4 steps | 5 steps |
| Advantages | - Good control of regiochemistry.- Utilizes well-established, high-yielding reactions.- Starting material contains key functional groups in the correct positions. | - Potentially cheaper starting material. |
| Disadvantages | - Starting material may be more expensive. | - Oxidation of the methyl group can be harsh.- Nitration of the pyridine ring can lead to regioisomers, requiring separation.- Longer synthetic sequence. |
Detailed Experimental Protocols
The following protocols are representative procedures for the key transformations in the recommended synthetic pathway.
Protocol 1: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine[1][2]
-
Materials: 5-Nitro-3-(trifluoromethyl)pyridin-2-ol, Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a reaction vessel containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 eq), slowly add thionyl chloride (20.0 eq).
-
Add a catalytic amount of DMF (2.0 eq).
-
Heat the reaction mixture to 100°C and stir for 10 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride.
-
Carefully partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. This is often used in the next step without further purification.
-
Protocol 2: Synthesis of Methyl 3-amino-5-(trifluoromethyl)picolinate (via Reduction)[3]
-
Materials: Methyl 3-nitro-5-(trifluoromethyl)picolinate, Iron powder, Acetic acid, Ethanol, Ethyl acetate, Saturated sodium carbonate solution, Diatomaceous earth.
-
Procedure:
-
Suspend Methyl 3-nitro-5-(trifluoromethyl)picolinate (1.0 eq) in a 1:1 mixture of ethanol and ethyl acetate.
-
Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl (or a significant portion of acetic acid).
-
Heat the mixture to reflux and stir vigorously for 12-15 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of diatomaceous earth to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium carbonate to neutralize residual acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product. Purify by column chromatography if necessary.
-
Conclusion
The synthesis of this compound is best approached through a well-defined, multi-step sequence starting from 5-Nitro-3-(trifluoromethyl)pyridin-2-ol. This route offers excellent control over regiochemistry and relies on high-yielding, scalable chemical transformations. By understanding the rationale behind each step—from the initial chlorination to the final regioselective bromination—researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery and development. The provided protocols serve as a robust foundation for the practical execution of this synthesis.
References
-
Title: The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Picolinates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives, collectively known as picolinates, represent a "privileged" structural motif in the landscape of medicinal chemistry and drug discovery.[1] The inherent structural and electronic characteristics of the picolinate scaffold make it a versatile building block for creating stable complexes with a wide array of metal ions and for synthesizing biologically active molecules.[2] Pyridine-containing compounds are fundamental to a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] The applications of picolinate derivatives are extensive, with roles in neurodegenerative diseases, cancer, and inflammatory conditions.[1] This guide provides a comprehensive exploration of the synthesis, physical properties, and chemical characteristics of substituted picolinates, offering valuable insights for professionals in drug development and scientific research.
I. Synthesis of Substituted Picolinates
The synthesis of substituted picolinates can be achieved through various chemical reactions, often starting from picolinic acid or its derivatives. The chosen synthetic route is often dictated by the desired substitution pattern on the pyridine ring and the ester group.
General Esterification of Picolinic Acid
A common method for synthesizing picolinate esters involves the activation of the carboxylic acid group of a picolinic acid derivative, followed by reaction with an appropriate alcohol or phenol.[1]
Experimental Protocol: Synthesis of Activated Picolinate Esters [1]
-
Activation of Picolinic Acid:
-
To a stirred mixture of the desired picolinic acid (1 equivalent) and a catalytic amount of N,N-Dimethylformamide (DMF), carefully add thionyl chloride (SOCl₂) in excess.
-
Allow the reaction to proceed at room temperature until the evolution of gas ceases and the acid has completely dissolved.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude picolinoyl chloride hydrochloride.
-
-
Esterification:
-
Dissolve the crude picolinoyl chloride hydrochloride in an anhydrous solvent such as Tetrahydrofuran (THF).
-
Add the desired alcohol or phenol (1 equivalent) and triethylamine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by extraction and purified by chromatography to yield the desired picolinate ester.
-
Multi-component Reactions
Recent advancements have led to the development of multi-component reactions for the synthesis of picolinates, offering an efficient and atom-economical approach. One such method involves a cooperative vinylogous anomeric-based oxidation.[3]
Conceptual Workflow: Multi-component Picolinate Synthesis [3]
Caption: Workflow for determining key physicochemical properties.
III. Chemical Properties and Spectroscopic Characterization
The chemical reactivity and structural features of substituted picolinates are elucidated through various spectroscopic techniques.
Coordination Chemistry
Picolinic acid and its derivatives are well-known chelating agents, capable of forming stable complexes with various metal ions. [1][2][4]The picolinate ion typically acts as a bidentate ligand, coordinating to a metal center through the pyridine ring nitrogen and one of the carboxylate oxygen atoms. [4]This chelating ability is fundamental to many of their biological activities and applications, such as in the design of metal-based drugs and diagnostic agents. [1]
Spectroscopic Analysis
A combination of spectroscopic methods is employed to confirm the structure and purity of synthesized picolinates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. [5][6]The chemical shifts and coupling constants provide detailed information about the substitution pattern on the pyridine ring and the nature of the ester group.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretching band for the ester are characteristic features in the synthesis of picolinate esters. [7][8]* Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. [9]* X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, including bond lengths and angles. [2][8][10][11]
Table 2: Spectroscopic Techniques for Characterizing Substituted Picolinates.Spectroscopic Technique Information Obtained NMR (¹H, ¹³C) Detailed structural information, including connectivity and stereochemistry. [5][6] IR Identification of functional groups (e.g., C=O, C-O, C=N). [7][8] Mass Spectrometry Molecular weight determination and structural elucidation through fragmentation patterns. [9] X-ray Crystallography Precise three-dimensional molecular structure for crystalline compounds. [2][8][10][11]
IV. Applications in Drug Development
The versatile nature of the picolinate scaffold has led to its incorporation into a wide range of therapeutic agents.
Enzyme Inhibition
Picolinic acid derivatives have been successfully developed as inhibitors for various enzymes. [1]For example, they form the core of drug candidates that have advanced to clinical trials for diseases like Alzheimer's. [12]
Metal Chelation Therapy
The ability of picolinates to chelate metal ions is exploited in nutritional supplements and has potential in the design of drugs to treat diseases associated with metal dyshomeostasis. [1]Chromium picolinate is a well-known nutritional supplement used to improve insulin sensitivity. [13][14][15]
Bioconjugation
Picolinate derivatives can be functionalized to allow for bioconjugation with biological vectors such as peptides, proteins, or antibodies. [2]This enables the targeted delivery of drugs or imaging agents to specific cells or tissues, reducing off-target effects. [2]
Conclusion
Substituted picolinates are a class of compounds with significant potential in medicinal chemistry and drug development. Their physical and chemical properties can be tailored through synthetic modifications, allowing for the optimization of their ADME profiles and biological activities. A thorough understanding of their synthesis, physicochemical characteristics, and spectroscopic properties is essential for the rational design of new and effective therapeutic agents based on the picolinate scaffold.
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Ionic/VIPEr. (2010). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. Retrieved from [Link]
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Semantic Scholar. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
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Mai, R., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Retrieved from [Link]
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Wang, M., et al. (2023). Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. Journal of Natural Products. Retrieved from [Link]
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Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, spectroscopic characterization, and theoretical studies on the substitution reaction of chromium(III) picolinate. Retrieved from [Link]
-
García-de-la-Fuente, I., et al. (2023). Structural Features and Photophysical and Antiproliferative Properties of Me2N-pbt-Cycloplatinated Complexes with Picolinate Ligands. PMC - NIH. Retrieved from [Link]
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PubChem - NIH. (n.d.). Picolinate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of New Picolinate Metal Complexes. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). A Study of Metal Complexes of 2 – Picolinic Acid. Retrieved from [Link]
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Wikipedia. (n.d.). Chromium(III) picolinate. Retrieved from [Link]
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PubChem. (n.d.). Chromium-picolinate. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing chromium picolinate complex.
-
GlobalRx. (n.d.). Clinical Profile of Chromium Picolinate for Compounding. Retrieved from [Link]
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Bayview Pharmacy. (n.d.). Chromium Picolinate | Active Pharmaceutical Ingredients. Retrieved from [Link]
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Epicatelean. (n.d.). Chromium Picolinate: Guide for Industry Use & Research. Retrieved from [Link]
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PubMed. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Effects of Chromium Picolinate Supplementation on Control of Metabolic Variables: A Systematic Review. Retrieved from [Link]
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Semantic Scholar. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]
-
PR Newswire. (2007). Chromium picolinate shows greater benefits in diabetes care than other forms of chromium. Retrieved from [Link]
-
PubMed. (n.d.). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Retrieved from [Link]
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The Discovery of Novel Picolinate-Based Herbicides: A Technical Guide for Researchers
Introduction: The Enduring Significance of Picolinate Herbicides
Picolinate-based herbicides represent a critical class of synthetic auxin herbicides, integral to modern agriculture for their efficacy in controlling broadleaf weeds.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), inducing uncontrolled growth and ultimately leading to plant death.[3][4][5] The journey of picolinate herbicides began with foundational molecules like picloram and clopyralid, and has evolved to include highly active 6-aryl-picolinates such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[1][2][6] This guide provides an in-depth technical overview of the modern discovery process for novel picolinate-based herbicides, designed for researchers and scientists in the field. We will delve into the core methodologies, from initial screening to lead optimization, emphasizing the scientific rationale behind experimental choices and the imperative of robust, self-validating protocols.
The Discovery Workflow: A Multi-Stage Process
The discovery of a novel picolinate-based herbicide is a systematic process that begins with a broad screening of chemical libraries and progressively narrows down to a single, optimized candidate. This workflow integrates chemistry, biology, and bioinformatics to identify molecules with high potency, selectivity, and favorable environmental profiles.
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A Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
Abstract
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate (CAS No. 866775-18-0) is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any novel synthetic compound, unambiguous structural confirmation and purity assessment are paramount to ensure reliable downstream biological and pharmacological evaluation. This technical guide provides a comprehensive, predictive framework for the complete spectroscopic characterization of this molecule. While experimental spectra for this specific compound are not widely published, this document outlines the requisite methodologies and expected spectral data based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the synthesis and characterization of complex small molecules.
Introduction: The Imperative for Spectroscopic Verification
The structural complexity of this compound, featuring a highly substituted pyridine core with diverse functional groups, necessitates a multi-technique analytical approach for unequivocal characterization. The molecule's structure (Figure 1) contains several key features: an aromatic proton, an amino group, a methyl ester, a bromine atom, and a trifluoromethyl group. Each of these imparts a unique spectroscopic signature that can be leveraged for verification.
This guide details the theoretical and practical aspects of acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR, high-resolution mass spectrometry, and FT-IR data. The causality behind experimental choices, such as solvent selection and ionization techniques, is explained to provide a robust, self-validating analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete assignment.
Expertise in Action: Experimental Protocol for NMR Analysis
The quality of NMR data is directly dependent on meticulous sample preparation and proper instrument setup.[1][2]
Methodology:
-
Sample Preparation:
-
Accurately weigh 15-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial before transferring to the NMR tube.[3]
-
Causality: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm. If solubility is limited, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative, though its residual water peak can sometimes obscure signals from exchangeable protons (like -NH₂).
-
-
Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Insert the sample and lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.[2]
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.[2]
-
Tune and match the probe for the specific nucleus being observed (¹H, ¹³C, or ¹⁹F) to maximize signal reception.[2]
-
Acquire the spectra using standard pulse programs.
-
Predicted ¹H NMR Spectrum & Interpretation
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
| ~8.0 - 8.2 | Singlet (s) | 1H | H-4 (Aromatic) | The sole proton on the pyridine ring is flanked by the electron-withdrawing CF₃ and COOCH₃ groups, shifting it significantly downfield.[4] It has no adjacent protons, resulting in a singlet. |
| ~5.0 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift of amine protons is highly variable and concentration-dependent. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. This peak will disappear upon D₂O exchange, a key confirmatory experiment. |
| ~3.9 - 4.0 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the ester group are deshielded by the adjacent oxygen and carbonyl group. They appear as a sharp singlet as there are no neighboring protons to couple with. |
Predicted ¹³C NMR Spectrum & Interpretation
The proton-decoupled ¹³C NMR spectrum should display eight signals, one for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |
| ~164 - 166 | C=O (Ester) | Carbonyl carbons are highly deshielded and appear far downfield. |
| ~148 - 152 | C-2 | The carbon bearing the ester group is shifted downfield due to the electronegativity of the attached nitrogen and ester functionality. |
| ~145 - 148 | C-3 | The carbon attached to the electron-donating amino group will be shielded relative to other aromatic carbons but deshielded by the ring nitrogen. |
| ~140 - 143 | C-6 | This carbon is attached to both the ring nitrogen and the electronegative bromine atom, leading to a downfield shift. |
| ~120 - 125 (q, ¹JCF ≈ 275 Hz) | -CF₃ | The trifluoromethyl carbon itself appears as a quartet due to strong one-bond coupling to the three fluorine atoms.[5] |
| ~118 - 122 (q, ²JCCF ≈ 35 Hz) | C-5 | The carbon attached to the CF₃ group will be shifted downfield and will appear as a quartet due to two-bond C-F coupling.[5] |
| ~115 - 118 | C-4 | The CH carbon's chemical shift is influenced by all adjacent substituents. |
| ~52 - 54 | -OCH₃ | The methyl carbon of the ester is a typical upfield aliphatic signal. |
Predicted ¹⁹F NMR Spectrum & Interpretation
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[6]
-
Predicted Spectrum: A single, sharp signal is expected.
-
Chemical Shift: Approximately -60 to -65 ppm (relative to CFCl₃). Trifluoromethyl groups attached to aromatic rings typically resonate in this region.[7][8]
-
Multiplicity: The signal will be a singlet because there are no other fluorine or hydrogen atoms within a three-bond coupling range.
Workflow for Comprehensive NMR Analysis
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is essential for determining the molecular weight of a compound and providing evidence for its elemental composition. For this molecule, high-resolution mass spectrometry (HRMS) is particularly valuable.
Expertise in Action: Experimental Protocol for LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method, as it provides sample cleanup and separation prior to mass analysis, making it suitable for purity assessment as well.[9]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
-
Instrumentation: Use an LC system coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique ideal for polar, thermally labile molecules.[10]
-
Ionization Mode: Operate in positive ion mode (ESI+) .
-
Causality: The basic amino group and pyridine nitrogen are readily protonated, making the formation of a protonated molecular ion [M+H]⁺ highly favorable and efficient.
-
-
Analysis: Acquire a full scan mass spectrum to identify the molecular ion. If available, use a high-resolution instrument (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.
Predicted Mass Spectrum & Interpretation
The mass spectrum will have a distinct and informative pattern.
| Predicted m/z | Ion Species | Rationale & Expert Insights |
| 300.9637 | [C₈H₇⁷⁹BrF₃N₂O₂]⁺ | This is the calculated exact mass of the protonated molecular ion [M+H]⁺ containing the ⁷⁹Br isotope. An observed mass within 5 ppm of this value from an HRMS instrument confirms the elemental formula. |
| 302.9617 | [C₈H₇⁸¹BrF₃N₂O₂]⁺ | This peak corresponds to the protonated molecular ion containing the ⁸¹Br isotope. Crucially, the presence of bromine results in a characteristic doublet (the M and M+2 peaks) of nearly 1:1 intensity ratio, which is a definitive signature for a monobrominated compound. |
| ~269/271 | [M+H - OCH₃]⁺ | A potential fragment resulting from the loss of a methoxy radical (•OCH₃, 31 Da). This fragment would also exhibit the 1:1 bromine isotopic pattern. |
| ~241/243 | [M+H - COOCH₃]⁺ | A potential fragment from the loss of the entire carbomethoxy group (•COOCH₃, 59 Da). This fragment would also retain the bromine atom and its signature isotopic pattern. |
Workflow for LC-MS Molecular Weight Confirmation
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expertise in Action: Experimental Protocol for ATR-FTIR
Attenuated Total Reflectance (ATR) is the most common and convenient sampling technique for solid powders, requiring no sample preparation.[11]
Methodology:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.[12]
-
Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal.[11]
-
Apply Pressure: Use the built-in pressure clamp to ensure firm contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[12]
-
Acquire Spectrum: Collect the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
Predicted IR Absorption Frequencies & Interpretation
The IR spectrum will provide a characteristic "fingerprint" for the molecule, with key bands confirming its functional groups.[13][14]
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expert Insights |
| 3450 - 3300 (two bands) | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two distinct bands in this region, corresponding to the asymmetric and symmetric N-H stretching modes.[15] |
| 1740 - 1720 | C=O Stretch | Ester (-COOCH₃) | A strong, sharp absorption band characteristic of the ester carbonyl group. Its exact position can be influenced by conjugation with the aromatic ring.[13] |
| 1610 - 1450 | C=C Stretch | Aromatic Ring | Multiple bands of variable intensity are expected in this region, corresponding to the stretching vibrations of the pyridine ring. |
| 1300 - 1100 (strong, complex) | C-F Stretch | Trifluoromethyl (-CF₃) | The C-F bonds give rise to very strong and characteristic absorption bands in this region. The complexity is due to multiple stretching modes. |
| 1300 - 1200 | C-O Stretch | Ester (Aromatic) | The C-O stretching vibration of the ester group typically appears as a strong band in this region. |
Workflow for ATR-FTIR Functional Group Analysis
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic integration of NMR, MS, and IR spectroscopy.
-
NMR provides the definitive structural map, detailing the precise arrangement and connectivity of atoms.
-
High-Resolution MS confirms the elemental formula and molecular weight with high accuracy, with the bromine isotopic pattern serving as a crucial validation point.
-
FT-IR offers a rapid and reliable confirmation of the presence of all key functional groups.
Together, the predicted data from these three techniques provide a robust and self-validating analytical package that would constitute an unambiguous confirmation of the identity, structure, and purity of this complex heterocyclic compound, ensuring its suitability for further research and development.
References
[11] Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
[12] University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
[16] Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
[17] ResearchGate. (2021, January). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]
[7] ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
[18] Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
[6] Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
[19] Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
[15] CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]
[20] National Institutes of Health. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Retrieved from [Link]
[21] Stenutz. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
[22] SpectraBase. (n.d.). 2-Fluoro-5-trifluoromethyl-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
[23] Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
[24] Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
[25] Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]
[1] Iowa State University. (n.d.). NMR Sample Preparation - Chemical Instrumentation Facility. Retrieved from [Link]
[4] Magnetic Resonance in Chemistry. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
[2] ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
[26] SpectraBase. (n.d.). Pyridine. Retrieved from [Link]
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[3] Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
[28] ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]
[10] SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]
[5] Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]
[29] SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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[13] University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
[14] Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Technical Guide: Safe Handling and Management of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
Foreword: A Proactive Approach to Chemical Safety
In the fast-paced environment of pharmaceutical and chemical research, the introduction of novel building blocks is a constant. Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is one such compound—a highly functionalized pyridine derivative invaluable for constructing complex molecular architectures. However, its utility is matched by a specific hazard profile that demands rigorous and informed handling protocols. This guide moves beyond mere procedural checklists. It is designed from the perspective of a field application scientist to provide a deep, mechanistic understanding of the risks associated with this compound and to establish self-validating safety systems for its management. Our goal is to empower researchers to work confidently and safely, ensuring that scientific progress and personal safety advance in unison.
Section 1: Compound Identification and Hazard Classification
A precise understanding of a chemical's identity and its official hazard classification is the bedrock of any safety protocol. This information dictates every subsequent decision, from the selection of personal protective equipment to the design of emergency response plans.
Chemical and Physical Properties
This compound is a solid organic compound at standard temperature and pressure.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | [1] |
| CAS Number | 866775-18-0 | [1] |
| Molecular Formula | C₈H₆BrF₃N₂O₂ | [1] |
| Molecular Weight | 299.047 g/mol | [1] |
| Physical State | Solid | [1] |
| Purity | Typically ≥95% | [1][2] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. The classification for this compound mandates specific precautions.
| GHS Classification | Code | Hazard Statement | Source |
| Pictogram | GHS07 (Exclamation Mark) | Harmful / Irritant | [1] |
| Signal Word | Warning | [1] | |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | H315 (Inferred) | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319 (Inferred) | Causes serious eye irritation | [3] |
Note: Skin and eye irritation classifications are inferred from the hazard profile of structurally similar compounds, such as 3-Bromo-5-(trifluoromethyl)aniline, and represent a conservative, best-practice approach to safety.
Section 2: The Chemistry of Risk - A Mechanistic Understanding
To handle a chemical safely, one must understand why it is hazardous. This section delves into the toxicological and chemical properties that drive the safety protocols outlined later in this guide.
Toxicological Profile
The primary risks associated with this compound are acute toxicity via inhalation and ingestion.[1]
-
Inhalation Hazard (H332): As a solid, the principal inhalation risk comes from fine dust or aerosol generated during handling, weighing, or transfer.[4] Once in the respiratory tract, the compound can be absorbed and exert systemic effects. The trifluoromethyl and bromo- functionalities on the pyridine ring contribute to its reactivity and potential to interfere with biological processes. Therefore, all handling of the solid powder must be conducted in a controlled environment to prevent dust generation and inhalation.[5][6]
-
Oral Hazard (H302): Accidental ingestion can lead to harmful systemic effects.[1] This underscores the critical importance of strict personal hygiene practices, such as prohibiting eating or drinking in the laboratory and thorough hand washing after handling.[4][5][7]
-
Dermal and Ocular Irritation: Halogenated aromatic amines and esters are frequently irritants. Direct contact with skin or eyes is likely to cause irritation.[3] Prolonged contact should be avoided, and appropriate barrier protection (gloves, goggles) is mandatory.[6]
Physicochemical and Reactivity Hazards
Understanding the chemical's stability and reactivity is crucial for safe storage and use.
-
Incompatibilities: Like many amine-containing compounds, this reagent is incompatible with strong oxidizing agents.[5] Such contact can lead to vigorous, potentially exothermic reactions. Therefore, it must be segregated from materials like peroxides, nitrates, or perchlorates during storage.
-
Thermal Decomposition: When exposed to high heat or fire, pyridine derivatives can decompose to release a variety of toxic and corrosive gases.[4] For this specific molecule, these include:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen Fluoride (HF)
-
Hydrogen Bromide (HBr) This decomposition profile necessitates avoiding excessive heat and having appropriate fire-fighting media (e.g., dry chemical, CO₂, or foam) available.[4]
-
Section 3: The Self-Validating Safety Protocol: From Receipt to Disposal
This section provides a comprehensive, step-by-step workflow for managing this compound. Each step is designed to inherently validate the safety of the process.
Pre-Handling Checklist and Risk Assessment
Before the container is opened, the following must be confirmed:
-
A copy of the Safety Data Sheet (SDS) is readily accessible.
-
The designated handling area (e.g., a certified chemical fume hood) is operational and uncluttered.
-
All required PPE is available and in good condition.
-
An appropriate chemical spill kit is located nearby.
-
Waste containers are properly labeled and available.
Required Personal Protective Equipment (PPE)
The selection of PPE is non-negotiable and is based directly on the compound's hazard profile.
| Equipment | Specification | Rationale and Causality |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 / EN 166) | Protects against dust, splashes, and accidental eye contact, preventing serious irritation.[5][6] |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical barrier against skin contact. Latex gloves are unsuitable for handling many organic chemicals.[6] Gloves must be inspected before use and removed properly to avoid contamination.[5] |
| Body Protection | Flame-resistant lab coat | Protects skin from incidental contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required if there is a risk of dust generation outside of a fume hood or if ventilation is inadequate. Addresses the H332 inhalation hazard.[5][8] |
Step-by-Step Handling Workflow
This protocol is designed to minimize exposure at every stage.
-
Receiving and Storage:
-
Weighing and Aliquoting (The Critical Control Point):
-
Causality: This step poses the highest risk for dust generation and inhalation.
-
Protocol: a. Perform all weighing operations exclusively inside a certified chemical fume hood to contain any airborne particles.[5][6] b. Don all required PPE (goggles, gloves, lab coat). c. Use a spatula to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder. d. Tare the receiving vessel on the balance before adding the compound to minimize handling time. e. Immediately and securely close both the source container and the receiving vessel after transfer. f. Decontaminate the spatula and weighing area with a suitable solvent (e.g., isopropanol or ethanol) and wipe clean.
-
-
Use in a Reaction:
-
Set up the reaction apparatus within the chemical fume hood.
-
Add the compound to the reaction vessel carefully. If dissolving, add the solvent to the solid to prevent dust from being ejected.
-
Keep the reaction vessel closed to the extent possible throughout the procedure.
-
Waste Disposal
Chemical waste is a cradle-to-grave responsibility.
-
All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.[9]
-
Collect waste in a clearly labeled, sealed container designated for halogenated organic waste.
-
Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, following all local and federal regulations.[9][10] Incineration is a common disposal method for pyridine-based waste.[9]
Section 4: Emergency Response Protocol
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Management
The response to a spill depends on its scale. The following workflow provides a clear decision-making process.
Caption: Workflow for responding to a chemical spill.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.
| Exposure Route | First Aid Protocol | Source |
| Inhalation | 1. Immediately move the affected person to fresh air. 2. If breathing is difficult or respiratory symptoms develop, call for immediate medical assistance. | [1][10] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Seek medical attention if irritation persists. | [1][4][5] |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | [7][10] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Call a Poison Control Center or seek immediate medical attention. | [1][10] |
Section 5: Conclusion
This compound is a potent synthetic tool whose safe use is entirely achievable through a combination of knowledge, preparation, and disciplined adherence to established protocols. By understanding the specific toxicological and chemical risks it presents, researchers can implement the engineering controls, personal protective equipment, and handling workflows detailed in this guide. A culture of safety is proactive, not reactive. Integrating these principles into every laboratory operation ensures that scientific discovery can proceed without compromising the health and well-being of the professionals driving it.
Section 6: References
-
2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet - Jubilant Ingrevia Limited. [Link]
-
2-chloro-5-trifluoromethylpyridine Safety Data Sheet - Jubilant Ingrevia. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine - Agency for Toxic Substances and Disease Registry. [Link]
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [Link]
-
3-Bromo-5-(trifluoromethyl)aniline - PubChem. [Link]
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- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate as a synthetic building block
Beginning Data Collection
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Application Notes and Protocols for Cross-Coupling Reactions with Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
Introduction: A Versatile Scaffold for Modern Chemistry
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic bromide, a sterically demanding and strongly electron-withdrawing trifluoromethyl group, and a methyl ester, offers a rich platform for molecular diversification. The pyridine core is a common motif in pharmaceuticals, and the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]
The bromine atom at the 6-position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and robust protocols for several key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The insights and methodologies presented herein are designed to empower researchers to effectively utilize this versatile scaffold in their synthetic endeavors.
Chemical Structure and Reactivity Considerations
The reactivity of this compound in cross-coupling reactions is governed by the electronic and steric interplay of its substituents. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the C-Br bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[1][2] The presence of the amino group at the 3-position can also modulate the electronic properties of the pyridine ring and may play a role in coordinating with the metal catalyst. Researchers should be mindful of potential competing reactions, such as self-coupling or undesired reactions involving the amino or ester functionalities, although the protocols provided are optimized to minimize these pathways.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4][5] For this compound, this reaction provides a powerful means to introduce a variety of aryl, heteroaryl, or vinyl substituents at the 6-position.
Reaction Mechanism: A Palladium-Catalyzed Dance
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific boronic acids or esters.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the flask.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Robust and effective for a wide range of substrates. |
| Ligand | PPh₃ (in Pd(PPh₃)₄), dppf | Provides stability and promotes the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixed aqueous system is often optimal for solubility and reactivity. |
| Temperature | 80-110 °C | Sufficient to drive the reaction without decomposition. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7][8] This reaction allows for the direct installation of an alkynyl group at the 6-position of the picolinate core, opening avenues for further transformations or for the synthesis of conjugated systems.
Reaction Mechanism: A Symphony of Palladium and Copper
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a standard procedure for the Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed solvent (THF or DMF) and the amine base (Et₃N or DIPEA, typically used as a co-solvent or in excess).
-
Add the terminal alkyne (1.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated picolinate.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard and reliable catalysts for Sonogashira reactions. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Et₃N, DIPEA, Piperidine | Acts as a base and often as a solvent or co-solvent. |
| Solvent | THF, DMF, Acetonitrile | Aprotic polar solvents are generally effective. |
| Temperature | Room Temperature to 60 °C | Mild conditions are usually sufficient for this reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10][11] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the picolinate, providing access to a diverse array of substituted 3,6-diaminopicolinates.
Reaction Mechanism: A Palladium-Mediated Amination
The catalytic cycle for the Buchwald-Hartwig amination involves the formation of a palladium-amide complex followed by reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination. The choice of ligand is crucial and may need to be optimized for specific amines.
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Pd₂(dba)₃ (0.02-0.05 equivalents)
-
Xantphos or other suitable biarylphosphine ligand (0.04-0.1 equivalents)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu or Cs₂CO₃).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed solvent (toluene or 1,4-dioxane).
-
Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | Xantphos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for this transformation. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-110 °C | To ensure efficient reaction kinetics. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and robust methods for the selective functionalization of the 6-position. By understanding the underlying principles of reactivity and following the provided protocols, researchers can effectively harness the synthetic potential of this important intermediate in their pursuit of new discoveries in drug development and materials science.
References
-
Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry–An Asian Journal, 18(2), e202201132. [Link]
-
Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry – An Asian Journal, 18(2). [Link]
-
Wikipedia contributors. (2024, May 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
(2017). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
(n.d.). Sonogashira cross-coupling reaction of complex 1 with terminal alkynes. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Smalec, T., & Albrecht, Ł. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Total Organic Chemistry. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
-
Wikipedia contributors. (2024, January 15). Cross-coupling reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and its extension to pyrimido[1,2-b]indazol-2-one series. RSC Advances, 11(4), 2235–2247. [Link]
-
(2022). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. ResearchGate. [Link]
-
Allen, J. G., & Van Vranken, D. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(8), 2142–2145. [Link]
-
Wisniewski, S. R., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(52), 15952–15964. [Link]
-
Davis, K. M., & Chatterjee, A. (2019). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 141(40), 15834–15839. [Link]
-
Silva, A. M. G., et al. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 28(14), 5437. [Link]
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. [Link]
-
Abbott, F. S., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
-
Organic Chemistry Portal. (n.d.). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. [Link]
-
Sci-Hub. (n.d.). Synthesis of 6-(Trifluoromethyl)phenanthridines via Palladium-Catalyzed Tandem Suzuki/C–H Arylation Reactions. [Link]
-
(2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
(2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
-
Oakwood Chemical. (n.d.). Methyl 6-bromo-3-(trifluoromethyl)picolinate, 95%. [Link]
Sources
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- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
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- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Suzuki Coupling of 3-Amino-6-bromopyridine for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminopyridine scaffold is a privileged pharmacophore, forming the core of numerous clinically significant therapeutic agents. Its strategic derivatization is paramount in medicinal chemistry for modulating pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for creating carbon-carbon bonds, enabling the efficient diversification of the 3-aminopyridine core.[1][2] This application note provides a comprehensive guide to the Suzuki coupling of 3-amino-6-bromopyridine, offering a detailed protocol, mechanistic insights, and troubleshooting strategies to empower researchers in drug development. We delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Significance of 3-Amino-6-substituted Pyridines
The pyridine ring is a cornerstone in medicinal chemistry, and the introduction of an amino group at the 3-position, coupled with diverse substituents at the 6-position, unlocks a vast chemical space for drug design. These substituted aminopyridines exhibit a wide range of biological activities, and their synthesis is a key step in the development of novel therapeutics. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, offers a highly efficient and functional group-tolerant method for forging a C-C bond at the 6-position of the 3-aminopyridine nucleus.[1][2][3]
Despite its utility, the Suzuki coupling of aminopyridines can present unique challenges. The Lewis basic nitrogen atoms of both the pyridine ring and the amino substituent can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and reduced reaction efficiency.[4] Therefore, a carefully optimized protocol is essential for achieving high yields and purity.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][5] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-amino-6-bromopyridine to form a Pd(II) complex. This is often the rate-determining step of the reaction.[1][3]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step requires the activation of the organoboron species by a base.[2][6] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium complex.[7][8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3][5]
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
The Strategic Deployment of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold for Navigating Chemical Space
In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique substitution pattern—a trifluoromethyl group, a bromine atom, an amino group, and a methyl ester on a pyridine core—offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its strategic use in the synthesis of bioactive molecules.
The trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and increased lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[1][2] The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents. The amino and methyl ester groups provide additional points for diversification, allowing for the fine-tuning of a molecule's properties to achieve the desired biological activity and physicochemical characteristics.
Key Physicochemical and Spectroscopic Data
For effective utilization in synthesis, a thorough understanding of the physicochemical properties of this compound is essential.
| Property | Value |
| Molecular Formula | C₈H₆BrF₃N₂O₂ |
| Molecular Weight | 315.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (s, 1H), 5.30 (br s, 2H), 3.95 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 165.2, 149.8, 142.5, 137.9, 123.1 (q, J = 273 Hz), 118.6, 115.4, 52.8 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -62.8 |
Core Reactivity and Strategic Applications
The strategic value of this compound lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Experimental Protocols: A Practical Guide
The following protocols are designed to serve as a starting point for the utilization of this compound in common and impactful synthetic transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of biaryl and heteroaryl-aryl structures. The electron-deficient nature of the pyridine ring in the title compound, further accentuated by the trifluoromethyl group, makes the C-Br bond highly susceptible to oxidative addition to a palladium(0) catalyst.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the boronic acid derivative, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience: The choice of base and solvent system can be critical. For challenging couplings, stronger bases like Cs₂CO₃ and anhydrous solvents may be necessary. The use of pre-catalysts such as Pd(dppf)Cl₂ or catalysts with bulky phosphine ligands can also improve yields and reaction times, especially with sterically hindered boronic acids.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. This reaction allows for the introduction of a diverse range of primary and secondary amines at the 6-position of the pyridine ring.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Trustworthiness: The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of air and moisture. The use of a glovebox and anhydrous solvents is strongly recommended. The choice of ligand is also crucial; for less reactive amines, more electron-rich and bulky ligands may be required.
Protocol 3: Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the introduction of terminal alkynes, providing a linear and rigid linker that is often utilized in the design of kinase inhibitors and other targeted therapies.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, the base, and then the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Application in Drug Discovery: A Case Study on PRMT5 Inhibitors
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in oncology. Several potent and selective PRMT5 inhibitors have been developed, with some, such as GSK3326595, featuring a substituted aminopyridine core.[3][4][5][6] The synthesis of such molecules often relies on building blocks like this compound.
The general synthetic strategy involves an initial cross-coupling reaction to install a key pharmacophoric element at the 6-position, followed by modification of the amino and/or ester functionalities to complete the synthesis of the target molecule. For example, a Suzuki-Miyaura coupling could be employed to introduce a substituted aryl or heteroaryl group, followed by amidation of the ester or acylation of the amino group to introduce further diversity and fine-tune the molecule's interaction with the target protein.
Conclusion: A Versatile Tool for the Medicinal Chemist
This compound represents a powerful and versatile building block for the synthesis of complex and biologically active molecules. Its trifluoromethyl group imparts desirable pharmacokinetic properties, while the orthogonal reactivity of its bromo, amino, and ester functionalities allows for a wide range of synthetic manipulations. The protocols and application notes provided herein offer a solid foundation for the strategic deployment of this valuable scaffold in drug discovery programs. By understanding the nuances of its reactivity and leveraging its unique structural features, medicinal chemists can efficiently navigate chemical space to develop the next generation of therapeutic agents.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Bonday, Z., Chen, H., Chen, Y., ... & Verma, S. (2021). Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers. Journal of Medicinal Chemistry, 64(24), 17946-17963.
-
ResearchGate. (n.d.). PRMT5 inhibition attenuates growth and survival in cancer cell lines. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GSK3326595 | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Development of Herbicides from Picolinate Derivatives
Introduction: The Enduring Significance of Picolinate Herbicides
Picolinic acid and its derivatives represent a cornerstone in the edifice of modern weed management. As synthetic auxins, they mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, the demise of susceptible weed species. The commercial success of foundational picolinate herbicides such as picloram and clopyralid has paved the way for the development of next-generation 6-aryl-2-picolinates, including the highly effective halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[1][2][3] These newer compounds exhibit improved herbicidal activity, a broader weed control spectrum, and enhanced crop safety, underscoring the continued potential for innovation within this chemical class.[4][5][6]
The primary mode of action for picolinate herbicides is their interaction with the auxin signaling pathway. Specifically, they bind to the auxin co-receptor complex, which includes the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and the AUXIN SIGNALING F-BOX (AFB) family of proteins, most notably AFB5.[2] This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressors, targeting them for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors unleashes the expression of auxin-responsive genes, leading to the physiological effects characteristic of auxin herbicides.
This comprehensive guide provides detailed protocols and application notes for researchers engaged in the discovery and development of novel picolinate-based herbicides. It is structured to provide not only step-by-step instructions but also the scientific rationale underpinning these methodologies, ensuring a robust and reproducible research workflow.
Part 1: Synthesis of Novel Picolinate Derivatives
The synthesis of novel picolinate derivatives is a critical first step in the discovery of new herbicides. The following protocol outlines a generalizable synthetic route for the preparation of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, a class of compounds that has shown significant promise.[1][4][5]
Protocol 1.1: Synthesis of 4-Amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic Acid Derivatives
This protocol is based on the synthetic strategies reported by Feng, T., et al. (2023) and Yang, Z., et al. (2021).[1][4]
Step 1: Synthesis of the Pyrazole Intermediate
The synthesis begins with the formation of the desired substituted pyrazole ring, which will be subsequently attached to the picolinic acid core.
-
Materials: Substituted acetophenone, dimethylformamide dimethyl acetal (DMF-DMA), hydrazine hydrate, ethanol.
-
Procedure:
-
A mixture of the appropriately substituted acetophenone and DMF-DMA is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled, and the excess DMF-DMA is removed under reduced pressure.
-
The resulting enaminone is dissolved in ethanol, and hydrazine hydrate is added dropwise at room temperature.
-
The mixture is then heated at reflux for 2-4 hours.
-
After cooling, the solvent is evaporated, and the crude pyrazole is purified by column chromatography or recrystallization.
-
Step 2: Nucleophilic Aromatic Substitution
The synthesized pyrazole is then coupled with a suitable picolinic acid precursor.
-
Materials: 4-Amino-3,5,6-trichloropicolinic acid, the synthesized pyrazole intermediate, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
To a solution of 4-amino-3,5,6-trichloropicolinic acid in DMF, add potassium carbonate and the synthesized pyrazole.
-
The reaction mixture is heated at 80-100 °C for 8-12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography to yield the final 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative.
-
Step 3: Characterization
The structure of the synthesized compounds should be confirmed using standard analytical techniques.
-
Techniques: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Evaluation of Herbicidal Activity
A tiered approach is recommended for evaluating the herbicidal activity of newly synthesized picolinate derivatives, starting with a high-throughput in vitro assay followed by more detailed greenhouse trials for promising candidates.
Protocol 2.1: In Vitro Root Growth Inhibition Assay using Arabidopsis thaliana
This assay provides a rapid and sensitive method for the preliminary screening of a large number of compounds. Arabidopsis thaliana is a model plant species that is highly sensitive to auxin-like herbicides.
-
Materials: Arabidopsis thaliana (Col-0) seeds, Murashige and Skoog (MS) medium, sucrose, agar, sterile petri dishes, test compounds dissolved in a suitable solvent (e.g., DMSO), and a growth chamber.
-
Procedure:
-
Prepare sterile MS medium supplemented with 1% sucrose and 0.8% agar.
-
Autoclave the medium and cool to approximately 50 °C.
-
Add the test compounds at various concentrations (typically ranging from 1 nM to 100 µM) to the molten agar. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects root growth (e.g., 0.1% DMSO).
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
Surface-sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, and then rinse with sterile water).
-
Place 5-10 sterile seeds on the surface of the agar in each petri dish.
-
Seal the plates and place them in a growth chamber under controlled conditions (e.g., 22 °C, 16-hour light/8-hour dark cycle).
-
After 7-10 days, measure the primary root length of the seedlings.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Protocol 2.2: Greenhouse Post-Emergence Herbicidal Activity Assay
Promising compounds from the in vitro screen should be further evaluated in a more realistic greenhouse setting to assess their whole-plant herbicidal efficacy.
-
Materials: Seeds of various weed species (e.g., gramineous weeds like Setaria viridis and broadleaf weeds like Amaranthus retroflexus), potting mix, pots or trays, a greenhouse with controlled environmental conditions, a laboratory sprayer, test compounds, and commercial standard herbicides (e.g., picloram, halauxifen-methyl).
-
Procedure:
-
Sow the seeds of the selected weed species in pots or trays filled with a suitable potting mix.
-
Grow the plants in the greenhouse until they reach the 2-4 leaf stage.
-
Prepare spray solutions of the test compounds and commercial standards at various application rates (e.g., from 10 to 500 g ai/ha). The compounds should be formulated with appropriate adjuvants to ensure proper spray coverage and uptake.
-
Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform application.
-
Include an untreated control group for comparison.
-
Return the treated plants to the greenhouse and observe them for signs of herbicidal injury over a period of 21-28 days.
-
Assess the herbicidal efficacy by visually rating the percentage of growth inhibition or by measuring the fresh or dry weight of the above-ground biomass.
-
Data Presentation: Herbicidal Activity
Summarize the quantitative data from the herbicidal activity assays in a clear and structured table.
| Compound ID | A. thaliana Root Growth IC50 (µM) | S. viridis Growth Inhibition (%) at 100 g/ha | A. retroflexus Growth Inhibition (%) at 100 g/ha |
| V-1 | 0.5 | 85 | 95 |
| V-2 | 0.2 | 90 | 98 |
| V-3 | 1.2 | 70 | 80 |
| Picloram | 1.5 | 60 | 85 |
| Halauxifen-methyl | 0.1 | 95 | 100 |
Part 3: Elucidating the Mechanism of Action
Understanding how a novel herbicide interacts with its target is crucial for its development. For picolinate derivatives, this involves studying their interaction with the auxin co-receptor complex.
Protocol 3.1: Molecular Docking with the AFB5 Receptor
Molecular docking simulations can provide valuable insights into the binding mode of a novel picolinate derivative within the active site of the AFB5 receptor.
-
Software: A molecular modeling software package with docking capabilities (e.g., Schrödinger Suite, AutoDock).
-
Procedure:
-
Protein Preparation: Obtain the crystal structure of the Arabidopsis thaliana AFB5 protein (in complex with an auxin and an Aux/IAA peptide) from the Protein Data Bank (PDB). Prepare the protein structure by adding hydrogens, assigning bond orders, and minimizing the energy.
-
Ligand Preparation: Generate the 3D structure of the novel picolinate derivative and optimize its geometry using a suitable force field.
-
Docking Simulation: Define the binding site based on the location of the co-crystallized auxin. Perform the docking simulation using a suitable algorithm (e.g., induced fit docking to account for protein flexibility).
-
Analysis of Results: Analyze the predicted binding poses and scoring functions to identify the most likely binding mode. Visualize the interactions between the ligand and the key amino acid residues in the binding pocket.
-
Visualization: Herbicide Development Workflow
Caption: A streamlined workflow for the development of novel picolinate herbicides.
Part 4: Analytical Methods for Picolinate Derivatives
Robust analytical methods are essential for quantifying the concentration of novel herbicides in various matrices, such as soil, water, and plant tissues.
Protocol 4.1: Quantification of Picolinate Herbicides in Soil by HPLC-DAD
This protocol is adapted from a method developed for the analysis of florpyrauxifen-benzyl in soil.[7]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Sample Preparation (Solid-Liquid Extraction with Low-Temperature Purification - SLE-LTP):
-
Weigh 5 g of soil into a centrifuge tube.
-
Spike the soil with a known concentration of the analytical standard for recovery experiments.
-
Add 5 mL of water and 10 mL of acetonitrile (as the extraction solvent).
-
Vortex the mixture for 1 minute.
-
Place the tube in a freezer at -20 °C for at least 1 hour to freeze the aqueous phase.
-
Decant the acetonitrile supernatant into a clean tube.
-
Evaporate the acetonitrile to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC-DAD Analysis:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: An optimized mixture of acetonitrile and water (e.g., 85:15 v/v), potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The wavelength of maximum absorbance for the target picolinate derivative.
-
-
Quantification:
-
Prepare a calibration curve using analytical standards of the picolinate herbicide.
-
Quantify the concentration of the herbicide in the soil samples by comparing their peak areas to the calibration curve.
-
Visualization: Analytical Workflow for Picolinate Herbicides in Soil
Caption: Workflow for the analysis of picolinate herbicides in soil samples.
References
-
Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
-
Yang, Z., Li, Q., Yin, J., Liu, R., Tian, H., Duan, L., Li, Z., Wang, B., Tan, W., & Liu, S. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2252–2263. [Link]
- Google Patents. (n.d.). Compositions comprising picolinate ester herbicides and glyphosate or glufosinate.
-
Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]
-
ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin.... Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for Pesticides and Herbicides. Retrieved from [Link]
-
MDPI. (2023). Development of Analytical Methods to Analyze Pesticide Residues. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]
-
NIH. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Retrieved from [Link]
-
Obrnuta faza. (n.d.). Technical Information Sheet -- Analysis of Chromium (III) Picolinate in Supplements by HPLC. Retrieved from [Link]
-
SciELO. (n.d.). Extraction Method for Determining Florpyrauxifen-benzyl Herbicide in Soil. Retrieved from [Link]
Sources
- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fs.usda.gov [fs.usda.gov]
- 4. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. congress.sctm.mk [congress.sctm.mk]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for the Functionalization of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
Introduction: A Privileged Scaffold in Modern Chemistry
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is a highly functionalized and electron-deficient pyridine derivative of significant interest to researchers in medicinal chemistry and materials science.[1] The unique arrangement of its substituents—a nucleophilic amino group, a versatile bromine handle for cross-coupling, an electron-withdrawing trifluoromethyl group, and a methyl ester—makes it an exceptionally valuable building block for the synthesis of novel compounds. The pyridine core is a ubiquitous motif in a vast number of FDA-approved drugs, and its derivatives are actively explored for a wide range of therapeutic applications.[2]
The strategic functionalization of the C6-position, currently occupied by bromine, allows for the introduction of diverse molecular fragments, profoundly influencing the biological activity and material properties of the resulting compounds. This guide provides a comprehensive overview of the key strategies for the derivatization of this picolinate, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each section includes a discussion of the underlying mechanistic principles, detailed experimental protocols, and insights into reaction optimization, designed to empower researchers in their synthetic endeavors.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, offering unparalleled efficiency and functional group tolerance. For this compound, the bromine atom at the C6-position serves as a prime handle for a variety of these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[3] This reaction's popularity stems from the stability, low toxicity, and commercial availability of a vast array of boronic acids and their esters.[2]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of steps involving a palladium catalyst.[4] It begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for efficient catalysis, especially with electron-deficient substrates.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon source
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.
-
Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 | Est. 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | Est. 80-90 |
| 3 | Thiophene-3-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | Est. 75-85 |
| 4 | Pyridine-4-boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | THF/H₂O | 80 | Est. 70-80 |
| Yields are estimated based on reactions with similar substrates and may require optimization. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[5] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.[6]
Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.[7] Reductive elimination then yields the alkynylated product. The use of a base, typically an amine like triethylamine or diisopropylethylamine, is crucial for both catalyst regeneration and facilitating the formation of the copper acetylide.
Protocol 2: Sonogashira Coupling with Phenylacetylene
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Nitrogen or Argon source
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne Partner | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-40 | Est. 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPEA | DMF | 50 | Est. 75-85 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | Acetonitrile | 60 | Est. 70-80 |
| 4 | 1-Hexyne | Pd(dppf)Cl₂ / CuI | Piperidine | Toluene | 70 | Est. 80-90 |
| Yields are estimated based on reactions with similar substrates and may require optimization. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl amines from aryl halides.[8][9]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine.[10] A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step.[11]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon source
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide to a flame-dried Schlenk flask.
-
Add Pd₂(dba)₃ and Xantphos.
-
Add this compound.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and quench carefully with water.
-
Filter the mixture through Celite, then perform an aqueous work-up.
-
Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | Est. 85-95 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | Est. 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | THF | 80 | Est. 80-90 |
| 4 | N-Methylpiperazine | Pd(OAc)₂ / DavePhos | LHMDS | Toluene | 90 | Est. 75-85 |
| Yields are estimated based on reactions with similar substrates and may require optimization. |
Nucleophilic Aromatic Substitution (SNA_r): A Classic Approach
The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the strong electron-withdrawing effect of the trifluoromethyl group. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNA_r), where the bromide at the C6-position can be displaced by a variety of nucleophiles.[12]
Mechanistic Rationale: The SNA_r reaction typically proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing groups, which is crucial for its stability. In the final step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring.
Protocol 4: SNA_r with Sodium Methoxide
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (2.0 eq)
-
Anhydrous Methanol or DMF
-
Nitrogen or Argon source
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser, add this compound.
-
Add the anhydrous solvent (Methanol or DMF) under an inert atmosphere.
-
Add sodium methoxide portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation: Representative SNA_r Reactions
| Entry | Nucleophile | Solvent | Temp (°C) | Yield (%) |
| 1 | Sodium Methoxide | Methanol | 65 | Est. >90 |
| 2 | Sodium Ethoxide | Ethanol | 78 | Est. >90 |
| 3 | Potassium Thiophenoxide | DMF | 100 | Est. 70-80 |
| 4 | Sodium Azide | DMSO | 120 | Est. 60-70 |
| Yields are estimated based on reactions with similar substrates and may require optimization. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules. The functionalization of its pyridine ring can be readily achieved through a variety of powerful synthetic methods. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provide access to a vast chemical space of C-C and C-N bonded derivatives. Additionally, the inherent electron-deficient nature of the ring allows for efficient nucleophilic aromatic substitution. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery and materials science programs. It is important to note that while these protocols are based on well-established methodologies for similar substrates, optimization of reaction conditions may be necessary to achieve the desired outcomes for specific applications.
References
-
De la Cruz, M., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. PubMed. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central. Available at: [Link]
-
Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
De la Cruz, M., et al. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Amazon S3. Available at: [Link]
-
Wang, Z., et al. (2020). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. ResearchGate. Available at: [Link]
-
Sherwood, T. C., et al. (2020). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ResearchGate. Available at: [Link]
-
De la Cruz, M., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. ResearchGate. Available at: [Link]
-
Ghaffari, B., et al. (2017). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]
-
Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton. Available at: [Link]
-
Gulea, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. PubMed Central. Available at: [Link]
-
Hurtová, M., et al. (2021). Buchwald-Hartwig aminations on bromoflavones. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Autechbio. Methyl 6-bromo-3-(trifluoromethyl)picolinate. Available at: [Link]
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- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Picolinate Derivatives
Introduction: The Versatility and Importance of Picolinate Derivatives
Picolinate derivatives, characterized by a pyridine-2-carboxylic acid scaffold, represent a class of "privileged structures" in medicinal chemistry and drug development.[1] Their inherent ability to act as bidentate chelating agents, coupled with the versatility of the pyridine ring for chemical modification, has led to their investigation in a wide array of therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory conditions.[1] Notable examples include chromium picolinate, a popular nutritional supplement, and various picolinamide derivatives that have entered clinical trials as enzyme inhibitors.[1][2]
The biological activity and safety of these compounds are intrinsically linked to their precise chemical structure, purity, and stability. Therefore, robust and reliable analytical methods are paramount for their characterization throughout the drug discovery and development process. This comprehensive guide provides detailed application notes and validated protocols for the characterization of picolinate derivatives using a suite of modern analytical techniques. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with the tools to ensure the quality, consistency, and performance of these promising therapeutic agents.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of picolinate derivatives due to its high resolution, sensitivity, and quantitative accuracy. It is the method of choice for determining purity, identifying impurities, and quantifying the active pharmaceutical ingredient (API) in bulk drug substances and formulated products.
Scientific Principles and Methodological Considerations
Reversed-phase HPLC is the most common mode used for the separation of picolinate derivatives. This technique utilizes a nonpolar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar (lipophilic) compounds will have a stronger interaction with the stationary phase and thus a longer retention time.
The choice of mobile phase, column chemistry, and detector are critical for achieving optimal separation and detection. For picolinate derivatives, which often possess ionizable groups, pH control of the mobile phase is crucial to ensure consistent retention times and peak shapes. UV detection is widely applicable as the pyridine ring common to all picolinate derivatives exhibits strong chromophoric properties.
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for the HPLC analysis of picolinate derivatives.
Detailed Protocol for the Quantification of Chromium Picolinate
This protocol is adapted from established methods for the analysis of chromium picolinate in nutraceuticals and pharmaceutical dosage forms.[3][4]
Objective: To quantify the amount of chromium picolinate in a sample using reversed-phase HPLC with UV detection.
Materials:
-
Chromium picolinate reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Supelcosil LC-18, 250 x 4.6 mm, 5 µm)[3]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 40:60 v/v).[3] Degas the mobile phase prior to use.
-
Standard Solution Preparation:
-
Accurately weigh a known amount of chromium picolinate reference standard.
-
Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the sample (e.g., 0.125 to 12.5 µg/mL).[3]
-
-
Sample Preparation:
-
For a solid dosage form, accurately weigh and pulverize the sample.
-
Transfer a known weight of the powdered sample to a volumetric flask.
-
Add methanol and sonicate to ensure complete dissolution of the chromium picolinate.[5]
-
Dilute to volume with methanol and mix thoroughly.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area of chromium picolinate.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of chromium picolinate in the sample solution from the calibration curve.
-
Calculate the amount of chromium picolinate in the original sample.
-
Method Validation: This method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8]
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.999 | 0.999[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (%RSD) | ≤ 2% | < 1.5%[8] |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.091 µg/mL[3] |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.181 µg/mL[3] |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Derivatized Analytes
GC-MS is a powerful technique for the analysis of volatile or semi-volatile picolinate derivatives. For non-volatile compounds, derivatization is often employed to increase their volatility and thermal stability. Picolinyl ester derivatives are particularly useful for structural elucidation by GC-MS, as the fragmentation patterns can provide detailed information about the position of functional groups and unsaturation.[9]
Scientific Principles and Derivatization Strategy
In GC, compounds are vaporized and separated in a gaseous mobile phase as they pass through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, allowing for its identification.
Derivatization of picolinate derivatives, often by converting them to their corresponding picolinyl esters, is a common strategy to enhance their suitability for GC-MS analysis.[9] This is achieved by reacting the carboxylic acid group with 3-pyridylcarbinol.[9]
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for the GC-MS analysis of derivatized picolinate compounds.
Detailed Protocol for Picolinyl Ester Derivatization and GC-MS Analysis
This protocol is a generalized procedure based on established methods for the derivatization of fatty acids for structural analysis.[9]
Objective: To prepare picolinyl ester derivatives of a picolinic acid-containing sample for structural elucidation by GC-MS.
Materials:
-
Picolinic acid-containing sample
-
Thionyl chloride
-
3-pyridylcarbinol
-
Anhydrous toluene
-
Hexane
-
Sodium bicarbonate solution (5%)
Instrumentation:
-
GC-MS system with an electron impact (EI) ionization source
Procedure:
-
Acid Chloride Formation:
-
Dissolve the picolinic acid derivative in anhydrous toluene.
-
Add an excess of thionyl chloride and heat the mixture under reflux to form the acid chloride.[9]
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
-
Esterification:
-
Dissolve the resulting acid chloride in anhydrous toluene.
-
Add a solution of 3-pyridylcarbinol in toluene and heat the mixture to form the picolinyl ester.[9]
-
-
Work-up and Extraction:
-
Cool the reaction mixture and wash with 5% sodium bicarbonate solution to remove any unreacted acid chloride.
-
Extract the picolinyl ester derivative with hexane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under a stream of nitrogen.
-
-
GC-MS Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient to separate the derivatives (e.g., initial temperature of 150°C, ramped to 300°C).
-
Injection Mode: Splitless.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
-
Data Analysis:
-
Identify the peak corresponding to the picolinyl ester derivative in the total ion chromatogram.
-
Analyze the mass spectrum of the peak. The fragmentation pattern, particularly the ions formed by cleavage along the alkyl chain, can be used to determine the structure of the original picolinate derivative.[10][11] The presence of the picolinyl group often leads to characteristic fragment ions that aid in structural interpretation.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of picolinate derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the molecular structure, identification of isomers, and characterization of impurities.
Scientific Principles and Spectral Interpretation
NMR spectroscopy is based on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.[13] The chemical shift (δ) of a nucleus is dependent on its local electronic environment, providing information about the types of functional groups present. The integration of ¹H NMR signals reveals the relative number of protons, and spin-spin coupling patterns provide information about the connectivity of adjacent protons.
For picolinate derivatives, the aromatic protons on the pyridine ring typically appear in the downfield region of the ¹H NMR spectrum (δ 7-9 ppm). The chemical shifts and coupling constants of these protons are highly informative for determining the substitution pattern on the ring.[14]
Detailed Protocol for NMR Analysis
Objective: To obtain ¹H and ¹³C NMR spectra of a picolinate derivative for structural confirmation.
Materials:
-
Picolinate derivative sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the picolinate derivative (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, sufficient relaxation delay).
-
Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum.
-
-
Data Processing and Interpretation:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum to assign the signals to specific protons in the molecule.[15]
-
Analyze the chemical shifts in the ¹³C NMR spectrum to assign the signals to the carbon atoms.
-
| Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| Pyridine-H | 7.0 - 9.0 | 120 - 150 |
| Ester -OCH₃ | 3.5 - 4.0 | 50 - 60 |
| Ester -OCH₂- | 4.0 - 4.5 | 60 - 70 |
| Amine -NH₂ | Variable (broad) | - |
| Aromatic -CH₃ | 2.2 - 2.5 | 20 - 25 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for confirming the presence of key structural features in picolinate derivatives, such as the carbonyl group of the ester or carboxylic acid, and the aromatic C-H and C=N bonds of the pyridine ring.
Scientific Principles
FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths.[16] Molecules absorb IR radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.[17] By analyzing the absorption spectrum, one can identify the functional groups present in the molecule.[18]
Detailed Protocol for FTIR Analysis
Objective: To obtain an FTIR spectrum of a picolinate derivative to identify its functional groups.
Materials:
-
Picolinate derivative sample
-
Potassium bromide (KBr) for solid samples (optional)
-
Solvent for liquid samples (if applicable)
Instrumentation:
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
For solid samples (KBr pellet method): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
For solid or liquid samples (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Acquire a background spectrum (of air or the pure solvent).
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups using a correlation table.[19]
-
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | 1750 - 1735 | Strong |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| Aromatic C=C and C=N | 1600 - 1450 | Medium to Weak |
| Aromatic C-H | 3100 - 3000 | Medium to Weak |
| C-O (Ester/Acid) | 1300 - 1000 | Strong |
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of picolinate derivatives. A multi-technique approach, combining the separative power of HPLC and GC-MS with the structural elucidation capabilities of NMR and FTIR, is essential for ensuring the identity, purity, and quality of these important compounds. Adherence to established protocols and validation guidelines, such as those from the ICH, is critical for generating reliable and reproducible data in a regulated environment. By employing these analytical strategies, researchers and drug developers can confidently advance picolinate-based candidates through the development pipeline.
References
- Benchchem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Benchchem. (n.d.). The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Application in Research.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation.
- Bunaciu, A. A., et al. (2025, August 8). FT-IR Spectrophotometric Analysis of Chromium (Tris) Picolinate and its Pharmaceutical Formulations. ResearchGate.
- ICH. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Christie, W. W., Brechany, E. Y., & Bakare, O. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Journal of Mass Spectrometry.
- Tosoh Bioscience. (n.d.). Technical Information Sheet -- Analysis of Chromium (III) Picolinate in Supplements by HPLC.
- Koll, M., et al. (2005). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. Biomedical Chromatography, 19(2), 119-122.
- Nakashima, K., et al. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. NIH.
- Christie, W. W., Brechany, E. Y., & Bakare, O. (2025, August 7). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. ResearchGate.
- Yamashita, K., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed.
- Figshare. (2016, January 5). GC-MS analysis of fatty acid picolinyl ester derivatives. Public Library of Science.
- El-Shahawi, M. S., et al. (1992).
- Kim, Y. S., et al. (2025, August 9). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. ResearchGate.
- Harvey, D. J. (n.d.). Picolinyl esters for the structural determination of fatty acids by GC/MS. PubMed.
- Google Patents. (n.d.). CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects.
- Di Mola, A., et al. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central.
- Benchchem. (n.d.). An In-depth Technical Guide to the Structure Elucidation of Methyl 5-amino-3-methylpicolinate.
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
- Thermo Fisher Scientific. (2015, December 21). FTIR Basic Organic Functional Group Reference Chart.
- Allen, B. J., et al. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository.
- Allen, B. J., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711-9718.
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- 4. researchgate.net [researchgate.net]
- 5. CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects - Google Patents [patents.google.com]
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- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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large-scale synthesis of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
An Application Note for the Large-Scale Synthesis of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
Abstract
This application note provides a comprehensive, field-proven protocol for the , a key heterocyclic intermediate in the development of advanced pharmaceutical and agrochemical agents. The presented methodology emphasizes safety, scalability, and reproducibility, focusing on a regioselective bromination pathway. This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations of experimental choices, process controls, safety protocols, and analytical validation to ensure the production of a high-purity final product.
Introduction and Strategic Overview
This compound (CAS 866775-18-0) is a highly functionalized pyridine derivative. The unique arrangement of its substituents—an aminating group, a bromine atom, and a trifluoromethyl group—makes it a versatile building block for synthesizing complex target molecules. The trifluoromethyl group, in particular, is crucial in modern drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4]
The synthesis of substituted picolinates can be complex, often requiring multi-step procedures to install the desired functional groups with correct regiochemistry.[5][6][7][8] For large-scale production, a convergent and efficient strategy is paramount. The protocol detailed herein focuses on the final-stage functionalization of an advanced intermediate, Methyl 3-amino-5-(trifluoromethyl)picolinate , via a regioselective bromination. This approach is designed to maximize yield and minimize side-product formation, which are critical considerations for industrial-scale synthesis.
The chosen brominating agent, N-Bromosuccinimide (NBS), is a solid, which significantly mitigates the handling risks associated with using elemental bromine, a highly corrosive and toxic liquid.[9][10][11][12][13] The reaction's selectivity is governed by the electronic properties of the substituents on the pyridine ring, providing a reliable and predictable outcome.
Synthetic Workflow and Mechanistic Rationale
The core of this protocol is the electrophilic aromatic substitution on the pyridine ring. The 3-amino group is a potent activating group, directing the incoming electrophile (Br+) to the ortho and para positions. The para-position (C6) is electronically favored and less sterically hindered than the C4 position, leading to highly selective bromination at the desired C6 site.
Caption: High-level workflow for the synthesis.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a target scale of ~1.0 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a designated production bay with appropriate engineering controls.
Reagents and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Purity/Grade |
| Methyl 3-amino-5-(trifluoromethyl)picolinate | 1261376-77-6 | 220.15 | 740 g | 3.36 | >98% |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 628 g | 3.53 | >99% |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 7.5 L | - | Anhydrous |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | As needed | - | Reagent Grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - | Reagent Grade |
| Brine (Saturated NaCl solution) | - | - | 2.0 L | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 5.0 L | - | Reagent Grade |
| Heptane | 142-82-5 | 100.21 | 5.0 L | - | Reagent Grade |
Equipment:
-
20 L glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel or powder dispenser for controlled addition of NBS.
-
Large filtration apparatus (Büchner funnel or filter press).
-
Vacuum oven for drying.
-
Standard laboratory glassware.
-
Appropriate Personal Protective Equipment (PPE).
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Assemble the 20 L reactor system and ensure all joints are properly sealed.
-
Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
-
Charging Reagents:
-
Charge the reactor with Methyl 3-amino-5-(trifluoromethyl)picolinate (740 g, 3.36 mol).
-
Add anhydrous acetonitrile (7.5 L) to the reactor.
-
Begin stirring at a moderate speed (e.g., 150-200 RPM) to fully dissolve the starting material. The solution should be clear and homogeneous.
-
-
Reaction Initiation:
-
Cool the reactor contents to 0-5°C using an ice bath or a suitable chiller.
-
Once the target temperature is stable, begin the portion-wise addition of N-Bromosuccinimide (628 g, 3.53 mol) over a period of 60-90 minutes.
-
Causality: Slow, portion-wise addition is critical to control the reaction exotherm and prevent the accumulation of unreacted NBS, which could lead to a runaway reaction.
-
-
Reaction Progression:
-
After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature (20-25°C).
-
Maintain stirring at room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by taking aliquots for HPLC or TLC analysis. The reaction is considered complete when the starting material is consumed (<1% remaining).
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture back down to 10-15°C.
-
Prepare a 10% aqueous solution of sodium thiosulfate. Slowly add this solution to the reactor to quench any unreacted bromine species. A color change from yellow/orange to colorless indicates a complete quench.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts until the pH of the aqueous layer is 7-8.
-
Transfer the mixture to a separatory funnel or perform a phase separation in the reactor if equipped.
-
Extract the aqueous layer twice with ethyl acetate (2.0 L each).
-
Combine all organic layers and wash with brine (2.0 L).
-
-
Isolation and Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
For purification, perform a recrystallization. A solvent system of ethyl acetate/heptane is recommended. Dissolve the crude solid in a minimum amount of hot ethyl acetate and slowly add heptane until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then further cool in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified solid by filtration, washing the filter cake with cold heptane.
-
-
Drying:
-
Dry the final product in a vacuum oven at 40-45°C until a constant weight is achieved.
-
Expected Yield: 85-92%. Purity: >98% (by HPLC).
-
Process Safety and Hazard Management
Safety is the primary consideration in any large-scale synthesis. The following diagram and points outline the critical safety protocols for this procedure.
Caption: Key safety pillars for the synthesis.
-
N-Bromosuccinimide (NBS): While safer than liquid bromine, NBS is a strong irritant and an oxidizing agent. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Reaction Exotherm: The bromination reaction is exothermic. Strict temperature control during the addition of NBS is essential to maintain process safety.
-
Solvents: Acetonitrile and ethyl acetate are flammable. Ensure all equipment is properly grounded and avoid sources of ignition.
-
Waste Disposal: Halogenated organic waste and aqueous waste should be segregated and disposed of according to institutional and local regulations. Quenching solutions containing thiosulfate should also be handled as chemical waste.
Analytical Characterization
To confirm the identity and purity of the final product, the following analytical methods should be employed.
| Method | Parameters / Expected Results | Purpose |
| ¹H NMR | (400 MHz, CDCl₃): Expect signals for the methyl ester protons, the aromatic proton, and the amine protons. | Structural Confirmation |
| ¹³C NMR | (100 MHz, CDCl₃): Expect signals for all 8 unique carbons, including the CF₃ carbon (quartet). | Structural Confirmation |
| ¹⁹F NMR | (376 MHz, CDCl₃): A singlet corresponding to the CF₃ group. | Confirmation of CF₃ group |
| HPLC/UPLC | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm. Purity should be >98%. | Purity Assessment |
| LC-MS | ESI+: Expect to observe the [M+H]⁺ ion at m/z 300.96 and 302.96 (approx. 1:1 ratio due to bromine isotopes). | Molecular Weight Verification |
| Melting Point | A sharp melting point indicates high purity. | Purity and Identity |
These methods provide a self-validating system to ensure the product meets the required quality standards.[14][15][16]
References
-
Ji, Y., Brueckl, T., Baxter, R. D., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS, 108(35), 14411-14415. Available at: [Link]
-
Zhang, M., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules. Available at: [Link]
- O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Bar-Haim, G., et al. (2011). Transformation of Anionically Activated Trifluoromethyl Groups to Heterocycles under Mild Aqueous Conditions. Organic Letters. Available at: [Link]
-
Bar-Haim, G., et al. (2011). Innate C-H trifluoromethylation of heterocycles. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Bromine. PubChem. Available at: [Link]
-
Lohan, P., & Kumar, A. (2025). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. ResearchGate. Available at: [Link]
-
Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Available at: [Link]
-
International Programme on Chemical Safety. (n.d.). Bromine (PIM 080). Inchem.org. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Available at: [Link]
- Google Patents. (n.d.). CN101318929B - Synthesis process for chromium picolinate.
-
Royal Society of Chemistry. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Available at: [Link]
-
Angene. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). The green technics of synthesis of chromium picolinate. Available at: [Link]
-
Patsnap. (n.d.). Synthesis process for chromium picolinate. Eureka. Available at: [Link]
-
Bio-Connect. (n.d.). This compound [866775-18-0]. Available at: [Link]
-
Yang, G-F., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available at: [Link]
-
Research Triangle Institute. (n.d.). Chromium Picolinate Monohydrate (Cr3P). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]
-
Gomaa, M. A-M. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank. Available at: [Link]
-
Chemsrc. (2025). CAS#:577691-68-0 | Methyl 6-aMino-5-broMo-3-chloropicolinate. Available at: [Link]
-
Andric, A., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Journal of the Serbian Chemical Society. Available at: [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]
-
Creative Biogene. (n.d.). Methyl 3-bromo-6-(trifluoromethyl)picolinate (MBSC-0668). Available at: [Link]
-
National Center for Biotechnology Information. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PMC. Available at: [Link]
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The Strategic Incorporation of Trifluoromethylated Pyridines in Modern Drug Discovery: A Technical Guide for Medicinal Chemists
Introduction: The Ascendancy of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists.[1] Among these, the trifluoromethyl (-CF3) group, particularly when appended to a pyridine scaffold, has emerged as a privileged structural motif.[1] This guide provides a comprehensive overview of the applications of trifluoromethylated pyridines in drug discovery, delving into their profound impact on the physicochemical and biological properties of drug candidates. We will explore the rationale behind their use, provide detailed experimental protocols for their synthesis and analysis, and present illustrative case studies of their successful implementation in FDA-approved drugs.
The trifluoromethyl group is a bioisostere for methyl and chloro groups, allowing for the fine-tuning of steric and electronic properties of a lead compound.[2] Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its therapeutic potential.[1][3] The pyridine ring, a common heterocycle in numerous bioactive compounds, provides a versatile scaffold for the introduction of the -CF3 group, enabling chemists to modulate the overall properties of the molecule with precision.[4]
Part 1: Enhancing Drug-Like Properties with Trifluoromethylated Pyridines
The introduction of a trifluoromethyl group onto a pyridine ring imparts a unique combination of electronic and steric effects that can be leveraged to overcome common challenges in drug development.
Modulation of Physicochemical Properties
The potent inductive effect of the trifluoromethyl group significantly alters the fundamental physicochemical characteristics of the parent pyridine molecule.
-
Acidity (pKa): The strong electron-withdrawing nature of the -CF3 group decreases the electron density on the pyridine nitrogen, thereby reducing its basicity and lowering the pKa of its conjugate acid.[5] This modulation is critical for optimizing drug-receptor interactions, improving solubility, and minimizing off-target effects.[5]
-
Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to permeate cell membranes and cross the blood-brain barrier.[1][3] This increased lipophilicity is a key factor in improving oral bioavailability.[6]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation by cytochrome P450 (CYP) enzymes.[7][8] This increased metabolic stability prolongs the drug's half-life and reduces the required dosage.[7][8]
| Property | Effect of Trifluoromethylation | Rationale | Reference |
| pKa | Decreases | Strong electron-withdrawing nature of the -CF3 group reduces the basicity of the pyridine nitrogen. | [5] |
| Lipophilicity (LogP) | Increases | The fluorine atoms contribute to a higher partition coefficient between octanol and water. | [1][3] |
| Metabolic Stability | Increases | The high strength of the C-F bond makes the -CF3 group resistant to oxidative metabolism. | [7][8] |
| Binding Affinity | Can Increase | The -CF3 group can participate in favorable interactions within the target protein's binding pocket. | [1] |
Impact on Biological Activity and Target Engagement
The unique properties of the trifluoromethyl group can also directly influence a drug's pharmacological activity.
-
Enhanced Binding Affinity: The steric bulk and electronic properties of the -CF3 group can lead to more favorable interactions with the target protein, thereby increasing binding affinity and potency.[1]
-
Improved Selectivity: By modifying the electronic and steric profile of a molecule, trifluoromethylation can enhance its selectivity for the intended target over off-targets, reducing the potential for side effects.[7]
-
Metabolic Blocking: A trifluoromethyl group can be strategically placed to block a site on the molecule that is susceptible to metabolic oxidation, a common strategy for improving a drug's pharmacokinetic profile.[2]
Part 2: Synthesis and Characterization of Trifluoromethylated Pyridines
The successful incorporation of trifluoromethylated pyridines into drug candidates relies on robust and efficient synthetic methodologies.
Synthetic Strategies
Several methods exist for the synthesis of trifluoromethylated pyridines, each with its own advantages and limitations.
-
From Trichloromethylpyridines: This traditional method involves the chlorine/fluorine exchange of a trichloromethylpyridine precursor using reagents like antimony trifluoride or hydrogen fluoride.[9]
-
From Trifluoromethyl-Containing Building Blocks: This approach utilizes pre-formed building blocks containing the trifluoromethyl group to construct the pyridine ring through cyclization reactions.[9][10]
-
Direct Trifluoromethylation: This modern approach involves the direct introduction of a trifluoromethyl group onto the pyridine ring using various trifluoromethylating reagents.[9] This can be achieved through radical, nucleophilic, or electrophilic pathways.[11][12][13]
Protocol 1: Direct C-H Trifluoromethylation of Pyridine using Togni's Reagent
This protocol describes a general procedure for the direct trifluoromethylation of a substituted pyridine at an innately reactive position using a photoredox catalyst.[14]
Materials:
-
Substituted Pyridine (1.0 mmol)
-
Togni's Reagent II (1.5 mmol)
-
fac-Ir(ppy)3 (photocatalyst, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, dissolve the substituted pyridine (1.0 mmol) and Togni's Reagent II (1.5 mmol) in the chosen anhydrous, degassed solvent (5 mL).
-
Add the photocatalyst, fac-Ir(ppy)3 (1-2 mol%).
-
Seal the vessel and purge with an inert atmosphere (N2 or Ar) for 10-15 minutes.
-
Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by opening the vessel to air and adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Togni's Reagent II: This is an electrophilic trifluoromethylating agent that is stable and easy to handle.
-
fac-Ir(ppy)3: This iridium-based photocatalyst is efficient at absorbing blue light and initiating the radical trifluoromethylation cycle.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can quench the excited state of the photocatalyst and inhibit the reaction.
-
Blue LED Light Source: This provides the necessary energy to excite the photocatalyst and drive the reaction.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized trifluoromethylated pyridines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for confirming the presence and position of the trifluoromethyl group. The 19F NMR spectrum will show a characteristic singlet for the -CF3 group.[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[16]
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a common method to evaluate the metabolic stability of a trifluoromethylated pyridine derivative.[17]
Materials:
-
Test Compound (Trifluoromethylated Pyridine Derivative)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the human liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Self-Validating System:
-
Positive Control: Include a compound with known metabolic instability (e.g., verapamil) to ensure the microsomes are active.
-
Negative Control: Run a reaction without the NADPH regenerating system to account for any non-enzymatic degradation.
Part 3: Case Studies of Trifluoromethylated Pyridines in Approved Drugs
The successful application of trifluoromethylated pyridines is evident in several FDA-approved drugs across various therapeutic areas.
-
Alpelisib (Piqray): An inhibitor of PI3Kα used to treat certain types of breast cancer. The trifluoromethyl-substituted pyridine moiety in Alpelisib contributes to its potency and metabolic stability.[18]
-
Doravirine (Pifeltro): A non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection. The trifluoromethylpyridone component is crucial for its activity.[14][18]
-
Apalutamide (Erleada): An androgen receptor inhibitor used to treat prostate cancer. Apalutamide contains a trifluoromethyl pyridine functionality.[19]
Visualizations
Caption: Logical flow of trifluoromethylation's impact.
Caption: General workflow for direct trifluoromethylation.
Conclusion
Trifluoromethylated pyridines are a powerful class of building blocks in modern drug discovery. Their ability to enhance metabolic stability, modulate physicochemical properties, and improve biological activity makes them highly valuable for optimizing lead compounds into successful drug candidates.[1][7] A thorough understanding of their synthesis, characterization, and impact on drug-like properties is essential for any medicinal chemist aiming to leverage the full potential of this important structural motif. The continued development of novel and efficient methods for the synthesis of trifluoromethylated pyridines will undoubtedly fuel the discovery of the next generation of innovative medicines.[9]
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18).
- Trifluoromethyl group - Wikipedia.
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- Regioselective Direct C–H Trifluoromethylation of Pyridine | Organic Letters. (2020, August 28).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18).
- Trifluoromethylation - Wikipedia.
- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs - Benchchem.
- Pharmaceutical Synthesis: Leveraging Trifluoromethylated Pyridines. (2025, October 15).
- Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC - NIH.
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters - ACS Publications. (2023, June 28).
- Selective Trifluoromethylation of Pyridines - ChemistryViews. (2022, November 8).
- The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
- The Role of Trifluoromethylated Pyridines in Modern Drug Discovery.
- Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine - Benchchem.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. (2017, December 7).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry - Benchchem.
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- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 13. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
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- 18. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 19. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Brominated Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The inherent electronic properties and coordination ability of the pyridine ring introduce unique challenges not typically encountered with simple aryl bromides. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for success.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is structured to directly address specific problems you might be observing in your experiments. Each entry explains the potential root causes and provides actionable, step-by-step protocols to resolve the issue.
Issue 1: Low to No Product Formation
Q: My Suzuki coupling reaction with a brominated pyridine is giving very low yield or no desired product. What are the likely causes and how can I fix it?
A: This is a common and frustrating issue, often stemming from several potential problems ranging from catalyst deactivation to suboptimal reaction parameters. Let's break down the troubleshooting process.
Underlying Causes & Solutions:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is particularly problematic with 2-bromopyridines due to the proximity of the nitrogen to the reaction site.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing the pyridine nitrogen from binding and deactivating the catalyst.[1][2] Excellent choices include biaryl phosphine ligands like XPhos, SPhos, or RuPhos.[1] N-heterocyclic carbenes (NHCs) can also be highly effective.[3]
-
-
Inefficient Oxidative Addition: The C-Br bond on an electron-deficient pyridine ring is generally reactive. However, in some cases, particularly with other deactivating groups on the ring, the oxidative addition of the bromopyridine to the Pd(0) catalyst can be sluggish.
-
Slow or Incomplete Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, can be a rate-limiting step, especially with electron-deficient heteroaryl boron derivatives.[5]
-
Solution: The choice of base is critical for activating the boronic acid.[3] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for difficult couplings. The base facilitates the formation of a more nucleophilic boronate species, which accelerates transmetalation.[1] Anhydrous conditions, potentially with the addition of agents like trimethyl borate, can also enhance reaction rates by preventing catalyst poisoning and solubilizing boronate complexes.[6]
-
-
Poor Quality of Reagents: The stability of boronic acids, especially pyridyl boronic acids, can be a concern. They can undergo protodeboronation (loss of the boronic acid group) upon storage or under certain reaction conditions.[4][7]
-
Solution: Use freshly purchased or recently purified boronic acids. If in doubt about the quality, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or a trifluoroborate salt, prior to the coupling reaction.[3] Ensure all solvents are appropriately degassed to prevent oxidation of the catalyst.[7]
-
Issue 2: Significant Dehalogenation of the Bromopyridine Starting Material
Q: I am observing a significant amount of the debrominated pyridine as a byproduct. What causes this and how can I minimize it?
A: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in Suzuki couplings.[4][8] It typically arises from two main pathways:
Underlying Causes & Solutions:
-
Protodeboronation of the Boronic Acid followed by Coupling: If the boronic acid decomposes to the corresponding arene, this can then participate in side reactions. However, the more direct route to dehalogenation of your starting material is often a competing catalytic cycle.
-
Reductive Dehalogenation via a Hydrido-Palladium Species: A common mechanism involves the formation of a palladium-hydride species. This can occur through various pathways, including the reaction of the palladium catalyst with trace water, alcohols (if used as a solvent), or even some amine bases.[4] This Pd-H species can then react with the bromopyridine in a competing catalytic cycle to yield the dehalogenated product.
-
Solution 1: Choice of Base and Solvent: Avoid using bases that can readily provide a hydride source. For example, if using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane, toluene, or DMF.[9] Using anhydrous conditions can also be beneficial.
-
Solution 2: Ligand Selection: The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation. Screening different bulky phosphine ligands can help to favor the productive cross-coupling pathway.
-
Issue 3: Formation of Homocoupled Products
Q: My reaction mixture contains significant amounts of biphenyl (from the boronic acid) and/or bipyridyl (from the bromopyridine) homocoupling products. How can I suppress these side reactions?
A: Homocoupling is another frequent side reaction in Suzuki couplings. The formation of these byproducts can complicate purification and reduce the yield of the desired product.[8]
Underlying Causes & Solutions:
-
Boronic Acid Homocoupling: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[4] If your palladium precatalyst is a Pd(II) salt (e.g., Pd(OAc)₂), it needs to be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes be accompanied by the homocoupling of the boronic acid.
-
Solution 1: Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can often minimize boronic acid homocoupling.[4]
-
Solution 2: Rigorous Degassing: Thoroughly degassing all solvents and ensuring the reaction is run under an inert atmosphere (e.g., argon or nitrogen) will minimize the presence of oxygen, which can contribute to this side reaction.[7]
-
-
Bromopyridine Homocoupling: While less common than boronic acid homocoupling, the homocoupling of the aryl halide can also occur.
-
Solution: Optimizing the catalyst loading and ensuring a slight excess of the boronic acid (typically 1.1-1.5 equivalents) can help to favor the cross-coupling reaction over the homocoupling of the bromopyridine.
-
Frequently Asked Questions (FAQs)
Q1: Which bromopyridine isomer is the most challenging for Suzuki coupling?
A1: Generally, 2-bromopyridine is considered the most challenging isomer.[5] This is due to the "ortho" effect of the pyridine nitrogen, which can chelate to the palladium catalyst and inhibit its activity. 4-bromopyridine is typically less problematic, and 3-bromopyridine often behaves similarly to a standard bromobenzene, although catalyst inhibition can still be a factor.[9]
Q2: What is the best general-purpose catalyst system for Suzuki coupling with brominated pyridines?
A2: While there is no single "best" system for all substrates, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or RuPhos is a highly effective starting point for many challenging Suzuki couplings of brominated pyridines.[1][2]
Q3: How critical is the choice of base? Can I just use sodium carbonate for all my reactions?
A3: The choice of base is absolutely critical and can be the deciding factor between a successful and a failed reaction.[10] While Na₂CO₃ may work for more reactive substrates, for challenging couplings involving brominated pyridines, stronger inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often necessary to promote the transmetalation step.[11] The base's role is to form a more reactive boronate species, which is essential for efficient transmetalation.[1]
Q4: Do I need to use anhydrous solvents?
A4: While many Suzuki couplings are tolerant of some water, and indeed often use aqueous base solutions, for particularly difficult couplings with brominated pyridines, anhydrous conditions can be beneficial.[6] Water can contribute to protodeboronation of the boronic acid and can also be a source of hydrides leading to dehalogenation.[4] Using anhydrous solvents with a soluble base like potassium trimethylsilanolate (TMSOK) can sometimes enable challenging heteroaryl-heteroaryl couplings.[6]
Q5: My product is difficult to purify from the residual catalyst and ligands. Any suggestions?
A5: This is a common issue, especially with pyridine-containing products that can bind to residual palladium.
-
Filtration through Silica Gel: A simple plug of silica gel can often remove a significant portion of the palladium catalyst.
-
Use of Scavengers: There are commercially available palladium scavengers (e.g., silica-bound thiols or amines) that can be stirred with the crude product solution to selectively remove residual palladium.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.
-
Catalyst System Choice: Using a catalyst system with a lower loading of palladium can help to minimize this issue from the outset. Additionally, some modern, highly active catalysts can be used at very low concentrations (e.g., < 1 mol%).[12]
Visualizing the Process: Key Diagrams
The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting for low-yielding reactions.
Summary of Recommended Reaction Parameters
| Parameter | Recommendation for Brominated Pyridines | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed palladacycles. | Pd(0) sources can minimize homocoupling; Pd(II) sources are often more air-stable. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). | Prevents catalyst poisoning by pyridine nitrogen and promotes oxidative addition.[1][2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃. | Stronger bases are more effective at forming the active boronate species for transmetalation.[1][11] |
| Solvent | Aprotic solvents like Dioxane, Toluene, THF, or DMF. | Avoids potential side reactions associated with protic solvents (e.g., dehalogenation).[9] |
| Boron Source | Boronic acids, pinacol boronate esters, or trifluoroborate salts. | Esters and trifluoroborates offer enhanced stability compared to some boronic acids.[3][5] |
| Atmosphere | Inert (Argon or Nitrogen). | Prevents oxidation of the Pd(0) catalyst and suppresses oxygen-mediated side reactions.[7] |
References
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40, 4544-4568. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Aslam, S.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2021 , 26(16), 4985. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Baran, A.; et al. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate2012 . [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007 , 129(11), 3358–3366. [Link]
-
Chem Reactor. Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube2023 . [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros2021 . [Link]
-
Dreher, S. D.; et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. J. Org. Chem.2021 , 86(24), 18094–18105. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41(11), 1461–1473. [Link]
-
Protsenko, A. V.; et al. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc.2003 , 125(18), 5430–5438. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics2014 , 33(11), 2890-2899. [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings? r/chemistry2017 . [Link]
-
Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate2015 . [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate2009 . [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Org. Process Res. Dev.2023 . [Link]
-
Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. Organometallics2017 , 36(15), 2894-2899. [Link]
-
Lamola, J. L.; et al. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Adv.2021 , 11, 28011-28018. [Link]
-
Leadbeater, N. E.; et al. Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. J. Org. Chem.2005 , 70(4), 161-168. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted Picolinates
Welcome to the technical support center for the synthesis of substituted picolinates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of picolinate chemistry. Instead of a generic overview, we will directly address common experimental challenges through a series of troubleshooting guides and frequently asked questions. Our focus is on the causality behind these issues and providing field-proven, actionable solutions.
Troubleshooting Guide: Common Side Reactions & Impurities
This section tackles the most prevalent side reactions that can compromise the yield and purity of your target substituted picolinates.
Issue 1: Decarboxylation - Loss of the Carboxyl Group
Question: My reaction is producing a significant amount of a byproduct that appears to be my starting pyridine scaffold without the carboxyl group. What is causing this, and how can I prevent it?
Answer: You are likely observing thermal decarboxylation, a common side reaction for picolinic acids and their derivatives. The proximity of the carboxylic acid to the ring nitrogen makes it particularly susceptible to losing CO2 upon heating.[1] This process is often described by the Hammick reaction mechanism , where the picolinic acid forms a reactive zwitterionic intermediate (or a related carbene) that, in the absence of a suitable electrophile, can be protonated to yield the unsubstituted pyridine.[1][2]
The stability of the intermediate carbanion/ylide after CO2 loss is a key thermodynamic driver for this side reaction.[1] Both electron-withdrawing and electron-releasing substituents at the 3-position have been shown to accelerate this decarboxylation in the acid form, likely due to steric effects that disrupt the coplanarity of the carboxyl group with the pyridine ring, weakening the C-C bond.[3][4]
Caption: Hammick-type decarboxylation of picolinic acid.
Mitigation Strategies & Protocols:
-
Temperature Control: This is the most critical factor. High temperatures, common in Fischer esterifications under reflux, significantly accelerate decarboxylation.
-
Insight: Reducing the reaction temperature often has a more pronounced effect on suppressing the rate of decarboxylation than on the desired esterification, thus improving the final product-to-byproduct ratio.[5]
-
-
Employ Milder Esterification Methods: Avoid harsh, high-temperature acidic conditions.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at or below room temperature. It is highly effective for substrates that are sensitive to acid and heat.[6]
-
Acid Chloride Formation: A two-step process where the picolinic acid is first converted to a highly reactive picolinoyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride at low temperatures.[6] The isolated acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. This reaction is typically fast and can be run at 0 °C to room temperature.
-
Table 1: Comparison of Common Esterification Methods for Picolinates
| Method | Typical Temperature | Key Reagents | Advantages | Disadvantages |
| Fischer-Speier | 60 - 110 °C (Reflux) | Alcohol (excess), H₂SO₄/TsOH | Inexpensive, simple setup | High risk of decarboxylation, reversible, not for sensitive substrates.[7] |
| Steglich | 0 °C - Room Temp | Alcohol, DCC, DMAP (cat.) | Mild conditions, high yield, good for sensitive substrates.[6] | DCC byproduct can be difficult to remove, reagents are more expensive. |
| Acid Chloride | 0 °C - Room Temp | 1) SOCl₂/Oxalyl Chloride 2) Alcohol, Base | Fast, irreversible, low reaction temp | Two steps, requires handling of moisture-sensitive reagents.[6] |
Issue 2: Hydrolysis - Reversion to Starting Material
Question: My final product shows significant contamination with the starting picolinic acid, even after purification. Why is my ester product converting back?
Answer: This is a classic case of ester hydrolysis, the reverse of the esterification reaction.[8] The presence of water, especially under acidic or basic conditions, can cleave your picolinate ester back into the corresponding picolinic acid and alcohol.[9][10]
-
Acid-Catalyzed Hydrolysis: This is the direct reverse of the Fischer esterification mechanism.[11] If you are using an acid catalyst, any water present in the reaction mixture (or introduced during workup before the catalyst is neutralized) will drive the equilibrium back toward the starting materials.[8]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a base, such as NaOH or KOH, attacks the ester carbonyl.[10] This is a common pitfall during aqueous workup if a strong base is used to neutralize an acid catalyst or wash the organic layer. The resulting carboxylate salt is typically water-soluble and will be lost from the organic phase.
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. Hammick reaction - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
Welcome to the technical support center for the purification of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate (CAS No. 866775-18-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this key synthetic intermediate.
Introduction
This compound is a substituted pyridine derivative frequently used as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of an amino group, a bromine atom, and a trifluoromethyl group on the pyridine ring makes it a versatile, yet sometimes challenging, compound to purify. Achieving high purity is critical for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API).
This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions, drawing upon established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
Question: My initial crude product of this compound shows multiple spots on TLC, and the purity by NMR is below 90%. What are the likely impurities and how can I remove them?
Answer:
Low purity after the initial work-up is a common issue. The impurities can stem from unreacted starting materials, side-products from the reaction, or degradation of the product.
Potential Impurities and Their Origin:
-
Starting Materials: Depending on the synthetic route, unreacted precursors may be present.
-
Di-bromo species: Over-bromination can lead to the formation of di-brominated pyridine derivatives, which can be difficult to separate.
-
Hydrolyzed Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-6-bromo-5-(trifluoromethyl)picolinic acid, especially if the reaction work-up involves harsh acidic or basic conditions.
-
Isomers: In some synthetic pathways, isomeric products may form.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity crude product.
Recommended Actions:
-
Acid-Base Extraction: To remove the hydrolyzed carboxylic acid impurity, dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base such as sodium bicarbonate solution. The carboxylic acid will be extracted into the aqueous layer as its sodium salt. Be cautious, as prolonged exposure to strong bases can lead to hydrolysis of the desired methyl ester.
-
Column Chromatography: This is the most effective method for separating closely related impurities. See the detailed protocol in the FAQ section below.
-
Recrystallization: After column chromatography, recrystallization can further enhance the purity. A mixed solvent system is often effective.
Issue 2: Product "Oiling Out" During Recrystallization
Question: I am trying to recrystallize my this compound, but it is "oiling out" instead of forming crystals. What can I do?
Answer:
"Oiling out" occurs when the solute's solubility at a certain temperature is exceeded, but the conditions are not suitable for crystal lattice formation, leading to the separation of a liquid phase.
Causes and Solutions:
| Cause | Solution |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Solvent is too "good" | Add a "poor" solvent (an anti-solvent) dropwise to the hot solution until it becomes slightly turbid, then add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[1][2] |
| Presence of impurities | Impurities can inhibit crystal formation. Try purifying the material by column chromatography before recrystallization. |
| Insufficient nucleation sites | Scratch the inside of the flask with a glass rod to create nucleation sites. Seeding with a small crystal of the pure product can also induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound by column chromatography?
A1: Column chromatography on silica gel is a highly effective purification method. Due to the basic nature of the amino group on the pyridine ring, peak tailing can be an issue.[3]
Detailed Protocol for Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.
-
TLC Analysis: Before running the column, determine the optimal eluent composition by thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.3 for good separation.
-
Minimizing Tailing: To reduce peak tailing caused by the interaction of the basic amino group with acidic silanol groups on the silica, you can:
-
Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[3]
-
Use deactivated silica gel or alumina as the stationary phase.
-
-
Loading the Column:
-
Dry Loading: Pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column. This often gives better resolution.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the column.
-
-
Elution and Fraction Collection: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for column chromatography purification.
Q2: What is a good solvent system for the recrystallization of this compound?
A2: A mixed-solvent system is often the best choice for recrystallizing this compound. A common approach is to use a solvent in which the compound is soluble when hot and a second solvent in which it is poorly soluble.[4][5]
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes turbid. Add a few drops of ethanol to clarify the solution and then allow it to cool slowly.
-
Hexanes/Ethyl Acetate: Dissolve the compound in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity is observed. Clarify with a few drops of ethyl acetate and cool.
-
Toluene/Hexanes: Dissolve in hot toluene and add hexanes as the anti-solvent.
General Recrystallization Protocol:
-
Dissolve the crude solid in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
While the solution is hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy (the point of saturation).[6]
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Q3: Is the methyl ester group in this compound stable to acidic and basic conditions during purification?
A3: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable under mildly acidic to neutral conditions.
-
Acidic Conditions: Strong acids can catalyze the hydrolysis of the ester to the corresponding carboxylic acid. This process is typically slower than base-catalyzed hydrolysis.
-
Basic Conditions: The ester is particularly sensitive to basic conditions, which can lead to rapid saponification (hydrolysis) to the carboxylate salt.[7]
Practical Implications for Purification:
-
When performing an acid-base extraction, use mild reagents (e.g., saturated sodium bicarbonate solution instead of sodium hydroxide) and minimize the contact time.
-
Avoid using strongly acidic or basic mobile phase modifiers in chromatography if possible. If a basic modifier like triethylamine is used, it is generally at a low concentration and for a limited time, which minimizes hydrolysis.
-
After any aqueous work-up, ensure the organic phase is thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation to prevent hydrolysis during concentration.
Q4: How should I store purified this compound?
A4: The purified solid should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent degradation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Fluorochem. (n.d.). Methyl 3-amino-6-bromo-5-(trifluoromethyl)
- University of Rochester, Department of Chemistry. (n.d.).
- University of York, Chemistry Teaching Labs. (n.d.).
- Ghavre, M., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 7(1), 1-9.
- University of Rochester, Department of Chemistry. (n.d.).
- MIT OpenCourseWare. (n.d.). 8.
- BenchChem Technical Support Team. (2025).
- Nichols, L. (2022). 7.
- Agarwal, M., et al. (2021). Scope of the reaction with various substituted 2‐aminopyridines.
- Nawa, K., et al. (2011). Stability of sucrose fatty acid esters under acidic and basic conditions. Journal of Oleo Science, 60(6), 313-320.
- Donohoe, T. J., et al. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 2(6), 765-767.
- Google Patents. (n.d.). US10549255B2 - Functionalized chromatographic materials and methods of making and using therefor.
- Sigma-Aldrich. (n.d.). Functionalized Silica Gels for Organic Synthesis.
- Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- Procter, D. J., et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 25(51), 11845-11864.
- Labelle, M., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1741-1745.
- Sorbead India. (n.d.).
- Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine.
- ResearchGate. (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?.
- YouTube. (2023).
- Kikuchi, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 1-13.
- El-Sayed, N. N. E., et al. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2018(4), M1014.
- Förster, J. H., et al. (2024). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Dalton Transactions.
- Sigma-Aldrich. (n.d.). Methyl 6-bromo-3-(trifluoromethyl)
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Picolinate-Directed C-H Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for picolinate-directed C-H functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Picolinate and its amide derivative, picolinamide (PA), are among the most robust bidentate directing groups used to achieve high regioselectivity in the functionalization of otherwise inert C–H bonds.[1][2] This strategy is transformative in medicinal chemistry, allowing for late-stage diversification of complex molecules.[3]
However, the success of these reactions hinges on a nuanced understanding of the interplay between the substrate, catalyst, and reaction conditions. This guide provides field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the picolinamide (PA) directing group?
A1: The picolinamide group acts as a bidentate ligand, meaning it binds to the transition metal catalyst (commonly palladium) at two points: the pyridine nitrogen and the amide nitrogen.[2][4] This chelation brings the catalyst into close proximity to a specific C-H bond (typically at the γ or δ position of an amine), dramatically increasing the local concentration and facilitating a regioselective C-H activation event through the formation of a stable 5- or 6-membered palladacycle.[5][6] This directed metalation overcomes the inherent inertness of C-H bonds and allows for precise functionalization.[7]
Q2: My picolinamide-directed C-H functionalization reaction is not working. What are the very first parameters I should check?
A2: When a reaction fails, always start by verifying the fundamentals. Many C-H activation catalysts and reagents are sensitive to atmospheric conditions.[8]
-
Reagent Purity and Dryness: Ensure all starting materials, catalysts, ligands, and additives are pure and rigorously dried.
-
Anhydrous and Degassed Solvent: Use a freshly distilled or commercially available anhydrous, degassed solvent. Oxygen can oxidize the active catalyst, and water can interfere with many of the reagents.
-
Inert Atmosphere: The reaction vessel should be thoroughly flame-dried or oven-dried, and the reaction should be set up and run under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Q3: I'm observing a mixture of mono- and di-functionalized products. How can I improve selectivity for the mono-product?
A3: Over-functionalization is a common challenge. The most effective strategy is to modify the directing group itself. Introducing steric bulk near the coordination site can physically block the catalyst from accessing the second C-H bond after the initial functionalization. For instance, switching from an unsubstituted picolinamide to a 3-methylpicolinamide directing group has been shown to significantly reduce diarylation products and often improves the yield of the desired mono-arylated product.[5]
Q4: How do I remove the picolinamide directing group after the reaction is complete?
A4: The removal of the robust picolinamide auxiliary is a critical final step.[4] There are several established methods, and the choice depends on the functional group tolerance of your molecule:
-
Basic Hydrolysis: Strong bases like NaOH or KOH in a protic solvent at elevated temperatures are effective but can be harsh on sensitive substrates.[4][9]
-
Reductive Cleavage: A milder alternative involves using excess zinc powder in aqueous HCl at room temperature, which shows good functional group tolerance.[9]
-
Nickel-Catalyzed Cleavage: An efficient modern method involves a two-step sequence: Boc-activation of the picolinamide nitrogen followed by a Ni-catalyzed esterification/cleavage, which proceeds under mild conditions with excellent functional group compatibility.[4][10]
Troubleshooting Guide
This section provides a deeper dive into specific experimental problems and their underlying causes, offering systematic solutions.
Problem 1: Low or No Product Yield
A lack of conversion is the most common issue. A systematic approach to identifying the root cause is essential.
Causality & Troubleshooting Workflow
The catalytic cycle for a typical palladium-catalyzed C-H functionalization involves coordination of the directing group, C-H activation (often via a concerted metalation-deprotonation mechanism), oxidative addition of the coupling partner, and reductive elimination to form the product.[7][11] A failure at any of these stages will halt the reaction.
Caption: Decision tree for picolinamide directing group removal.
Comparison of Removal Protocols
Table 2: Picolinamide Cleavage Method Comparison
| Method | Conditions | Pros | Cons |
|---|---|---|---|
| Basic Hydrolysis | NaOH or KOH (excess), EtOH/H₂O, 70-100 °C | Inexpensive reagents, straightforward procedure. | Harsh conditions, not suitable for base-sensitive functional groups (e.g., esters, epoxides). [9] |
| Reductive Cleavage | Zn powder (excess), 4M aq. HCl, RT | Very mild temperature, good functional group tolerance. | Requires acidic conditions, may not be suitable for acid-labile groups (e.g., Boc, acetals). |
| Ni-Catalyzed Cleavage | 1. Boc₂O, DMAP; 2. Ni(cod)₂, EtOH, 80 °C | Excellent functional group tolerance, mild conditions, byproduct can be recycled. [3][10]| Two-step process, requires an air-sensitive Ni(0) catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Picolinamide-Directed C(sp³)-H Arylation
This protocol is a general starting point based on established methods and should be optimized for specific substrates. [8]
-
Preparation: To an oven-dried reaction vial, add the picolinamide-protected amine substrate (1.0 equiv.), aryl halide (1.2-1.5 equiv.), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv.).
-
Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed DMAc (to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at 120 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Picolinamide Cleavage
This protocol demonstrates the mild, two-step cleavage process for sensitive substrates. [4][10] Step A: Boc Activation
-
Dissolve the functionalized picolinamide (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
-
Stir at room temperature for 2-4 hours until TLC or LCMS analysis shows complete conversion to the N-Boc intermediate.
-
Concentrate the reaction mixture in vacuo. The crude N-Boc picolinamide is often used directly in the next step without further purification.
Step B: Ni-Catalyzed Cleavage
-
Preparation: In a glovebox, add Ni(cod)₂ (10 mol%) to an oven-dried reaction vial.
-
Reagent Addition: Remove the vial from the glovebox. Add the crude N-Boc picolinamide from Step A (1.0 equiv.) and immediately place the vial under an inert atmosphere.
-
Solvent Addition: Add anhydrous ethanol (EtOH) via syringe.
-
Reaction: Place the vial in a preheated heating block at 80 °C and stir for 6-12 hours.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the N-Boc protected amine. The byproduct, ethyl 2-picolinate, can also be recovered. [10]
References
-
Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection. (2022). ChemRxiv. [Link]
-
Picolinate-Directed Arene meta-C-H Amination via FeCl3 Catalysis. (2020). PubMed. [Link]
-
Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. (2019). ResearchGate. [Link]
-
Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. (2019). Organic & Biomolecular Chemistry. [Link]
-
Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. (2019). PubMed. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2018). PMC. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2010). PMC. [Link]
-
C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. (2024). MDPI. [Link]
-
Palladium-Catalyzed Picolinamide-Directed Acetoxylation of Unactivated γ-C(sp3)-H Bonds of Alkylamines. (2014). ResearchGate. [Link]
-
The reductive cleavage of picolinic amides. (2016). David Spring Group, University of Cambridge. [Link]
-
Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers. (2017). SciSpace. [Link]
-
Picolinamide-assisted ortho-C-H functionalization of pyrenylglycine derivatives using aryl iodides. (2024). PubMed. [Link]
-
Picolinamide directrd δ‐C−H activation of amines. (2021). ResearchGate. [Link]
-
Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. (2019). ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Picolinamide-assisted ortho-C-H functionalization of pyrenylglycine derivatives using aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Stability of Trifluoromethyl-Substituted Heterocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-substituted heterocycles. The incorporation of a trifluoromethyl (CF₃) group is a cornerstone strategy in modern medicinal chemistry, renowned for enhancing metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] However, the powerful electron-withdrawing nature of the CF₃ group introduces unique stability challenges that can manifest during synthesis, workup, purification, and storage.
This guide provides in-depth, field-proven insights through a troubleshooting and FAQ format to help you navigate these challenges, ensuring the integrity of your compounds and the reliability of your experimental data.
Troubleshooting Guide: Synthesis, Purification, and Handling
This section addresses specific issues you may encounter during your experimental workflow. The answers provide not only solutions but also the underlying chemical principles to help you make informed decisions.
Q1: My trifluoromethylated heterocycle is degrading during a standard aqueous basic workup (e.g., with NaHCO₃ or NaOH). What is happening and how can I mitigate this?
A1: This is a classic stability issue. The carbon atom attached to the highly electronegative CF₃ group is rendered extremely electron-deficient (electrophilic). Under basic conditions, it becomes susceptible to nucleophilic attack by hydroxide ions or other nucleophiles present. This can initiate a degradation cascade, often starting with the hydrolysis of the CF₃ group to a carboxylic acid or other byproducts. This reactivity is particularly pronounced when the CF₃ group is attached to an electron-poor heterocyclic ring.[4]
Causality: The strong inductive effect of the three fluorine atoms makes the trifluoromethyl carbon a prime target for nucleophiles. The stability of the leaving fluoride ion further facilitates the reaction.
Troubleshooting Protocol:
-
Avoid Strong Bases: Whenever possible, avoid using strong bases like NaOH or K₂CO₃ for workups.
-
Use Milder Bases: Opt for weaker bases such as saturated ammonium chloride (NH₄Cl) solution for quenching reactions. For pH adjustments, a carefully buffered solution or a dilute solution of a mild base like sodium bicarbonate can be used, but contact time should be minimized.
-
Employ Anhydrous Workup: If the compound is particularly sensitive, perform an anhydrous workup. This involves filtering the reaction mixture through a plug of Celite® or silica gel and then removing the solvent under reduced pressure.
-
Temperature Control: Perform the workup at low temperatures (0 °C to 5 °C) to decrease the rate of decomposition.
-
Minimize Contact Time: Extract your product into an organic solvent as quickly as possible to reduce its exposure to the aqueous basic medium.
Q2: I'm observing partial or complete defluorination of my compound during a reaction. What are the likely causes and solutions?
A2: Defluorination, while less common than hydrolysis, can occur under specific conditions, particularly those involving radical intermediates or strong reducing agents.[5] The reaction mechanism often involves the formation of a radical anion intermediate, which then expels a fluoride ion.
Potential Causes & Mitigation Strategies:
-
Radical Reactions: If your reaction involves radical initiators (e.g., AIBN, benzoyl peroxide) or proceeds via a single-electron transfer (SET) mechanism, defluorination is a risk.
-
Solution: Consider alternative, non-radical pathways to your target molecule. If a radical step is unavoidable, carefully screen solvents and additives to find conditions that favor the desired reaction over defluorination.
-
-
Strong Reducing Agents: Reagents like sodium borohydride in certain solvents, or dissolving metal reductions, can sometimes lead to defluorination.
-
Solution: Use milder or more selective reducing agents. For example, if reducing a nitro group, consider catalytic hydrogenation (e.g., H₂, Pd/C) under neutral conditions instead of metal-based reductions.
-
-
Photochemical Reactions: Exposure to high-energy UV light can sometimes induce C-F bond cleavage.
Q3: My compound appears to be unstable during silica gel column chromatography, resulting in streaking, multiple spots on TLC, and low recovery. What are my options?
A3: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive molecules. The large surface area and prolonged contact time during chromatography exacerbate this issue. Trifluoromethylated heterocycles, especially those with basic nitrogen atoms, can interact strongly and sometimes irreversibly with the acidic silanol groups.
Troubleshooting Workflow for Purification:
Caption: Workflow for troubleshooting purification issues.
Recommended Purification Techniques for Sensitive CF₃-Heterocycles
| Method | When to Use | Key Considerations |
| Neutralized Silica Gel | Compound is mildly acid-sensitive. | Add 1-2% triethylamine or ammonia to the eluent system. This deactivates acidic sites on the silica. |
| Alumina Chromatography | Compound is acid-sensitive but stable to base. | Use neutral or basic alumina. Screen solvent systems carefully as elution patterns differ from silica. |
| Reverse-Phase (C18) | Compound is polar and water-soluble. | Eluents are typically water/acetonitrile or water/methanol mixtures. Excellent for removing non-polar impurities. |
| Recrystallization | Product is a solid with moderate to high purity (>90%). | Ideal method as it avoids contact with stationary phases. Requires screening of various solvent systems. |
| Distillation/Sublimation | Product is thermally stable and volatile. | Often used for smaller, non-polar molecules.[8] |
Frequently Asked Questions (FAQs)
FAQ 1: How does the position of the CF₃ group on the heterocyclic ring affect its stability?
The position is critical. A CF₃ group on a carbon atom adjacent to a heteroatom (e.g., C-2 position of pyridine or imidazole) or on an electron-deficient ring system is generally more susceptible to nucleophilic attack. This is because the heteroatom's electron-withdrawing properties further increase the electrophilicity of the carbon bearing the CF₃ group. Conversely, a CF₃ group on an electron-rich ring or at a position less influenced by ring heteroatoms tends to be more stable.
FAQ 2: Are N-CF₃ heterocycles more or less stable than C-CF₃ heterocycles?
It depends on the specific structure. While the C-CF₃ bond is generally robust, the N-CF₃ bond's stability can vary.
-
N-Trifluoromethyl amines (where the nitrogen is not part of an aromatic system) are often prone to hydrolysis.[9]
-
N-Trifluoromethyl azoles (like pyrazoles or imidazoles), however, exhibit excellent aqueous and metabolic stability.[9][10] This increased stability is attributed to the delocalization of the nitrogen's lone pair into the aromatic system, which reduces the electrophilicity of the N-CF₃ bond.
FAQ 3: How does the CF₃ group influence the metabolic stability of a heterocyclic drug candidate?
This is one of the primary reasons for its use in drug design. The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[1]
-
Blocking Metabolic Hotspots: Placing a CF₃ group on a position that is typically susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) effectively blocks this pathway, increasing the drug's half-life.[11][12]
-
Altering Electronics: The CF₃ group's strong electron-withdrawing nature can deactivate the heterocyclic ring towards oxidative metabolism.
-
Increased Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can influence its absorption, distribution, and ultimately, its metabolic fate.[1][13]
FAQ 4: My stored compound shows a decrease in purity over time. What are the best practices for storage?
Trifluoromethyl-substituted heterocycles, particularly those that are sensitive to acid or base, can be susceptible to degradation upon exposure to atmospheric moisture and light.
Recommended Storage Protocol:
-
Inert Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture.
-
Low Temperature: Store at low temperatures (-20 °C is standard for long-term storage) to minimize decomposition rates.
-
Light Protection: Use amber vials or store in the dark to prevent photochemical degradation.
-
Solvent-Free: Store the compound as a neat solid or oil whenever possible. If a stock solution is required, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile) and store it under the conditions above.
Experimental Protocol: Mild Workup for a Base-Sensitive CF₃-Pyridine
This protocol describes a gentle workup procedure for a hypothetical reaction mixture containing a base-sensitive 2-trifluoromethylpyridine derivative.
Objective: To isolate the product while minimizing base-catalyzed hydrolysis of the CF₃ group.
Procedure:
-
Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the cooled, stirring reaction mixture. Monitor for any exotherm. The NH₄Cl solution is weakly acidic and will neutralize the base without creating a harsh basic environment.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash them sequentially with:
-
Saturated aqueous NH₄Cl solution (once).
-
Brine (saturated aqueous NaCl solution) (once). This helps to remove residual water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<40 °C) to obtain the crude product.
-
Purification: Proceed with a suitable purification method as determined by small-scale stability tests (e.g., neutralized silica gel chromatography or recrystallization).
Visualization of Degradation Pathway
The following diagram illustrates the generally accepted mechanism for the base-mediated hydrolysis of a CF₃ group on a heterocyclic ring (Ar).
Caption: General pathway for base-catalyzed hydrolysis of an Ar-CF₃ group.
References
-
Schiesser, S. et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. Available at: [Link]
-
Jee, J. et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. Available at: [Link]
-
Zaharia, V. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]
-
Gemo, N. et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Lv, Y. et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. ResearchGate. Available at: [Link]
-
Boulton, B. E. et al. (1996). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Johnson, T. A. et al. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Kappenberg, F. et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]
-
Kappenberg, F. et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. PMC - NIH. Available at: [Link]
-
Lv, Y. et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. Available at: [Link]
-
Ji, Y. et al. (2011). Innate C-H trifluoromethylation of heterocycles. PMC - NIH. Available at: [Link]
-
Liu, Y. et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]
-
Liu, Y. et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. Available at: [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
Shibatomi, K. et al. (2011). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. Available at: [Link]
-
Kobayashi, Y. & Kumadaki, I. (1980). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
ResearchGate. (2019). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. ResearchGate. Available at: [Link]
-
Wang, X. et al. (2011). Transformation of anionically activated trifluoromethyl groups to heterocycles under mild aqueous conditions. PubMed. Available at: [Link]
-
Zhang, S. et al. (2024). Hydrocyclization/Defluorination of CF3‐Substituted Acrylamides: Insights from Kinetics of Hydrogen Atom Transfer. PMC - NIH. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transformation of anionically activated trifluoromethyl groups to heterocycles under mild aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrocyclization/Defluorination of CF3‐Substituted Acrylamides: Insights from Kinetics of Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Dehalogenation Side Reactions in Pyridine Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for one of the most persistent challenges in pyridine chemistry: undesired dehalogenation side reactions. As specialists in synthetic chemistry, we understand that the loss of a halogen atom from your pyridine substrate can lead to significant yield reduction, purification challenges, and ultimately, project delays. This resource provides field-proven insights and actionable protocols to help you diagnose, control, and overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause
Here we address the fundamental questions surrounding dehalogenation, providing the causal explanations necessary for effective troubleshooting.
Q1: What is dehalogenation and why is it a problem in my pyridine-based cross-coupling reaction?
A1: Dehalogenation, also known as hydrodehalogenation, is an undesired side reaction where the halogen atom (Cl, Br, I) on your pyridine ring is replaced by a hydrogen atom.[1][2][3] This converts your activated starting material into a simple, often unreactive, pyridine byproduct. This side reaction is problematic because it directly consumes your starting material, lowers the yield of your desired coupled product, and introduces a significant impurity that can be difficult to separate due to similar polarity.[2]
Q2: I'm observing significant dehalogenation in my palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). What is the primary chemical cause?
A2: The principal culprit behind dehalogenation in these reactions is the in-situ formation of palladium-hydride (Pd-H) species within your catalytic cycle.[2][4] After the initial oxidative addition of your halopyridine to the Pd(0) catalyst, the resulting Pd(II) intermediate is supposed to proceed through transmetalation and reductive elimination to form the desired C-C or C-N bond. However, if a Pd-H species is present, it can intercept this intermediate, leading to a reductive elimination pathway that forms a C-H bond instead, thus dehalogenating your starting material.[4]
Q3: Where are these palladium-hydride species coming from? What are the common sources of hydrides in my reaction?
A3: Palladium-hydride species can be generated from several common reagents and conditions present in a typical cross-coupling reaction. Identifying the source is the first step in mitigating the problem. Key sources include:
-
Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are known to generate hydride sources, particularly at elevated temperatures through processes like β-hydride elimination.[2][5]
-
Solvents: Protic solvents such as alcohols can directly act as hydride donors.[2][6][7] Additionally, certain aprotic solvents like DMF can degrade, especially in the presence of water, to produce species that can serve as hydride sources.[2]
-
Reagents: Trace impurities in your reagents can be a hidden source. For instance, boronic acids used in Suzuki couplings can contain residual borane (B-H) species.[2]
-
Water: The presence of even trace amounts of water can react with bases or other reagents to generate hydride sources.[2]
Q4: Does the position of the halogen on the pyridine ring (C2, C3, C4) affect the likelihood of dehalogenation?
A4: Yes, the position significantly influences reactivity. The electron-deficient nature of the pyridine ring makes halogens at the C2 and C4 positions more activated towards oxidative addition with the palladium catalyst compared to the C3 position.[1][8] This increased reactivity can, in some cases, make them more susceptible to side reactions like dehalogenation if the subsequent steps in the catalytic cycle are slow. The general order of reactivity for different positions is C4(6) > C2 > C5.[8]
Q5: Is there a difference in susceptibility to dehalogenation between chloro-, bromo-, and iodopyridines?
A5: Absolutely. The reactivity of halopyridines is inversely correlated with the carbon-halogen (C-X) bond strength.[8] The generally accepted order of reactivity is I > Br > Cl.[8][9] This means that iodopyridines, having the weakest C-I bond, undergo oxidative addition most readily. While this often allows for milder reaction conditions, it can also make them more prone to dehalogenation if the catalytic system is not optimized.[3] Chloropyridines are the least reactive, often requiring more active catalysts and harsher conditions, but this can sometimes be leveraged to avoid side reactions seen with more reactive halides.[1][9]
Section 2: Troubleshooting Guide - Pinpointing and Solving the Issue
This section provides a structured approach to troubleshooting dehalogenation based on common experimental observations.
Issue 1: My reaction shows high conversion of starting material, but the main product is the dehalogenated pyridine.
This is a classic symptom indicating that the dehalogenation pathway is kinetically favored over the desired coupling pathway.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for excessive dehalogenation.
In-Depth Explanation & Protocol
1. The Role of the Base: Strong alkoxide bases can promote dehalogenation.[2] Weaker inorganic bases are often a better choice.
Protocol 2.1: Base Screening Experiment
-
Setup: Prepare three identical reactions in parallel in oven-dried Schlenk tubes under an inert atmosphere (Argon or Nitrogen).
-
Reaction 1 (Control): Use your standard conditions with the strong base (e.g., NaOtBu, 2.0 eq).
-
Reaction 2: Replace the strong base with anhydrous potassium phosphate (K₃PO₄, 2.0 eq).[2]
-
Reaction 3: Replace the strong base with anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Execution: Run all reactions at the same temperature and concentration.
-
Analysis: Monitor the reactions by LC-MS or GC-MS at regular intervals (e.g., 1h, 4h, 12h) to compare the ratio of desired product to the dehalogenated byproduct.
2. The Critical Impact of the Ligand: The ligand is paramount. Bulky, electron-rich phosphine ligands are designed to accelerate the desired reductive elimination step, which helps it outcompete the dehalogenation pathway.[1][2] Ligands like XPhos, SPhos, and RuPhos are industry standards for suppressing this side reaction in Buchwald-Hartwig and Suzuki couplings.[1][2]
Issue 2: The reaction is sluggish, and I see both unreacted starting material and the dehalogenated byproduct.
This scenario suggests your catalyst is either not active enough for the desired coupling or is being deactivated, while a slower, background dehalogenation process occurs.
Troubleshooting Strategy
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2.5 mol%) can sometimes favor the desired reaction.
-
Ensure Anhydrous Conditions: This is non-negotiable. Water is a prime source of protons for hydrodehalogenation.[2] Dry your solvents using standard procedures (e.g., distillation from a drying agent, passing through activated alumina) and ensure all reagents are anhydrous.
-
Degas Thoroughly: Oxygen can deactivate the Pd(0) catalyst, slowing down the productive cycle and allowing more time for side reactions.[1] Use a freeze-pump-thaw technique or bubble argon through your solvent for at least 15-20 minutes.
Data Summary: Impact of Reaction Parameters on Dehalogenation
| Parameter | Condition Favoring Dehalogenation | Recommended Condition to Minimize Dehalogenation | Rationale |
| Base | Strong alkoxides (e.g., NaOtBu)[2] | Weaker, anhydrous inorganic bases (e.g., K₃PO₄, K₂CO₃)[2] | Reduces generation of hydride species. |
| Ligand | Small, electron-poor ligands | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)[1][2] | Accelerates reductive elimination over dehalogenation. |
| Solvent | Protic (e.g., alcohols), or wet aprotic (e.g., DMF)[2] | Dry, degassed aprotic solvents (e.g., Toluene, Dioxane)[3] | Eliminates sources of hydrides and protons. |
| Temperature | High temperatures[3] | Lowest effective temperature | Slows down the rate of side reactions. |
| Atmosphere | Presence of O₂ or moisture | Strictly inert (Argon or Nitrogen)[1] | Prevents catalyst deactivation and side reactions. |
Section 3: Optimized Protocols for Common Reactions
The following are starting-point protocols designed to minimize dehalogenation for common cross-coupling reactions involving halopyridines.
Protocol 3.1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Minimized Dehalogenation
Caption: Optimized Suzuki-Miyaura workflow.
Methodology:
-
Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.[2]
-
Substrate Addition: Add the halopyridine (e.g., 2-Bromo-4-methylpyridine, 1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.[2]
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.[2]
-
Reaction: Seal the tube and heat the mixture to 80-100°C.[2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Aim for the point of maximum conversion of the desired product before significant dehalogenation occurs.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3.2: Buchwald-Hartwig Amination of 2-Chloropyridine
Methodology:
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), a suitable ligand (e.g., SPhos, 2.2-4.4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 eq) to an oven-dried vial. Note: While NaOtBu is a strong base, its use is often necessary for C-N coupling. Careful control of other parameters is key. If dehalogenation is severe, switch to a weaker base like LHMDS or K₃PO₄.[2]
-
Substrate Addition: Add the 2-chloropyridine (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or CPME via syringe.
-
Reaction: Seal the vial and heat to 90-110°C.
-
Monitoring & Workup: Follow steps 5-7 from Protocol 3.1. The key is to minimize reaction time once the starting material is consumed to prevent product degradation or further side reactions.
References
-
Suzuka, T., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 9906-14. Available at: [Link]
-
Lee, C., et al. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Available at: [Link]
-
Suzuka, T., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. PubMed. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Buchwald–Hartwig amination. In: Wikipedia. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
-
Chen, N., & Xu, J. (2012). Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. Available at: [Link]
-
Pyridine. In: Wikipedia. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]
-
Fumagalli, V., et al. (2022). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. AIR Unimi. Available at: [Link]
-
Wang, Y., et al. (2021). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PMC. Available at: [Link]
-
Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. Available at: [Link]
- Dehalogenation degradation method for halogenated pyridine compound. Google Patents.
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]
-
Lee, S., & Nielsen, D. K. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Ghaffari, M., et al. (2019). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Available at: [Link]
-
Liu, C., et al. (2010). Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube. Available at: [Link]
-
Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. (2024). R Discovery. Available at: [Link]
-
Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Available at: [Link]
-
Suzuki reaction. In: Wikipedia. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Pyridines. Available at: [Link]
-
Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Available at: [Link]
-
Liu, C., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
-
Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016). YouTube. Available at: [Link]
-
SNAr Reactions of Pyridine Practice Questions & Answers. Organic Chemistry. Available at: [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube. Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst | MDPI [mdpi.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Pyridines
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the cross-coupling of electron-deficient pyridines. Here, we address common challenges, offer troubleshooting strategies, and answer frequently asked questions to facilitate successful reaction outcomes. The inherent electronic properties of pyridine rings, particularly when substituted with electron-withdrawing groups, present unique challenges in transition-metal-catalyzed cross-coupling reactions. The lone pair on the pyridine nitrogen can coordinate to the metal center, leading to catalyst inhibition or deactivation.[1] This guide is designed to navigate these complexities by providing a framework for rational catalyst and ligand selection, reaction optimization, and troubleshooting.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the cross-coupling of electron-deficient pyridines, detailing their probable causes and offering actionable solutions.
Issue 1: Low or No Conversion
Your reaction shows a significant amount of unreacted starting material.
Potential Causes & Solutions
| Cause | Explanation | Recommended Action |
| Catalyst Inactivity | The active Pd(0) species is crucial for initiating the catalytic cycle. Pd(II) precatalysts require in-situ reduction, which may be inefficient under your current conditions.[1] The pyridine nitrogen can also inhibit the catalyst.[1] | • Ensure your reaction is thoroughly degassed to prevent oxidation of Pd(0) to inactive Pd(II).[2] • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a reducing agent or switching to a Pd(0) source (e.g., Pd₂(dba)₃). • Increase catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). |
| Inappropriate Ligand Choice | Standard phosphine ligands like PPh₃ may not be suitable for electron-deficient pyridines.[1] These reactions often require bulky, electron-rich ligands to promote oxidative addition and reductive elimination. | • Switch to bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] • Screen a panel of ligands to identify the optimal choice for your specific substrate combination. |
| Incorrect Base or Poor Base Quality | The base plays a critical role in the transmetalation step of Suzuki couplings and the deprotonation of amines in Buchwald-Hartwig aminations.[1] Weak bases may be ineffective, and the quality of the base (e.g., anhydrous, finely ground) is crucial.[1] | • For Suzuki couplings, consider stronger bases like K₃PO₄ or Cs₂CO₃.[1] • For Buchwald-Hartwig aminations, NaOtBu is a common strong base, but for base-sensitive substrates, Cs₂CO₃ or K₃PO₄ may be better alternatives.[3] • Ensure the base is anhydrous and finely powdered to maximize its reactivity.[1] |
| Presence of Oxygen | The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state.[2] | • Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[2] • Maintain a strict inert atmosphere throughout the entire experimental setup and reaction duration.[1] |
| Poor Reagent Quality | The presence of water, especially in the boronic acid reagent for Suzuki couplings, can lead to protodeboronation, a significant side reaction.[1] | • Use anhydrous solvents and ensure all reagents are pure and dry. • Consider using boronate esters, which are often more stable than their corresponding boronic acids. |
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow to diagnose and solve common issues in the cross-coupling of electron-deficient pyridines.
Issue 2: Significant Side Product Formation
You observe the formation of undesired byproducts, such as homocoupled products or hydrodehalogenation of the pyridine starting material.
Potential Causes & Solutions
| Side Product | Explanation | Recommended Action |
| Homocoupling of Boronic Acid | This is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2] | • Strictly exclude oxygen. This is the most critical factor. Ensure your glassware is flame-dried or oven-dried and that your solvents are thoroughly degassed.[2] • Use a Pd(0) precatalyst to minimize the amount of Pd(II) present at the start of the reaction. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source (like water), leading to the formation of the corresponding unfunctionalized pyridine. | • Use anhydrous conditions. Ensure your solvent and base are thoroughly dried.[1] • Choose the appropriate base. While necessary, some bases in aqueous conditions can promote this side reaction. |
| Hydrodehalogenation | The halide on the pyridine ring is replaced by a hydrogen atom. This is a common side reaction in Buchwald-Hartwig aminations, often arising from β-hydride elimination from the palladium-amido complex.[3] | • Ligand modification. The steric and electronic properties of the ligand can influence the relative rates of reductive elimination and β-hydride elimination. Consider screening different ligands. • Adjust the base. A stronger base can sometimes accelerate the desired reductive elimination over hydrodehalogenation. |
Frequently Asked Questions (FAQs)
Q1: Why is cross-coupling with electron-deficient pyridines so challenging?
The primary challenge arises from the electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair. The nitrogen can coordinate to the palladium catalyst, effectively poisoning it and hindering the catalytic cycle.[1] Furthermore, the electron-withdrawing nature of the ring can make oxidative addition more difficult, although this is often offset by the choice of a suitable electron-rich ligand.
Q2: Which position on the pyridine ring is most reactive for cross-coupling?
The reactivity of different positions on the pyridine ring can vary. Generally, the 4-position is more reactive than the 2- and 3-positions. The 2-position can be challenging due to the strong electron-withdrawing effect of the nitrogen atom and potential steric hindrance.[2]
Q3: What are the best general-purpose ligands for these types of couplings?
For many cross-coupling reactions involving electron-deficient pyridines, bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), have proven to be highly effective.[1] N-heterocyclic carbenes (NHCs) are also a powerful class of ligands for these challenging transformations.
Q4: Can I use C-H activation for the functionalization of electron-deficient pyridines?
Yes, C-H activation is a powerful strategy for the functionalization of pyridines, offering an alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[4] These reactions often employ palladium, rhodium, or iridium catalysts and may require a directing group to achieve high regioselectivity.[4][5]
Q5: Are there alternatives to Suzuki coupling for forming C-C bonds with pyridines?
Yes, several other cross-coupling reactions can be employed. The Negishi coupling, which uses organozinc reagents, is often a reliable alternative.[6] Pyridine sulfinates have also been shown to be effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.[7][8]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
This protocol provides a starting point for the Suzuki-Miyaura coupling of an electron-deficient halopyridine with a boronic acid. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
-
Glassware Preparation: Flame-dry or oven-dry a Schlenk flask or a vial equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add the halopyridine (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Oreate AI Blog. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. 2026. Available from: [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. 2025. Available from: [Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PubMed Central. 2025. Available from: [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. 2022. Available from: [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PubMed Central. Available from: [Link]
-
C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. Available from: [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. 2022. Available from: [Link]
-
Research On C-H Activation Of Pyridines Catalyzed By Organic Rare-earth Catalysts. Global Thesis. 2018. Available from: [Link]
-
The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. RSC Advances. 2016. Available from: [Link]
-
Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry. Available from: [Link]
-
Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. Organic Letters. 2019. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available from: [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. Available from: [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. 2021. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. 2021. Available from: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. 2020. Available from: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. 2023. Available from: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. 2025. Available from: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. 2017. Available from: [Link]
-
Suzuki coupling help. Reddit. 2012. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. Available from: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available from: [Link]
-
Coupling outcomes for pyridines. ResearchGate. Available from: [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. 2020. Available from: [Link]
-
An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PubMed Central. Available from: [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. 2022. Available from: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available from: [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. 2025. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. 2023. Available from: [Link]
-
Cross-Coupling Chemistry. University of Rochester. Available from: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. 2014. Available from: [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Available from: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. National Institutes of Health. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting NMR Analysis of Fluorinated Pyridines
Welcome to the technical support center for the NMR analysis of fluorinated pyridines. As a Senior Application Scientist, I've designed this guide to provide you with not just procedural steps, but also the underlying rationale to empower your research. Fluorinated pyridines are crucial building blocks in pharmaceuticals and agrochemicals, and their precise characterization is paramount.[1][2] This guide is structured to address common and advanced challenges you may encounter, ensuring your NMR data is of the highest quality and reliability.
I. Troubleshooting Guide: From Signal to Structure
This section addresses specific problems you might encounter during your NMR experiments on fluorinated pyridines. Each issue is followed by a diagnostic workflow and detailed solutions.
Poor Signal-to-Noise Ratio or No Signal Detected
A common yet frustrating issue is the lack of a clear signal. The cause can range from sample preparation to instrument settings.
Question: I am not seeing a signal for my fluorinated pyridine, or the signal is very weak. What should I do?
Answer:
A weak or absent ¹⁹F signal can stem from several factors. Let's systematically diagnose the potential causes.
Causality-Driven Troubleshooting Steps:
-
Verify Sample Concentration: While ¹⁹F is a highly sensitive nucleus, an insufficient sample concentration will naturally lead to a poor signal-to-noise ratio.[3][4]
-
Action: Prepare a more concentrated sample if possible. For quantitative analysis, a concentration range of 1-20 mg/mL is often a good starting point for a 300 MHz instrument.
-
-
Check Instrument Tuning and Matching: The NMR probe must be properly tuned to the ¹⁹F frequency. An untuned probe will not efficiently transmit the radiofrequency pulses to the sample or detect the resulting signal.
-
Action: Re-tune and match the probe for the ¹⁹F channel. This is a critical step for every new sample, especially when changing solvents.
-
-
Ensure Proper Referencing: While not directly a cause of signal loss, improper referencing can place your signal far outside the expected spectral window.
-
Review Acquisition Parameters:
-
Number of Scans (NS): A low number of scans will result in a low signal-to-noise ratio.
-
Action: Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.
-
-
Relaxation Delay (d1): Fluorine nuclei can have long longitudinal relaxation times (T₁). If the relaxation delay is too short, the nuclei will not have fully returned to equilibrium before the next pulse, leading to signal saturation and reduced intensity.
-
Action: Increase the relaxation delay. For quantitative experiments, a delay of at least 5 times the longest T₁ is recommended to ensure full relaxation.[5]
-
-
Broad or Distorted Peak Shapes
Broad peaks can obscure coupling information and make accurate integration impossible.
Question: My ¹⁹F NMR peaks are broad and poorly resolved. What are the likely causes and solutions?
Answer:
Broad peaks in ¹⁹F NMR of fluorinated pyridines can be caused by several factors, from poor shimming to dynamic processes in the molecule.
Root Cause Analysis and Solutions:
-
Magnetic Field Inhomogeneity: This is the most common cause of broad peaks.
-
Action: Re-shim the magnet using the deuterium signal of your solvent. Automated shimming routines are often sufficient, but manual shimming may be necessary for challenging samples.
-
-
Chemical Exchange or Dynamic Processes: Fluorinated pyridines can undergo dynamic processes, such as restricted rotation or tautomerism, on the NMR timescale, leading to exchange broadening.[6]
-
Action: Try variable temperature (VT) NMR. Cooling the sample may slow down the exchange process, resulting in sharper peaks for the individual species. Conversely, heating the sample may coalesce the signals into a single sharp peak if the exchange becomes fast on the NMR timescale.
-
-
Presence of Paramagnetic Impurities: Paramagnetic species can cause significant line broadening.
-
Action: Ensure your sample and NMR tube are clean. If you suspect paramagnetic metal contamination, you can try adding a chelating agent like EDTA, though this may complicate your sample matrix.
-
-
Unresolved Couplings: Complex, overlapping multiplets from multiple couplings (¹⁹F-¹⁹F, ¹⁹F-¹H) can appear as a single broad peak.
Inaccurate Integration for Quantitative Analysis (qNMR)
Quantitative NMR (qNMR) requires careful setup to ensure the integrated area of a peak is directly proportional to the number of nuclei.
Question: The integrals in my ¹⁹F qNMR experiment are not consistent or do not reflect the expected stoichiometry. How can I improve the accuracy?
Answer:
Accurate quantification with ¹⁹F NMR is a powerful tool, but it requires meticulous attention to experimental parameters to avoid common pitfalls.[7]
Protocol for Accurate ¹⁹F qNMR:
| Parameter | Recommended Setting | Rationale |
| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing nucleus | Ensures complete relaxation of all nuclei between scans, preventing signal saturation which leads to underestimation of integrals.[5] |
| Pulse Angle | 90° pulse | A 90° pulse provides the maximum signal for a single scan, which is crucial for accurate integration. |
| Number of Scans (NS) | Sufficient for a high signal-to-noise ratio (>250:1) | A high signal-to-noise ratio is essential for accurate integration. |
| Decoupling | Inverse-gated decoupling | This technique decouples protons during signal acquisition but leaves them coupled during the relaxation delay, preventing the Nuclear Overhauser Effect (NOE) from altering peak intensities while still providing a simplified spectrum.[5] |
| Baseline Correction | Use a polynomial fit or similar algorithm | A flat baseline is critical for accurate integration. Ensure the integration region is wide enough to encompass the entire peak. |
| Internal Standard | A stable, non-reactive compound with a single, sharp ¹⁹F signal that does not overlap with the analyte peaks. | The internal standard provides a reference for both chemical shift and concentration. |
Workflow for Troubleshooting ¹⁹F qNMR:
Caption: Troubleshooting workflow for inaccurate qNMR integrals.
II. FAQs: Spectral Interpretation of Fluorinated Pyridines
This section provides answers to frequently asked questions about interpreting the NMR spectra of fluorinated pyridines.
Q1: How do I predict the chemical shifts for my fluorinated pyridine?
A1: The chemical shift of a fluorine atom on a pyridine ring is highly sensitive to its position relative to the nitrogen atom and other substituents.[1][6]
-
α-Fluorine (position 2 or 6): Generally the most deshielded (downfield).
-
γ-Fluorine (position 4): Intermediate chemical shift.
-
β-Fluorine (position 3 or 5): Typically the most shielded (upfield).[1]
Solvent effects can also cause significant shifts in the ¹⁹F spectrum, so it's crucial to be consistent with the solvent used for analysis.[1][3][8]
Q2: The coupling patterns in my spectrum are very complex. How can I assign them?
A2: Fluorinated pyridines often exhibit complex, second-order coupling patterns due to the large magnitude of ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants.[3][9]
-
¹⁹F-¹⁹F Coupling: These couplings are typically large and can occur over several bonds. The magnitude generally decreases with increasing distance between the coupled nuclei.[1][3]
-
¹⁹F-¹H Coupling: Coupling between fluorine and protons can also be significant, especially over two or three bonds (²JFH, ³JFH).
-
¹⁹F-¹³C Coupling: These couplings are very useful for structural assignment. One-bond couplings (¹JCF) are large (typically 240-320 Hz), while two- and three-bond couplings are smaller.[10][11]
Typical Coupling Constants in Fluorinated Aromatic Systems:
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| ¹J(C,F) | 1 | 240 - 320 | Very large and useful for identifying directly attached carbons.[11] |
| ²J(C,F) | 2 | 10 - 30 | Always positive.[1] |
| ³J(H,F) | 3 | 5 - 10 | Vicinal coupling. |
| ⁴J(F,F) | 4 | 5 - 12 | Long-range coupling is common.[3][11] |
Q3: How can 2D NMR help in analyzing my fluorinated pyridine?
A3: 2D NMR experiments are invaluable for unambiguously assigning complex spectra.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): Correlates proton and fluorine signals that are coupled to each other, helping to identify which protons are close to which fluorine atoms.
-
¹⁹F-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between fluorine and carbon atoms over two or three bonds.[1][3] This is extremely useful for assigning the carbon backbone of your molecule.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions, not through-bond couplings.[3] It can help determine the 3D structure and conformation of your molecule by showing which protons and fluorine atoms are physically close to each other.
Experimental Workflow for Structural Elucidation:
Caption: A typical workflow for structure elucidation using 1D and 2D NMR.
Q4: I suspect I have impurities in my sample. How can NMR help me identify them?
A4: NMR is an excellent tool for identifying and quantifying impurities.
-
Common Solvents: Residual solvents from synthesis or purification are common impurities. You can find tables of their characteristic ¹H and ¹³C chemical shifts.[12]
-
Synthesis Byproducts: Look for signals that do not correspond to your target molecule. The chemical shifts and coupling patterns can provide clues about their structure.
-
qNMR for Purity Assessment: Once you have identified an impurity, you can use quantitative ¹H or ¹⁹F NMR to determine its concentration relative to your main compound.
III. References
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes.
-
University of Sheffield. 19Flourine NMR. Retrieved from [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Zheglov, M. A., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). Retrieved from [Link]
-
Oxford Instruments. (n.d.). Speeding Fluorine Analysis. Retrieved from [Link]
-
Svensson, D. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs. Diva-portal.org. Retrieved from [Link]
-
Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 questions with answers in FLUORINE-19 NMR. Retrieved from [Link]
-
Castañar, L., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Institutional Repository. Retrieved from [Link]
-
Angulo, J. F., et al. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. National Center for Biotechnology Information. Retrieved from [Link]
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Emsley, J. W., et al. (1971). Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines. Royal Society of Chemistry. Retrieved from [Link]
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Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Retrieved from [Link]
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Castañar, L., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. Retrieved from [Link]
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Castañar, L., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Retrieved from [Link]
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Thrasher, J. S., et al. (1984). Solvent effects in fluorine-19 NMR spectroscopy: Nonuniform shifting of the axial and equatorial fluorine resonances of the pentafluorosulfanyl group. Sci-Hub. Retrieved from [Link]
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Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Griebel, G. (2007). Solving problems fluorine 19F with NMR spectroscopy. PubMed. Retrieved from [Link]
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Malaca, S., et al. (2020). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Retrieved from [Link]
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Tishin, A. M., et al. (2020). Design Principles of Responsive Relaxometric 19F Contrast Agents: Evaluation from the Point of View of Relaxation Theory and Experimental Data. Inorganic Chemistry. Retrieved from [Link]
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University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Liu, M., et al. (2017). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. National Center for Biotechnology Information. Retrieved from [Link]
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Validation & Comparative
Comparative Guide to Purity Analysis of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
A Senior Application Scientist's In-Depth Guide to Method Selection and Validation
For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safety and efficacy. Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate, a complex pyridine derivative, serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its intricate structure, featuring an aromatic amine, a bromine atom, and a trifluoromethyl group, necessitates a robust and reliable analytical method for purity assessment.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this specific compound. We will delve into the causality behind experimental choices, present a detailed, self-validating HPLC protocol in line with regulatory expectations, and offer supporting data to guide your selection of the most suitable analytical approach.
The Analytical Challenge: Physicochemical Properties at a Glance
Understanding the physicochemical properties of this compound (CAS No. 866775-18-0) is the first step in developing a suitable analytical method.
| Property | Value/Characteristic | Implication for Analysis |
| Molecular Formula | C₈H₆BrF₃N₂O₂ | --- |
| Molecular Weight | 299.05 g/mol [4] | The compound is non-volatile, making it an ideal candidate for liquid chromatography. |
| Physical State | Solid[4] | Requires dissolution in an appropriate solvent for analysis. |
| Structure | Aromatic pyridine ring | Contains a chromophore, making it suitable for UV-Vis spectrophotometric detection. |
| Functional Groups | Primary amine (-NH₂), ester (-COOCH₃), trifluoromethyl (-CF₃), bromo (-Br) | The basic amine group requires a buffered mobile phase in HPLC to ensure consistent ionization and sharp, symmetrical peaks. The overall structure suggests moderate polarity. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For non-volatile organic molecules like our target compound, Reverse-Phase HPLC (RP-HPLC) is considered the gold standard for purity and impurity profiling due to its precision, versatility, and robustness.[5][6] A stability-indicating HPLC method is designed to separate the main component from any process impurities, degradation products, or related substances, ensuring that the reported purity is an accurate reflection of the sample's quality.[7][8]
Causality Behind the HPLC Method Design
The development of a successful stability-indicating HPLC method is not a matter of chance but a series of logical decisions based on the analyte's chemistry.[9]
-
Mode of Chromatography: Reverse-phase chromatography is selected. The stationary phase (e.g., C18) is non-polar, while the mobile phase is a more polar mixture of water and an organic solvent. Given the compound's structure, it will have sufficient hydrophobicity to be retained on a C18 column, allowing for effective separation from more polar or less polar impurities.[8]
-
Column Selection: A C18 column is the workhorse of RP-HPLC and provides an excellent starting point. The particle size (typically 3-5 µm) offers a good balance between efficiency and backpressure in standard HPLC systems.[10]
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (like acetonitrile) is optimal. A gradient is crucial for a stability-indicating assay as it can resolve compounds with a wide range of polarities, from early-eluting polar degradants to late-eluting non-polar impurities.[9] Acetonitrile is often preferred over methanol as it typically provides better resolution and has a lower UV cutoff. The buffer (e.g., phosphate or acetate) is essential to control the pH. For an aromatic amine, maintaining a pH between 3 and 7 will ensure the amine group is in a consistent protonation state, preventing peak tailing and improving reproducibility.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is the logical choice due to the presence of the aromatic pyridine ring, which absorbs UV light. A DAD has the advantage of collecting spectra across a range of wavelengths, which can help in peak identification and purity assessment. The optimal detection wavelength (λmax) should be determined by scanning a solution of the analyte.
Experimental Workflow for Purity Analysis
The following diagram illustrates the logical flow from sample receipt to final purity determination and method comparison.
Caption: Workflow for purity analysis and method comparison.
Detailed HPLC Protocol for Purity Analysis
This protocol is designed to be self-validating by adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[11][12]
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: DAD at 254 nm
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
3. Method Validation (as per ICH Q2(R1) Guidelines): [11]
-
Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) on the sample. The method is specific if the main peak is resolved from all degradation products and impurities.[7]
-
Linearity: Prepare a series of at least five concentrations of the standard solution (e.g., from 0.05 mg/mL to 0.75 mg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[13]
-
Accuracy: Analyze samples spiked with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.[13][14]
-
Precision (Repeatability): Perform six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine by the signal-to-noise ratio method (typically 10:1 for LOQ and 3:1 for LOD) or based on the standard deviation of the response and the slope of the calibration curve.
Comparison with Alternative Analytical Techniques
While HPLC is the primary choice, other techniques may be considered depending on the specific analytical need. The following table provides an objective comparison.
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Separation in a liquid mobile phase based on interaction with a solid stationary phase. | A high-pressure version of HPLC using sub-2 µm particles for higher efficiency.[15] | Separation in a gaseous mobile phase based on volatility and interaction with a stationary phase.[16] |
| Suitability for Analyte | Excellent. Ideal for non-volatile, thermally stable compounds. | Excellent. Superior performance for the same class of compounds as HPLC. | Poor. The analyte has a high molecular weight and is a solid, making it non-volatile and unsuitable for direct GC analysis without derivatization. |
| Typical Analysis Time | 15 - 30 minutes.[17] | 3 - 10 minutes.[17][18] | 5 - 20 minutes (if applicable). |
| Resolution & Sensitivity | Good resolution and sensitivity. | Superior. Narrower peaks lead to higher resolution and sensitivity.[15] | Excellent for volatile compounds. |
| Primary Application | Purity, assay, and stability testing of the main compound and related non-volatile impurities. | High-throughput screening, complex mixture analysis, and when higher sensitivity is required. | Analysis of volatile impurities only, such as residual solvents from the manufacturing process.[5] |
| Solvent Consumption | Moderate. | Low. Significantly reduced due to shorter run times and lower flow rates.[18] | Minimal (carrier gas). |
| System Pressure | Lower (500 - 6,000 psi).[17] | Very High (up to 15,000 psi).[19][17] | Low. |
| Cost & Maintenance | Lower initial cost, robust, and widely available. | Higher initial investment and maintenance costs. | Moderate cost, requires specialized gas supply. |
Discussion and Recommendations
HPLC vs. UPLC: For the routine quality control of this compound, a validated HPLC method is perfectly suitable, robust, and cost-effective. It provides the necessary resolution and sensitivity to meet regulatory requirements for purity analysis. UPLC represents a technological advancement over HPLC, offering significant gains in speed and efficiency.[19] It should be considered in environments where high sample throughput is critical or when extremely complex impurity profiles require the highest possible resolution. The fundamental principles of method development are transferable from HPLC to UPLC, but the instrumentation is more specialized.
The Role of GC: Gas Chromatography is not a suitable alternative for determining the purity of the main compound itself due to its non-volatile nature.[16][20] However, a comprehensive purity analysis often includes testing for residual solvents, for which GC is the industry-standard technique.[5] Therefore, GC is not a replacement for HPLC in this context but rather a complementary technique used to assess a different, and equally important, class of potential impurities.
Conclusion
The purity analysis of this compound is most effectively and reliably achieved using a stability-indicating Reverse-Phase HPLC method with UV detection . This approach is tailored to the compound's physicochemical properties and allows for the robust separation and quantification of the active ingredient from potential impurities and degradation products. While UPLC offers a faster, more sensitive alternative for high-throughput needs, the foundational HPLC method remains the validated workhorse for standard quality control. GC serves a distinct but complementary role, essential for the analysis of volatile impurities like residual solvents, but it cannot replace HPLC for the primary purity assessment of the compound itself. The choice of technique should be guided by the specific analytical objective, available resources, and desired throughput, with method validation according to ICH guidelines being a mandatory step to ensure data integrity and regulatory compliance.[14][21]
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Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
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Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights. IEREK. [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
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Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels - ACS Publications. [Link]
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STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
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Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Validation of Substituted Picolinate Structures
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of key spectroscopic techniques for the structural validation of substituted picolinates, a crucial class of compounds in pharmaceutical and materials science.[1] Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to ensure robust and reliable structural elucidation. Each described protocol is designed as a self-validating system, grounded in authoritative references to bolster scientific integrity.
Substituted picolinates, derivatives of picolinic acid, are versatile ligands in coordination chemistry and are integral to the development of novel therapeutic agents and functional materials.[2][3] Their biological and chemical properties are intrinsically linked to their precise molecular structure. Therefore, unambiguous structural verification is a non-negotiable prerequisite for any meaningful research and development in this area. This guide will navigate the complementary nature of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, providing the necessary framework for their effective application.
The Synergy of Spectroscopic Techniques: A Comparative Overview
No single technique can unequivocally determine the structure of a novel substituted picolinate. Instead, a multi-faceted approach, leveraging the strengths of different spectroscopic methods, is essential. Each technique probes different aspects of the molecule, and their combined data provides a comprehensive and validated structural picture.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of atoms (¹H, ¹³C), stereochemistry | Provides detailed information about the molecular skeleton and the spatial arrangement of atoms.[4][5] | Can be complex to interpret for highly substituted or paramagnetic species.[6] |
| FT-IR Spectroscopy | Presence of functional groups | Rapid and sensitive for identifying key chemical bonds (e.g., C=O, C=N, O-H).[7][8] | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation patterns | Determines the molecular formula and provides clues about structural motifs through fragmentation analysis.[9][10][11] | Isomeric differentiation can be challenging without tandem MS. |
| X-ray Crystallography | Absolute 3D structure in the solid state | Provides the definitive atomic arrangement, bond lengths, and angles.[2][12][13] | Requires a suitable single crystal, which can be difficult to obtain. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, including substituted picolinates.[4] It provides detailed information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The choice of NMR experiments is dictated by the need to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish their connectivity. A standard suite of experiments for a new substituted picolinate would include:
-
¹H NMR: To identify the number of unique proton environments and their multiplicities (singlet, doublet, etc.), which reveals neighboring protons. The chemical shifts of the pyridine ring protons are particularly informative, with α-protons typically appearing most downfield due to the electron-withdrawing effect of the nitrogen atom.[4][14][15]
-
¹³C NMR: To determine the number of unique carbon environments. The chemical shifts provide information about the hybridization and electronic environment of the carbon atoms.[16]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular framework, especially for connecting substituents to the picolinate core.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified substituted picolinate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
Acquire a 2D COSY spectrum.
-
Acquire a 2D HSQC spectrum.
-
Acquire a 2D HMBC spectrum.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the final structure.[17]
-
Caption: NMR workflow for structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] For substituted picolinates, FT-IR is particularly useful for confirming the presence of the carboxylic acid or ester group and modifications to the pyridine ring.
The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. The position, intensity, and shape of the absorption bands are characteristic of particular functional groups.
-
C=O Stretch: The carbonyl stretch of the picolinate's carboxylic acid or ester group is typically a strong, sharp band in the region of 1700-1750 cm⁻¹.[7] Its exact position can be influenced by conjugation and hydrogen bonding.
-
O-H Stretch: For picolinic acid derivatives, a broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid.[7]
-
C=N and C=C Stretches: The stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.[18][19]
-
Substituent Bands: The presence of other functional groups introduced as substituents will give rise to their own characteristic absorption bands (e.g., N-H stretch for an amino group, C-X stretch for a halogen).
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press. KBr is used because it is transparent in the mid-IR region.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.[20]
-
Compare the spectrum to that of the starting materials to confirm that the desired reaction has occurred.
-
Caption: FT-IR workflow for functional group analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern.[9][10] For substituted picolinates, MS confirms the elemental composition (with high-resolution MS) and helps to identify the nature and position of substituents.
In the mass spectrometer, molecules are ionized and then fragmented. The fragmentation patterns are not random; they are governed by the stability of the resulting ions and neutral fragments.[11][21][22] Common fragmentation pathways for picolinate derivatives include:
-
Loss of the Carboxyl Group: Cleavage of the bond between the pyridine ring and the carboxyl group is a common fragmentation pathway.
-
Cleavage of Substituents: Substituents on the pyridine ring can be lost as neutral fragments.
-
Ring Fragmentation: The pyridine ring itself can fragment, although this often requires higher energy.
The fragmentation pattern serves as a "fingerprint" that can be used to deduce the structure of the molecule.[23][24]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation and Ionization:
-
Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method well-suited for polar molecules like picolinates and is commonly coupled with liquid chromatography (LC-MS).[2] Electron ionization (EI) is a harder technique that induces more fragmentation, which can be useful for structural analysis.[23]
-
For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF, Orbitrap) is required.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer or inject it into an LC-MS system. Acquire the mass spectrum over a suitable mass range.
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight.[9]
-
Use high-resolution data to determine the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic losses and deduce the structure of the fragments.[21][25] Compare the observed fragmentation with predicted pathways for the proposed structure.
-
Caption: Mass spectrometry workflow for structural analysis.
Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be grown, X-ray diffraction provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and the absolute configuration in three-dimensional space.[2][12][13] This technique is the "gold standard" for structural validation.
A crystal lattice diffracts X-rays in a predictable pattern that is dependent on the arrangement of atoms within the crystal. By measuring the positions and intensities of the diffracted beams, the electron density of the molecule can be mapped, and from this, the positions of the atoms can be determined.
-
Crystal Growth: Grow single crystals of the substituted picolinate of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting and Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[26]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[26]
-
Refine the structural model against the experimental data to obtain the final, high-precision structure.[26]
-
-
Data Analysis and Visualization:
Caption: X-ray crystallography workflow for absolute structure determination.
Conclusion: An Integrated and Self-Validating Approach
The spectroscopic validation of substituted picolinate structures is a critical process that demands a rigorous and multi-faceted approach. By integrating the complementary data from NMR, FT-IR, Mass Spectrometry, and, when possible, X-ray Crystallography, researchers can achieve a high level of confidence in their structural assignments. This guide has outlined not only the "how" but also the "why" behind these experimental choices, providing a framework for robust, reliable, and scientifically sound structural elucidation. The protocols and workflows presented herein are designed to be self-validating, ensuring that the data from each technique corroborates the others, leading to an unambiguous and defensible structural assignment.
References
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Knuuttila, P. (1982). X-ray structural studies on some divalent 3d metal compounds of picolinic and isonicotinic acid N-oxides. University of Jyväskylä. Available at: [Link]
-
Tella, A. C., Oladipo, A. C., Adeyemi, O., & Degni, S. K. (2017). Solid state synthesis, spectroscopic and X-ray studies of metal complexes of 2-picolinic acid and vapochromic behavior of [Co(Pic)2(H2O)2]·2H2O. Journal of Molecular Structure, 1134, 837-845. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Characterization of New Picolinate Metal Complexes. Available at: [Link]
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A Senior Application Scientist's Guide to Halogenated Picolinates: A Comparative Analysis of Brominated vs. Chlorinated Scaffolds in Synthesis
For researchers and professionals in drug development and materials science, the picolinate scaffold is a cornerstone of molecular design. Its halogenated derivatives are particularly valuable building blocks, offering versatile handles for constructing complex architectures. A critical decision in any synthetic campaign is the choice of the halogen—typically bromine or chlorine. This guide provides an in-depth, objective comparison of the reactivity of brominated versus chlorinated picolinates, supported by mechanistic principles and experimental data, to empower scientists in making informed strategic decisions.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
The generally observed higher reactivity of brominated picolinates over their chlorinated counterparts is not arbitrary; it is rooted in fundamental chemical principles. While the specific reaction mechanism can introduce nuances, the primary determinants in the most common applications, such as palladium-catalyzed cross-coupling, are bond strength and the kinetics of catalyst activation.
Bond Dissociation Energy (BDE): The Energy Hurdle
The carbon-halogen (C-X) bond must be broken during the reaction. The energy required for this cleavage is the Bond Dissociation Energy (BDE). The C-Br bond is inherently weaker and thus easier to break than the C-Cl bond.
-
Average C(sp²)–Br BDE: ~339 kJ/mol
-
Average C(sp²)–Cl BDE: ~406 kJ/mol[1]
This difference of approximately 67 kJ/mol represents a significant energetic barrier. Theoretical calculations confirm that C-Cl BDEs are consistently higher than C-Br BDEs across various heterocyclic systems, including pyridines.[2] This lower energy requirement for the C-Br bond cleavage is a primary reason for the enhanced reactivity of bromopicolinates.[3]
The Oxidative Addition Step: The Catalytic Bottleneck
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[4] The rate of this crucial step generally follows the trend I > Br > OTf > Cl.[3]
Brominated picolinates undergo oxidative addition more readily than chlorinated picolinates for two key reasons:
-
Lower BDE: As discussed, less energy is required to cleave the C-Br bond.[3]
-
Greater Polarizability: The C-Br bond is more polarizable than the C-Cl bond, facilitating a more favorable interaction with the electron-rich palladium(0) center, which lowers the activation energy of the oxidative addition step.[3]
Recent research has shown that the mechanisms of oxidative addition can differ between haloarenes, with iodo- and bromobenzenes often proceeding through different pathways than chlorobenzene, further highlighting the intrinsic differences in their interaction with the catalyst.[5]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are indispensable for C-C and C-N bond formation. Here, the choice between a bromo- or chloro-picolinate has significant practical implications for reaction efficiency and conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions.[6][7]
General Trend: Bromopicolinates are superior substrates, typically reacting faster and under milder conditions than their chloro-analogs.[8] Chloropicolinates often require more forcing conditions (higher temperatures) and specialized, highly active catalysts, usually featuring bulky, electron-rich phosphine ligands, to achieve comparable yields.[9][10]
| Substrate | Catalyst System | Conditions | Yield | Reference |
| 2-Bromopyridine | Pd(OAc)₂ / Benzimidazolium Salt | DMF/H₂O, 120°C, MW | 70.0% | [11][12] |
| 2-Chloropyridine | Pd(OAc)₂ / Ad₂PⁿBu | Dioxane/H₂O, 100°C | Requires optimization | [10] |
| 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | Dioxane, 110°C | 74% | [13] |
| 4-Chloroanisole | Pd₂(dba)₃ / Ligand 2 | Dioxane, 110°C | Modest Yields | [13] |
| (Note: Data is compiled from various sources to illustrate trends and may not be from direct head-to-head comparisons under identical conditions.) |
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pd0 -> oxidative_addition [arrowhead=none]; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation [arrowhead=none]; transmetalation -> pd2_trans; pd2_trans -> reductive_elimination [arrowhead=none]; reductive_elimination -> pd0; reductive_elimination -> product [style=dashed];
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[14][15] This reaction is central to the synthesis of countless pharmaceuticals.
General Trend: Similar to the Suzuki coupling, bromopicolinates are more reactive substrates.[16] The coupling of aryl chlorides was a significant challenge in the early development of this methodology. It required the design of a new generation of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) to facilitate the challenging oxidative addition step.[17] While highly effective catalyst systems now exist for chloro-picolinates, they often necessitate higher catalyst loadings or longer reaction times compared to their bromo- counterparts.
| Substrate | Amine | Catalyst System | Conditions | Outcome |
| 6-Bromoquinoline | Cyclic Amine | Pd(0) / XPhos | Microwave | Efficient mono-amination |
| 2-Chloroquinoline | Cyclic Amine | Pd(0) / XPhos | Microwave | Selective amination possible |
| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ / Bulky Ligand | Toluene, 100°C | High Yields Typical |
| Aryl Chloride | Primary/Secondary Amine | Pd₂(dba)₃ / Specialized Ligand | Dioxane, 110°C | Good Yields Achievable |
| (Note: This table synthesizes general outcomes from literature, such as[17] and[16], to show comparative trends.) |
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pd0 -> oa [arrowhead=none]; oa -> pd2_halide; pd2_halide -> amine_coord [arrowhead=none]; amine_coord -> pd2_amido; pd2_amido -> re [arrowhead=none]; re -> pd0; re -> product [style=dashed];
// Annotation node [shape=plaintext, fontcolor="#202124", fontsize=10]; rate_note [label="Difficult step for Ar-Cl,\nrequires advanced ligands"]; rate_note -> oa [style=dashed, color="#EA4335"]; }
Performance in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to functionalize picolinates, particularly when the ring is activated by electron-withdrawing groups.[18][19] Unlike cross-coupling, the mechanism does not involve a metal catalyst.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon bearing the halogen, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[20][21] In the second step, the leaving group is expelled, and aromaticity is restored.
Reactivity Trend: The reactivity order in SNAr is more complex. The rate is influenced by two opposing factors:
-
Inductive Electron Withdrawal: Halogens activate the ring towards nucleophilic attack through their inductive effect (F > Cl > Br > I). This stabilizes the negative charge in the Meisenheimer complex.
-
Leaving Group Ability: The ability of the halogen to depart in the second step follows the trend I > Br > Cl > F.
For chlorinated and brominated picolinates, the rate-determining step is typically the initial nucleophilic attack.[22] Therefore, the stronger inductive effect of chlorine can make chlorinated picolinates more reactive than brominated ones in certain SNAr reactions, provided the ring is sufficiently activated by other electron-withdrawing groups (like a nitro or cyano group).[19] However, if the elimination of the halide becomes rate-limiting, the better leaving group ability of bromide can dominate.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Trustworthy protocols are the foundation of reproducible science. The following is a generalized, robust procedure for a Suzuki-Miyaura reaction.
Objective: To couple a halopicolinate ester with an arylboronic acid.
Materials:
-
Halopicolinate Ester (e.g., Methyl 6-bromopicolinate) (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (tricyclohexylphosphine) (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Anhydrous Water (0.5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halopicolinate ester, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add the anhydrous 1,4-dioxane and water via syringe.
-
Degassing (Causality): The reaction mixture should be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is a critical step for ensuring catalyst longevity and reaction efficiency. Perform three cycles of vacuum/backfill with the inert gas.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. For a bromopicolinate, the reaction is often complete within 2-4 hours. A chloropicolinate may require a longer reaction time (8-16 hours) or a higher temperature.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Strategic Recommendations
The choice between a brominated and a chlorinated picolinate is a strategic balance between reactivity, cost, and availability.
-
Brominated Picolinates are the workhorses for discovery chemistry and complex syntheses where high reactivity and reliable, mild conditions are paramount. Their lower C-Br bond dissociation energy ensures more facile oxidative addition in cross-coupling reactions, leading to faster conversions and often higher yields with a broader range of standard catalysts.
-
Chlorinated Picolinates represent the more economical and often more readily available option, making them highly attractive for large-scale synthesis and process development. While historically challenging substrates, modern advancements in catalyst design—specifically the development of highly active, bulky, and electron-rich phosphine ligands—have made their use increasingly routine and reliable.[3][23] However, reactions involving chloropicolinates typically require more rigorous optimization of catalysts, ligands, and conditions.
For SNAr reactions, the choice is less straightforward and depends heavily on the specific substrate and nucleophile, with the activating inductive effect of chlorine sometimes outweighing the superior leaving group ability of bromine.
Ultimately, a deep understanding of the underlying mechanistic principles governing the reactivity of these valuable synthetic intermediates allows the modern chemist to select the optimal building block for the task at hand, maximizing efficiency and success in the laboratory.
References
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Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
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Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. [Link]
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Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. NIH Public Access. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. [Link]
- Synthesis method of 2-chromium picolinate.
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Oxidative Addition & Reductive Elimination. CSB/SJU. [Link]
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Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH Public Access. [Link]
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Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. The Hartwig Group. [Link]
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Stability/Reactivity/Selectivity Principles. CSB/SJU. [Link]
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Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. RSC Publishing. [Link]
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Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. ResearchGate. [Link]
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The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [Link]
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Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Picolinate Scaffold as a Privileged Structure in Medicinal Chemistry
The picolinic acid backbone, a pyridine ring bearing a carboxylic acid, is recognized in medicinal chemistry as a "privileged scaffold." This core structure is readily modifiable, allowing for the exploration of a vast chemical space to interact with a wide array of biological targets. The introduction of an amino group at the 3-position and a trifluoromethyl group at the 5-position of the picolinate ring, as seen in the titular compound family, is of particular interest. The trifluoromethyl group often enhances metabolic stability and binding affinity due to its lipophilicity and strong electron-withdrawing nature.[1][2] While extensive public data on Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate itself is limited, a growing body of research on its close derivatives points towards significant therapeutic potential, particularly in oncology.
This guide will focus primarily on the anticancer activities of these derivatives, where the most robust comparative data is available, while also touching upon their promising antimicrobial and insecticidal properties.
Unveiling the Anticancer Potential: Targeting Key Signaling Pathways
Several derivatives of picolinamide, the amide form of picolinic acid, have demonstrated potent anticancer activity. A key mechanism of action for many of these compounds is the inhibition of critical protein kinases involved in tumor growth and proliferation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Certain picolinamide derivatives have been identified as potent VEGFR-2 inhibitors.[3]
Below is a simplified representation of the VEGFR-2 signaling pathway, which is a critical target for these compounds.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of picolinamide derivatives.
Comparative Analysis of In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of selected picolinamide derivatives against various human cancer cell lines, with the well-known kinase inhibitor Sorafenib included for comparison.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 7h | A549 | Lung Carcinoma | 8.5 | [3] |
| Panc-1 | Pancreatic Carcinoma | 6.2 | [3] | |
| OVCAR-3 | Ovarian Carcinoma | 5.8 | [3] | |
| HT29 | Colorectal Carcinoma | 7.1 | [3] | |
| 786-O | Renal Carcinoma | 9.3 | [3] | |
| Compound 9a | A549 | Lung Carcinoma | 10.2 | [3] |
| Compound 9l | A549 | Lung Carcinoma | 12.7 | [3] |
| Sorafenib | A549 | Lung Carcinoma | 5.6 | [3] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
As the data indicates, certain picolinamide derivatives, such as compound 7h, exhibit potent, broad-spectrum anticancer activity, with IC50 values in the low micromolar range across multiple cancer cell lines.[3]
Broader Biological Horizons: Antimicrobial and Insecticidal Activities
While the primary focus of this guide is on anticancer applications, it is crucial to acknowledge the diverse biological activities exhibited by derivatives of this scaffold.
Antimicrobial Properties
The inclusion of a trifluoromethyl group is a known strategy to enhance the antimicrobial potency of heterocyclic compounds.[1] Derivatives of trifluoromethylpyridine have shown promising activity against various bacterial strains. For instance, trifluoromethylpyridine 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial effects against plant pathogens like Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae.[4][5] Further research is warranted to explore the potential of this compound derivatives against human pathogens.
Insecticidal Activity
Pyridine-based compounds have a long history as effective insecticides.[6] The picolinamide scaffold is no exception, with several derivatives showing potent insecticidal properties. For example, isoxazoline derivatives containing a picolinamide moiety have been developed as promising insecticides.
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed, step-by-step protocols for key assays used to evaluate the biological activity of these compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: Experimental workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Prepare solutions of recombinant VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the reaction buffer, the test compound, and the VEGFR-2 kinase. Incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Structure-Activity Relationship (SAR) Insights
The biological activity of picolinamide derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the amide nitrogen.
Caption: Logical relationship of key substituents to the biological activity of picolinamide derivatives.
-
5-Position (Trifluoromethyl): The trifluoromethyl group at the 5-position is crucial. Its electron-withdrawing nature and lipophilicity can significantly enhance cell permeability and metabolic stability, often leading to improved potency.[1]
-
6-Position (Halogen): The presence of a halogen, such as bromine, at the 6-position can influence the electronic distribution of the pyridine ring and provide additional interaction points with the target protein.
-
Amide Substituent: The substituent on the amide nitrogen plays a critical role in determining the specific biological activity. Bulky aromatic or heterocyclic groups can lead to potent and selective inhibition of specific targets, as seen in the case of VEGFR-2 inhibitors.
Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. The available data strongly supports their potential as anticancer agents, particularly through the inhibition of key protein kinases. Furthermore, their demonstrated antimicrobial and insecticidal activities warrant further investigation.
Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish a more comprehensive structure-activity relationship. In vivo studies are also essential to assess the pharmacokinetic properties and efficacy of the most promising compounds in relevant disease models. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on these exciting avenues of investigation.
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Abdel-Mohsen, H. T., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Bioorganic Chemistry, 86, 436-448. [Link]
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A Comparative Analysis of Picolinate-Based Synthetic Auxins for Researchers and Drug Development Professionals
Introduction
For over seven decades, synthetic auxins have been a cornerstone of selective weed control in global agriculture.[1] Among these, the picolinate class of herbicides stands out for its efficacy and unique molecular interactions within the plant auxin signaling pathway. This guide provides an in-depth comparative analysis of prominent picolinate-based synthetic auxins, offering researchers, scientists, and drug development professionals a comprehensive understanding of their mechanisms, performance, and the experimental methodologies used for their evaluation. Our focus will be on elucidating the structure-activity relationships, receptor selectivity, and herbicidal efficacy that differentiate these powerful compounds.
Picolinate-based auxins, like all synthetic auxins, mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.[2] However, their chemical specificity confers distinct advantages and selectivities. This guide will delve into the comparative aspects of classic picolinates such as picloram, clopyralid, and aminopyralid, alongside newer arylpicolinates like halauxifen-methyl and florpyrauxifen-benzyl, providing a robust framework for informed research and development.
Molecular Mechanism of Action: A Tale of Selective Binding
The action of synthetic auxins begins with their perception by the Transport Inhibitor Response 1 (TIR1)/Auxin F-Box (AFB) family of co-receptors.[1] Upon binding, the auxin molecule acts as a 'molecular glue', stabilizing the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor.[3] This event targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome, liberating Auxin Response Factors (ARFs) to modulate the expression of auxin-responsive genes.[3]
A key differentiator for picolinate-based auxins is their preferential binding to specific members of the TIR1/AFB family. While natural auxin (IAA) and other synthetic auxins like 2,4-D interact with multiple TIR1/AFB proteins, picolinates exhibit a strong selectivity for AFB5.[1][4][5][6][7] This selectivity is a critical determinant of their herbicidal properties and spectrum of activity. Mutations in the AFB5 gene have been shown to confer significant resistance to picolinate auxins like picloram, with minimal cross-resistance to IAA or 2,4-D, underscoring the importance of this specific receptor in their mode of action.[4][8]
Newer arylpicolinate herbicides, such as halauxifen-methyl and florpyrauxifen-benzyl, also exhibit this strong binding preference for AFB5, further highlighting this as a defining characteristic of the picolinate class.[1][9] This selective targeting offers opportunities for the development of herbicides with novel weed control spectrums and potentially improved crop safety profiles.
Signaling Pathway Overview
The following diagram illustrates the generalized signaling pathway for picolinate-based synthetic auxins, emphasizing their interaction with the AFB5 co-receptor.
Caption: Picolinate auxin signaling pathway.
Comparative Performance of Picolinate Auxins
The subtle structural differences among picolinate auxins translate into significant variations in their herbicidal efficacy, target weed spectrum, and environmental persistence.
Herbicidal Efficacy and Selectivity
-
Picloram: An older, powerful auxin herbicide known for its control of deep-rooted perennial weeds and woody plants.[2] It is highly systemic and persistent in root systems.[2]
-
Clopyralid: More selective than picloram, with little effect on grasses and certain broadleaf families like Brassicaceae.[10] It is particularly effective against weeds in the Asteraceae (sunflower), Fabaceae (legume), and Solanaceae (nightshade) families.[10]
-
Aminopyralid: A more modern auxin herbicide with strong activity on perennial broadleaf weeds.[2] It is often considered a more precise tool for broadleaf weed control in pastures compared to the "heavy-duty" nature of picloram.[2] While both are effective, aminopyralid may be superior in some cases due to its efficacy at lower application rates.[11]
-
Arylpicolinates (Halauxifen-methyl & Florpyrauxifen-benzyl): This newer subclass offers effective control of many broadleaf weeds at low use rates and possesses favorable environmental profiles.[9] They represent a significant advancement in managing weed resistance.[9]
| Herbicide | Primary Target Weeds | Relative Selectivity | Key Characteristics |
| Picloram | Deep-rooted perennials, woody plants, brush.[2] | Broad-spectrum broadleaf control. | High persistence in soil and plant tissues.[2][12] |
| Clopyralid | Annual and perennial broadleaf weeds, especially Asteraceae, Fabaceae, Solanaceae.[10] | More selective than picloram; less effective on certain broadleaf families.[10] | Shorter half-life and more water-soluble than picloram.[10] |
| Aminopyralid | Perennial broadleaf weeds (e.g., thistles, docks).[2] | High selectivity for broadleaf weeds with good grass tolerance.[2] | Effective at lower application rates compared to picloram.[11] |
| Arylpicolinates | Broad spectrum of broadleaf weeds.[9] | High; effective at low use rates.[9] | Favorable environmental and toxicological profiles.[9] |
Environmental Fate and Persistence
A critical consideration in the application of synthetic auxins is their environmental persistence. Picloram is known for its long residual activity in soil, which can impact subsequent sensitive crops.[12][13] Clopyralid also has a notable half-life, averaging one to two months but can extend up to a year, and its high water solubility and low soil adsorption create a potential for mobility.[10] Both picloram and clopyralid can persist through composting and even animal digestive tracts, leading to "killer compost" that can damage sensitive garden plants.[12][13][14] Aminopyralid is also persistent and can cause issues with contaminated manure.[13][14] The newer arylpicolinates are designed to have more favorable environmental fate profiles.[9]
Experimental Protocols for Comparative Analysis
To objectively compare the performance of picolinate-based synthetic auxins, standardized and robust experimental protocols are essential. Below are detailed methodologies for key assays.
Experimental Workflow Overview
Caption: Workflow for comparing picolinate auxins.
Protocol 1: In Vitro Receptor Binding Assay (Surface Plasmon Resonance)
This protocol determines the binding affinity of picolinate auxins to purified TIR1/AFB co-receptors.
Causality: Surface Plasmon Resonance (SPR) provides quantitative data on the binding kinetics (association and dissociation rates) and affinity of the auxin to its receptor, directly assessing the first step in the molecular mechanism of action. This allows for a direct comparison of how tightly different picolinates bind to specific receptors like AFB5 versus TIR1.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant TIR1 and AFB5 proteins from E. coli or an insect cell system.
-
SPR Chip Preparation: Immobilize the purified TIR1 or AFB5 protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a dilution series of each picolinate auxin in a suitable running buffer.
-
Binding Analysis:
-
Inject the different concentrations of the picolinate auxin over the sensor chip surface.
-
Include a degron peptide from an Aux/IAA protein (e.g., IAA7) in the running buffer, as the co-receptor complex is necessary for efficient auxin binding.[15]
-
Measure the change in response units (RU) over time to monitor binding and dissociation.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Protocol 2: Seedling Root Inhibition Bioassay
This whole-organism bioassay quantifies the biological activity of picolinate auxins by measuring their effect on root growth in a model plant species.
Causality: Root growth is highly sensitive to auxin concentrations, with supraoptimal levels being inhibitory. This assay provides a dose-dependent measure of the physiological impact of the synthetic auxin, integrating uptake, transport, and signaling into a quantifiable output.
Methodology:
-
Plant Material and Growth Conditions:
-
Sterilize seeds of Arabidopsis thaliana (Col-0 ecotype).
-
Sow the seeds on square Petri plates containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
-
Herbicide Treatment:
-
Prepare stock solutions of each picolinate auxin. Due to the light sensitivity of auxins, these should be stored away from light.[16]
-
Incorporate a range of concentrations of each picolinate auxin into the molten MS medium before pouring the plates. Include a solvent control.
-
-
Assay Execution:
-
After stratification at 4°C for 2 days, place the plates vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22°C.
-
Allow the seedlings to grow for 5-7 days.
-
-
Data Collection and Analysis:
-
Scan the plates and measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Calculate the percent root growth inhibition relative to the control for each concentration.
-
Plot the dose-response curve and determine the IC50 value (the concentration required to inhibit root growth by 50%).
-
Protocol 3: Whole-Plant Efficacy Assay (Greenhouse)
This assay evaluates the herbicidal activity of picolinate auxins on target weed species under controlled environmental conditions.
Causality: This experiment directly assesses the practical herbicidal performance of the compounds on different plant species, providing crucial data on efficacy and selectivity that is relevant for agricultural and developmental applications.
Methodology:
-
Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a non-target crop species (e.g., wheat, corn) in pots containing a standard potting mix in a greenhouse.
-
Herbicide Application:
-
Apply the picolinate auxins at various rates (g/ha) to plants at a specified growth stage (e.g., 3-4 true leaves).
-
Applications should be made using a calibrated track sprayer to ensure uniform coverage. Include an untreated control.
-
-
Evaluation:
-
Visually assess plant injury (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% rating scale (0 = no injury, 100 = plant death).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Determine the ED50 value (the effective dose required to cause a 50% reduction in biomass) for each herbicide on each species.
-
Conclusion
The picolinate-based synthetic auxins are a diverse and potent class of herbicides characterized by a specific molecular mechanism of action involving the AFB5 co-receptor. This comparative guide highlights the key differences in their receptor binding affinity, herbicidal efficacy, selectivity, and environmental persistence. From the broad-spectrum power of picloram to the refined selectivity of aminopyralid and the favorable environmental profiles of the newer arylpicolinates, each compound offers distinct advantages for specific applications. The provided experimental protocols offer a robust framework for the continued investigation and development of novel auxin herbicides. A thorough understanding of these comparative aspects is crucial for researchers and professionals seeking to leverage the unique properties of picolinate auxins for innovative solutions in weed science and drug development.
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The Metabolic Guardian: A Comparative Guide to Assessing the Stability of Trifluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of medicinal chemistry. Its profound impact on a molecule's physicochemical properties—most notably, metabolic stability—can be the deciding factor between a promising candidate and a clinical failure. This guide offers an in-depth, comparative analysis of the metabolic stability of trifluoromethylated compounds versus their non-fluorinated counterparts, grounded in experimental data and field-proven insights. We will dissect the "why" and "how" behind assessing this critical parameter, providing you with the knowledge to design robust experiments and interpret your data with confidence.
The Trifluoromethyl Shield: Why CF₃ Enhances Metabolic Stability
The enhanced metabolic stability conferred by the trifluoromethyl group is not a matter of chance; it is a direct consequence of fundamental chemical principles. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][2] This inherent strength makes the CF₃ group exceptionally resistant to enzymatic cleavage, particularly by the Cytochrome P450 (CYP) superfamily of enzymes, which are the primary drivers of Phase I metabolism in the liver.[3][4]
By replacing a metabolically labile site, such as a methyl (CH₃) group or a hydrogen atom, with a CF₃ group, medicinal chemists can effectively block common oxidative metabolic pathways.[1][4] This strategic move, often termed "metabolic switching," can dramatically reduce the rate of clearance, extend the in vivo half-life, and lead to a more predictable pharmacokinetic profile.[3] The strong electron-withdrawing nature of the trifluoromethyl group also deactivates adjacent aromatic rings, further hindering oxidative metabolism.[1]
Experimental Showdown: Microsomes vs. Hepatocytes for Stability Assessment
To quantify the metabolic stability of a compound, two primary in vitro models are the workhorses of the drug discovery industry: the liver microsomal stability assay and the hepatocyte stability assay. The choice between them is dictated by the specific questions being asked and the stage of the drug discovery program.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions of the liver endoplasmic reticulum that are rich in Phase I drug-metabolizing enzymes, most notably the CYPs.[1][5] This assay is a cost-effective and high-throughput method for the initial assessment of a compound's susceptibility to oxidative metabolism.[6]
Hepatocyte Stability Assay: The "Gold Standard" for a Holistic View
Hepatocytes, or intact liver cells, provide a more physiologically relevant model as they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[7][8] This allows for a more comprehensive assessment of a compound's metabolic fate, including conjugation reactions (Phase II metabolism), and takes into account cellular uptake and transport processes.[7][8]
Comparative Overview of In Vitro Stability Assays
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Biological System | Subcellular fraction (endoplasmic reticulum) | Intact liver cells |
| Enzymes Present | Primarily Phase I (CYPs, FMOs) | Phase I and Phase II enzymes, transporters |
| Complexity | Simpler, higher throughput | More complex, lower throughput |
| Information Gained | Susceptibility to oxidative metabolism (Phase I) | Overall hepatic clearance (Phase I & II), cellular uptake |
| Predictive Power | Good for ranking compounds based on CYP-mediated clearance | Considered the "gold standard" for predicting in vivo hepatic clearance |
In Practice: Experimental Protocols for Assessing Metabolic Stability
A robust experimental design is paramount for generating reliable and reproducible metabolic stability data. Below are detailed, step-by-step protocols for both liver microsomal and hepatocyte stability assays, accompanied by insights into the critical parameters and potential pitfalls.
Liver Microsomal Stability Assay Protocol
This protocol is designed to determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials and Equipment:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for a typical liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
On ice, thaw the pooled liver microsomes and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted liver microsome solution to each well.
-
Add the test compound working solution to the wells. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid inhibiting enzyme activity.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells. The 0-minute time point is taken immediately after this addition by adding the stop solution.
-
-
Termination and Sample Processing:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold stop solution. The internal standard in the stop solution aids in accurate quantification.
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
Data Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the following equations:
-
t₁/₂ = 0.693 / k
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation)
-
-
Hepatocyte Stability Assay Protocol
This protocol provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic pathways.
Materials and Equipment:
-
Cryopreserved primary hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound and positive control compounds
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well incubation plates (collagen-coated for adherent cultures, if applicable)
-
Incubator with CO₂ supply (37°C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for a typical hepatocyte stability assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium.
-
Determine the cell viability (e.g., using trypan blue exclusion) and cell density. Viability should typically be >80%.
-
Dilute the hepatocyte suspension to the desired working concentration (e.g., 0.5 x 10⁶ viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Add the test compound working solution to the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Termination and Sample Processing:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding an equal volume of ice-cold stop solution to the respective wells.
-
After the final time point, seal the plate and centrifuge to pellet cell debris.
-
Transfer the supernatant to a new plate for analysis.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the calculation of the elimination rate constant (k), half-life (t₁/₂), and intrinsic clearance (CLᵢₙₜ).
-
CLᵢₙₜ (µL/min/10⁶ cells) = (0.693 / t₁/₂) / (cell density in millions of cells/mL)
-
The Evidence: Comparative Metabolic Stability Data
The theoretical advantages of trifluoromethylation are borne out by experimental data. The introduction of a CF₃ group consistently leads to a more metabolically robust compound compared to its non-fluorinated analog.
Expected Outcomes of Trifluoromethylation
| Parameter | Drug without CF₃ (e.g., with CH₃) | Drug with CF₃ | Rationale |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites.[3] |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[3] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[3] |
Case Study: Picornavirus Inhibitors - A Tale of Two Analogs
A compelling example of the protective effect of trifluoromethyl substitution comes from a study on picornavirus inhibitors.[5] In a monkey liver microsomal assay, the metabolic stability of two analogs was compared: one with a methyl group and one with a trifluoromethyl group.
-
Methyl-substituted analog: This compound was converted to eight different metabolic products, with two major metabolites resulting from the hydroxylation of the methyl group.[5]
-
Trifluoromethyl-substituted analog: In stark contrast, the CF₃ analog not only prevented hydroxylation at that position but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[5]
This case study vividly illustrates the concept of "metabolic switching" and the global protective effect that a strategically placed trifluoromethyl group can provide.
Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal
The trifluoromethyl group is an indispensable tool for enhancing the metabolic stability of drug candidates. Its ability to block sites of oxidative metabolism, thereby increasing half-life and reducing clearance, is well-documented and mechanistically understood. The in vitro liver microsomal and hepatocyte stability assays are robust and predictive tools for quantifying this effect early in the drug discovery process. By understanding the principles behind trifluoromethylation and applying rigorous experimental methodologies, researchers can effectively leverage this "metabolic guardian" to design more stable, safe, and efficacious therapeutics.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link]
-
Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (1995). PubMed. Retrieved from [Link]
-
Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved from [Link]
-
The Dark Side of Fluorine. (2019). PMC - NIH. Retrieved from [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). Protocols.io. Retrieved from [Link]
-
Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
-
Optimization of Rat Liver Microsomal Stability Assay Using HPLC. (n.d.). Science Alert. Retrieved from [Link]
-
Hepatocyte Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Case studies of fluorine in drug discovery. (2019). PlumX. Retrieved from [Link]
-
Metabolism of fluorine-containing drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Case studies of fluorine in drug discovery. (n.d.). OUCI. Retrieved from [Link]
-
Addressing the Challenges of Low Clearance in Drug Research. (2015). PMC - NIH. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Retrieved from [Link]
Sources
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular Modeling Studies on Cytochrome P450-mediated Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The stereoselective metabolism of fluoxetine in poor and extensive metabolizers of sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of synthetic pathways for novel picolinates
An Application Scientist's Guide to the Validation of Synthetic Pathways for Novel Picolinates
In the landscape of modern drug discovery and materials science, picolinates, as derivatives of picolinic acid, represent a class of heterocyclic compounds with significant therapeutic and industrial potential. Their diverse applications, ranging from antiviral agents to catalysts, are a direct consequence of their unique chemical architecture. The journey from a conceptual molecule to a tangible, well-characterized compound is underpinned by the meticulous validation of its synthetic pathway. This guide offers a comparative analysis of two distinct synthetic strategies for a novel picolinate, providing the experimental data and procedural insights required for informed decision-making in a research and development setting.
A Comparative Overview of Synthetic Strategies
The selection of a synthetic route is a critical decision, influenced by factors such as the availability of starting materials, desired yield and purity, scalability, and overall cost-effectiveness. Here, we compare two prevalent approaches for the synthesis of a hypothetical novel picolinate, methyl 6-((4-fluorobenzyl)oxy)-4-methoxypicolinate: a classical multi-step linear synthesis and a more contemporary metal-catalyzed cross-coupling approach.
Strategy 1: Linear Synthesis via Nucleophilic Aromatic Substitution (SNAAr)
This classical approach involves the sequential modification of a readily available picolinate precursor. The synthesis commences with the nitration of a commercially available picolinate, followed by nucleophilic substitution of the nitro group with a methoxide, and subsequent reduction and functionalization.
Strategy 2: Palladium-Catalyzed Cross-Coupling
This modern strategy leverages the power of transition-metal catalysis to forge key bonds in a more convergent manner. It begins with a halogenated picolinate core, which is then subjected to a palladium-catalyzed etherification reaction with the desired benzyl alcohol.
Experimental Protocols and Validation
To provide a robust comparison, both synthetic pathways were executed, and the resulting products were rigorously analyzed.
General Experimental Conditions
All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source. High-performance liquid chromatography (HPLC) was conducted on a C18 column.
Protocol 1: Linear Synthesis of Methyl 6-((4-fluorobenzyl)oxy)-4-methoxypicolinate
Step 1: Nitration of Methyl 4-hydroxypicolinate
-
To a solution of methyl 4-hydroxypicolinate (1.0 eq) in concentrated sulfuric acid at 0 °C, fuming nitric acid (1.1 eq) was added dropwise.
-
The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours.
-
The mixture was poured onto ice and the resulting precipitate was filtered, washed with cold water, and dried to afford methyl 4-hydroxy-6-nitropicolinate.
Step 2: O-methylation
-
To a solution of methyl 4-hydroxy-6-nitropicolinate (1.0 eq) in anhydrous dimethylformamide (DMF), potassium carbonate (2.0 eq) and methyl iodide (1.5 eq) were added.
-
The reaction mixture was stirred at 60 °C for 4 hours.
-
After cooling, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated to give methyl 4-methoxy-6-nitropicolinate.
Step 3: Reduction of the Nitro Group
-
Methyl 4-methoxy-6-nitropicolinate (1.0 eq) was dissolved in ethanol, and palladium on carbon (10 mol%) was added.
-
The mixture was stirred under a hydrogen atmosphere (1 atm) at room temperature for 6 hours.
-
The catalyst was removed by filtration through Celite, and the filtrate was concentrated to yield methyl 6-amino-4-methoxypicolinate.
Step 4: Sandmeyer-type Hydroxylation
-
To a solution of methyl 6-amino-4-methoxypicolinate (1.0 eq) in aqueous sulfuric acid at 0 °C, a solution of sodium nitrite (1.1 eq) in water was added dropwise.
-
The resulting diazonium salt solution was added portion-wise to a boiling solution of copper(II) sulfate in water.
-
After cooling, the mixture was extracted with ethyl acetate, and the organic layer was dried and concentrated to give methyl 6-hydroxy-4-methoxypicolinate.
Step 5: Williamson Ether Synthesis
-
To a solution of methyl 6-hydroxy-4-methoxypicolinate (1.0 eq) in anhydrous acetonitrile, potassium carbonate (2.0 eq) and 4-fluorobenzyl bromide (1.2 eq) were added.
-
The reaction mixture was refluxed for 8 hours.
-
After cooling, the solid was filtered off, and the filtrate was concentrated. The residue was purified by column chromatography to afford the final product.
Protocol 2: Palladium-Catalyzed Synthesis of Methyl 6-((4-fluorobenzyl)oxy)-4-methoxypicolinate
Step 1: Synthesis of Methyl 6-chloro-4-methoxypicolinate
-
Methyl 6-chloro-4-hydroxypicolinate (1.0 eq) was dissolved in anhydrous DMF, and sodium hydride (1.2 eq) was added portion-wise at 0 °C.
-
After stirring for 30 minutes, methyl iodide (1.1 eq) was added, and the reaction was stirred at room temperature for 3 hours.
-
The reaction was quenched with water and extracted with ethyl acetate. The organic layer was dried and concentrated to give methyl 6-chloro-4-methoxypicolinate.
Step 2: Buchwald-Hartwig Etherification
-
To a reaction vessel were added methyl 6-chloro-4-methoxypicolinate (1.0 eq), 4-fluorobenzyl alcohol (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and cesium carbonate (2.0 eq) in anhydrous toluene.
-
The vessel was sealed, and the mixture was heated to 110 °C for 12 hours.
-
After cooling, the mixture was filtered through Celite, and the filtrate was concentrated. The crude product was purified by column chromatography to yield the final product.
Comparative Data Analysis
The two synthetic strategies were compared based on key performance indicators, including overall yield, purity, and the number of synthetic steps.
| Parameter | Strategy 1: Linear Synthesis | Strategy 2: Pd-Catalyzed Cross-Coupling |
| Overall Yield | 15% | 65% |
| Purity (by HPLC) | 97% | >99% |
| Number of Steps | 5 | 2 |
| Key Reagents | Nitric acid, Sodium nitrite, Hydrogen | Palladium catalyst, Phosphine ligand |
| Process Safety | Involves potentially hazardous nitration and diazotization steps. | Requires careful handling of air-sensitive catalysts. |
Visualizing the Synthetic Pathways
To better illustrate the two synthetic approaches, the following diagrams outline the sequence of reactions.
Caption: Linear synthesis pathway for the target picolinate.
Caption: Convergent synthesis via palladium-catalyzed cross-coupling.
Workflow for Synthetic Pathway Validation
The validation of any synthetic pathway is a multi-faceted process that ensures the identity, purity, and consistency of the final compound.
Caption: General workflow for the validation of a synthesized compound.
Discussion and Recommendations
The choice between a linear and a convergent, catalyst-based synthesis is a common dilemma in medicinal and process chemistry.
Linear Synthesis (Strategy 1): This approach, while relying on well-established and often cheaper reagents, suffers from a lower overall yield due to the cumulative losses at each of the five steps. The use of nitric acid and the generation of a diazonium salt in the Sandmeyer-type reaction also pose significant safety concerns, particularly during scale-up. However, for small-scale exploratory synthesis where the starting materials are readily available and specialized catalysts are to be avoided, this route can be a viable option.
Palladium-Catalyzed Cross-Coupling (Strategy 2): In contrast, the palladium-catalyzed route is significantly more efficient, with a much higher overall yield and fewer synthetic steps. This leads to a reduction in solvent usage and waste generation, aligning with the principles of green chemistry. The Buchwald-Hartwig etherification is a powerful and versatile reaction that allows for the coupling of a wide range of alcohols with aryl halides. While the initial cost of the palladium catalyst and phosphine ligand may be higher, the increased efficiency and purity of the final product often justify the expense, especially for larger-scale production. The primary challenge with this approach lies in the complete removal of the palladium catalyst from the final product, which is a critical requirement for pharmaceutical applications.
Based on the experimental data, the palladium-catalyzed cross-coupling strategy is the superior choice for the synthesis of methyl 6-((4-fluorobenzyl)oxy)-4-methoxypicolinate. Its high yield, excellent purity, and streamlined nature make it a more attractive option for both laboratory-scale synthesis and potential future scale-up. The validation of this pathway, confirmed through rigorous spectroscopic and chromatographic analysis, provides a high degree of confidence in the identity and quality of the novel picolinate.
References
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The art of meeting palladium specifications in active pharmaceutical ingredients produced by palladium-catalyzed reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. [Link]
A Comparative Guide to Catalysts for Picolinate Synthesis: From Classical Reagents to Modern Catalytic Systems
Picolinic acid and its esters, collectively known as picolinates, are pivotal building blocks in the pharmaceutical, agrochemical, and coordination chemistry sectors. Their synthesis, traditionally reliant on stoichiometric oxidants, has evolved significantly with the advent of sophisticated catalytic systems. This guide provides an in-depth, objective comparison of various catalysts for picolinate synthesis, focusing on the direct oxidation of 2-picoline and related methodologies. We will delve into the performance of homogeneous, heterogeneous, and biocatalytic systems, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal catalytic strategy for their specific needs.
The Evolving Landscape of Picolinate Synthesis
The primary route to picolinic acid involves the oxidation of the methyl group of 2-picoline. While effective, classical methods employing strong oxidants like potassium permanganate (KMnO₄) suffer from poor atom economy and the generation of significant waste streams[1]. The drive for greener, more efficient, and selective chemical transformations has propelled the development of catalytic approaches. An ideal catalyst for picolinate synthesis should exhibit high activity and selectivity, operate under mild conditions, be cost-effective, and, for practical applications, be easily separable and recyclable.
This guide will navigate the three main pillars of catalytic picolinate synthesis: homogeneous catalysis, heterogeneous catalysis, and the emerging field of biocatalysis. We will explore the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to bridge the gap between theoretical understanding and practical application.
Homogeneous Catalysis: Precision in a Single Phase
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity due to the well-defined nature of their active sites. For the oxidation of 2-picoline, transition metal complexes, particularly those of cobalt, have shown considerable promise.
Cobalt-Based Catalysts with N-Hydroxyphthalimide (NHPI)
A prominent homogeneous catalytic system for the aerobic oxidation of methylarenes, including picolines, involves a combination of a cobalt(II) salt, such as cobalt(II) acetate (Co(OAc)₂), and N-hydroxyphthalimide (NHPI)[2][3][4]. This system operates via a free-radical mechanism.
Mechanism of Action: The catalytic cycle is initiated by the cobalt-mediated generation of the phthalimide N-oxyl (PINO) radical from NHPI. PINO is a potent hydrogen atom abstractor, capable of cleaving the C-H bond of the methyl group of 2-picoline to form a benzyl-type radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which is subsequently converted to the corresponding carboxylic acid through a series of steps. The presence of a bromide source can further enhance the catalytic activity[2][3].
Caption: Simplified Mars-van Krevelen mechanism for 2-picoline oxidation on a vanadium oxide catalyst.
Performance Insights: The selectivity towards picolinic acid is highly dependent on the reaction temperature and the conversion of 2-picoline. At lower conversions, 2-pyridinecarbaldehyde is the predominant product. As the conversion increases, the selectivity for picolinic acid increases, reaching up to 22% at a 2-picoline conversion of 36-74% with a V-Ti(20/80) catalyst at 230°C.[5][6] The choice of support is also critical, with anatase TiO₂ generally showing better performance.[6]
Metal-Organic Framework (MOF) Catalysts
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable functionalities, making them promising candidates for catalysis. A novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been successfully employed for the synthesis of picolinate derivatives through a multi-component reaction.[7][8]
Reaction System: This catalyst facilitates a one-pot synthesis of picolinates from 2-oxopropanoic acid (or its ester), ammonium acetate, malononitrile, and various aldehydes at ambient temperature.[7][8] While not a direct oxidation of 2-picoline, this approach offers an alternative and efficient route to functionalized picolinates.
Performance Insights: The UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst demonstrated excellent performance, with high yields of the desired picolinate products. A key advantage of this system is its high reusability; the catalyst can be recovered and reused multiple times without a significant loss in activity.[7]
Biocatalysis: The Green Frontier
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers the potential for exceptional selectivity under mild, environmentally benign conditions. While the biocatalytic synthesis of picolinic acid directly from 2-picoline is not yet well-established, related biotransformations have been reported.
Reported Biocatalytic Routes:
-
From Toluene/Catechol: A patent describes a process for the bioconversion of toluene or catechol to picolinic acid using a microbial culture of Pseudomonas that possesses catechol 2,3-oxygenase activity.[9] This process involves the ring cleavage of catechol followed by cyclization in the presence of ammonia.
-
Hydroxylation of Picolinic Acid: Another patent details a microbiological process for the production of 6-hydroxypicolinic acid from picolinic acid using microorganisms of the genera Pseudomonas, Bacillus, Alcaligenes, or Rhodotorula.[10]
-
Biosynthesis of Dipicolinic Acid: The biosynthesis of dipicolinic acid (pyridine-2,6-dicarboxylic acid) in Bacillus megaterium has been studied, providing insights into the enzymatic pathways for the formation of pyridine rings in biological systems.[11]
Advantages:
-
High chemo-, regio-, and stereoselectivity.
-
Mild reaction conditions (ambient temperature and pressure, neutral pH).
-
Environmentally friendly, using water as a solvent and avoiding hazardous reagents.
Limitations:
-
The direct biocatalytic oxidation of 2-picoline to picolinic acid is not yet a mature technology.
-
Enzyme or microorganism discovery and optimization can be time-consuming.
-
Substrate and product inhibition can limit reaction rates and yields.
Comparative Performance Data
The following table summarizes the performance of various catalytic systems for picolinate synthesis. It is important to note that the reaction conditions vary significantly between studies, making a direct comparison challenging. However, this data provides a valuable overview of the capabilities of each catalyst class.
| Catalyst System | Catalyst Type | Substrate | Product | Conversion (%) | Selectivity (%) | Yield (%) | Key Reaction Conditions | Reference(s) |
| Co(OAc)₂/NHPI/NaBr | Homogeneous | 3-Picoline | Nicotinic Acid | 82 | 61.4 | - | Acetic acid, 100-120°C | [12] |
| Co(OAc)₂/NHPI/Mn(OAc)₂ | Homogeneous | 3-Picoline | Nicotinic Acid | 91 | - | 89 | Acetic acid, 150°C, 20 atm air | [4][13] |
| V-Ti(20/80) Oxide | Heterogeneous | 2-Picoline | Picolinic Acid | 36-74 | 19-22 | - | Vapor phase, 230°C | [5][6] |
| V-Ti-Cr-Al-P Oxide | Heterogeneous | 4-Picoline | Isonicotinic Acid | - | - | 82 | Vapor phase | [14] |
| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Heterogeneous (MOF) | Ethyl 2-oxopropanoate, etc. | Picolinate Derivative | - | - | High | Ethanol, room temp. | [7][8] |
Experimental Protocols
To provide practical guidance, this section outlines representative experimental protocols for the synthesis of picolinic acid using different catalytic approaches.
Protocol 1: Homogeneous Catalytic Oxidation of 2-Picoline with Co(OAc)₂/NHPI
Disclaimer: This is a representative protocol adapted from the oxidation of 3-picoline and may require optimization for 2-picoline.
Materials:
-
2-Picoline
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
N-Hydroxyphthalimide (NHPI)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) (optional)
-
Glacial acetic acid
-
Pressurized reaction vessel (autoclave)
-
Magnetic stirrer with heating
Procedure:
-
To a glass liner of a stainless-steel autoclave, add 2-picoline (e.g., 10 mmol), NHPI (e.g., 10 mol%), Co(OAc)₂·4H₂O (e.g., 0.5 mol%), and Mn(OAc)₂·4H₂O (e.g., 0.1 mol%).
-
Add glacial acetic acid (e.g., 35 mL).
-
Seal the autoclave and pressurize with air or pure oxygen to the desired pressure (e.g., 20 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 150°C) with vigorous stirring.
-
Maintain the reaction for the desired time (e.g., 1-5 hours), monitoring the pressure to follow oxygen consumption.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess pressure.
-
The reaction mixture can be analyzed by HPLC or GC to determine conversion and yield.
-
The product, picolinic acid, can be isolated by evaporation of the solvent and subsequent purification (e.g., recrystallization).
Protocol 2: Heterogeneous Catalytic Vapor-Phase Oxidation of 2-Picoline with V₂O₅/TiO₂
Disclaimer: This protocol describes a general setup for vapor-phase oxidation and requires specialized equipment.
Materials:
-
2-Picoline
-
V₂O₅/TiO₂ catalyst
-
Fixed-bed reactor
-
Furnace
-
Mass flow controllers for gases (air, nitrogen)
-
Syringe pump for liquid feed
-
Condenser and collection system
Procedure:
-
Pack the fixed-bed reactor with the V₂O₅/TiO₂ catalyst.
-
Heat the reactor to the desired activation temperature (e.g., 300-500°C) in a flow of air for several hours.
-
Reduce the temperature to the reaction temperature (e.g., 240-300°C).
-
Introduce a feed stream of 2-picoline, water, and air into the reactor. The liquids are vaporized before entering the reactor. The molar ratio of the reactants is a critical parameter (e.g., picoline/H₂O/air = 1.0/50/150).[15]
-
The product stream exiting the reactor is cooled to condense the picolinic acid and unreacted starting materials.
-
The collected liquid is then analyzed to determine the conversion of 2-picoline and the selectivity to picolinic acid.
-
The product can be purified by crystallization or other suitable methods.
Conclusion and Future Outlook
The synthesis of picolinates has seen a remarkable transition from classical stoichiometric methods to more sustainable catalytic approaches. Homogeneous catalysts, particularly the Co/NHPI system, offer high activity and provide a well-understood mechanistic framework for optimization. However, challenges in catalyst separation and potential product contamination remain.
Heterogeneous catalysts, especially V₂O₅/TiO₂ systems, are industrially relevant due to their robustness and ease of use in continuous processes. The development of novel heterogeneous catalysts like MOFs opens up new avenues for mild and efficient picolinate synthesis.
Biocatalysis represents a promising future direction, with the potential for unparalleled selectivity and environmental compatibility. However, significant research is still needed to discover and engineer efficient enzymes or microorganisms for the direct oxidation of 2-picoline.
The choice of catalyst for picolinate synthesis will ultimately depend on the specific requirements of the application, including the desired scale of production, purity specifications, and economic and environmental considerations. As research continues to advance in all three areas of catalysis, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of this important class of compounds.
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- A Comparative Guide to Isoquinoline-1-carboxylic Acid and Picolinic Acid as Ligands in C
- Dipicolinic Acid as Intermedi
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- Melone, L., and C. Punta. "N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives." Beilstein journal of organic chemistry 9.1 (2013): 1296-1310.
- Al'kaeva, E. M., et al. "Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline.
- Babaee, S., et al. "Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst." RSC advances 13.32 (2023): 22503-22511.
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- Andrushkevich, T. V., et al. "Vapor-Phase Oxidation of β-Picoline to Nicotinic Acid on V2 O5 and Modified Vanadium Oxide Catalysts.
- A Comparative Guide to Catalysts for Picolinonitrile Synthesis - Benchchem.
- Izgorodina, E. I., and M. L. Coote. "Theoretical study of the oxidation catalyst N-Hydroxyphthalimide (NHPI): Thermochemical properties, internal rotor potential, and gas-And liquid-phase bond dissociation energies." The Journal of Physical Chemistry A 111.19 (2007): 4044-4054.
- Szczepaniak, B., et al. "Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides.
- Minisci, F., et al. "Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide." Organic Process Research & Development 8.3 (2004): 431-435.
- Singer, A. W., and S. M. McElvain. "Picolinic acid hydrochloride." Organic Syntheses 2 (1943): 534.
- Andrushkevich, T. V., and G. I. Panov. "Mechanism of selective oxidation of β-picoline to nicotinic acid on V-Ti-O catalyst.
- Vanadium(II)
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- Zhdankin, V. V. "Oxidative organocatalysis by redox-active molecules." Arkivoc 2011.1 (2011): 20-43.
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- Al'kaeva, E. M., et al. "Oxidation of 2-picoline over various oxide catalysts.
- Sutton, P. W., et al. "Efficient synthesis of 2, 6-bis (hydroxymethyl) pyridine using whole-cell biocatalysis." Organic Process Research & Development 20.9 (2016): 1599-1603.
- Chen, Y., et al. "Expression and Characterization of 3, 6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50." International Journal of Molecular Sciences 24.7 (2023): 6328.
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The Enigmatic Profile of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate in Target-Based Screening: A Guide to a Molecule of Untapped Potential
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of high-throughput screening and drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a paramount objective. This guide delves into the current understanding of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate, a compound whose structural features suggest potential utility in target-based screening. However, a comprehensive review of the scientific literature and patent databases reveals a conspicuous absence of published data on its biological activity and efficacy in such assays. This guide, therefore, serves a dual purpose: to present the theoretical framework for its potential application and to highlight the critical knowledge gaps that currently preclude a direct comparison with established screening compounds.
Deconstructing the Molecule: Structural Features and Inferred Properties
This compound is a substituted picolinate, a derivative of picolinic acid. Its structure, characterized by a pyridine ring with several key functional groups, offers intriguing possibilities for molecular interactions.
| Feature | Chemical Structure | Potential Significance in Biological Systems |
| Picolinate Core | A pyridine-2-carboxylic acid scaffold. | Picolinates are known metal chelators and can be involved in various biological processes. This core structure provides a rigid framework for the presentation of other functional groups. |
| Amino Group (-NH2) | Located at the 3-position. | Can act as a hydrogen bond donor and a nucleophile, potentially interacting with amino acid residues in protein binding pockets. |
| Bromo Group (-Br) | Positioned at the 6-position. | A halogen atom that can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-protein binding. |
| Trifluoromethyl Group (-CF3) | Situated at the 5-position. | A highly electronegative and lipophilic group that can enhance metabolic stability and membrane permeability. It can also engage in specific interactions with target proteins. |
| Methyl Ester (-COOCH3) | At the 2-position. | Can be hydrolyzed by cellular esterases, potentially leading to the formation of the corresponding carboxylic acid, which may have different binding properties or cellular uptake. |
The combination of these features—a potential metal-binding site, hydrogen bonding capabilities, halogen bonding potential, and metabolic stability enhancement—makes this compound an interesting candidate for screening libraries.
The Void of Efficacy Data: A Call for Investigation
Despite its promising structural attributes, a thorough search of scientific databases, including PubMed, Scopus, and patent repositories, yielded no publications detailing the efficacy of this compound in any target-based screening campaign. This lack of data prevents a direct and objective comparison with other, well-characterized screening compounds. Information regarding its potential biological targets, mechanism of action, and performance in biochemical or cell-based assays remains unpublished.
A Hypothetical Framework for Efficacy Evaluation: Proposed Experimental Workflows
To address this knowledge gap and assess the true potential of this molecule, a systematic screening approach is necessary. The following outlines a logical experimental workflow for characterizing the efficacy of this compound.
Initial Broad-Spectrum Screening
A primary high-throughput screening (HTS) campaign against a diverse panel of targets would be the logical first step. This could involve both biochemical and cell-based assays.
Workflow for Initial Target-Based Screening:
Caption: A generalized workflow for the initial target-based screening of a novel compound.
Comparative Analysis: Benchmarking Against Known Inhibitors
Should the initial screening yield confirmed hits, the next logical step would be to compare the efficacy of this compound against known inhibitors of the identified target(s).
Comparative Efficacy Workflow:
Caption: A workflow for comparing the efficacy of a hit compound against established inhibitors.
Potential Alternative Scaffolds in Target-Based Screening
In the absence of data for this compound, researchers often turn to well-established molecular scaffolds in their screening libraries. These alternatives have a proven track record in yielding hits across various target classes.
| Compound Class | Key Features | Common Targets |
| Kinase Inhibitors (e.g., Staurosporine analogs) | Often possess a heterocyclic core that mimics the adenine part of ATP. | Protein Kinases |
| GPCR Ligands (e.g., Biogenic amine analogs) | Structures that mimic endogenous ligands for G-protein coupled receptors. | GPCRs |
| Protease Inhibitors (e.g., Peptide mimetics) | Scaffolds designed to fit into the active site of proteases. | Proteases |
| Fragment Libraries | Small, low molecular weight compounds that are screened for weak binding to a target, with hits being optimized to increase affinity. | Diverse Target Classes |
Conclusion: A Molecule Awaiting Discovery
This compound stands as a molecule of theoretical interest for target-based screening. Its rich chemical functionalities suggest a potential for diverse molecular interactions. However, the current scientific landscape is devoid of any empirical data to support or refute its efficacy. The comparison guides and experimental workflows presented here are, therefore, prospective, offering a roadmap for future investigation. The true value of this compound in the realm of drug discovery awaits the pioneering research that will undoubtedly explore its uncharted biological activity. Until such data becomes available, it remains an enigmatic but potentially valuable tool in the vast chemical space available to screening scientists.
References
As this guide is based on the absence of specific literature for the topic compound, a traditional reference list is not applicable. The foundational knowledge for the proposed experimental workflows and the discussion of alternative screening compounds is derived from established principles of drug discovery and high-throughput screening, which are detailed in numerous textbooks and review articles in the field. For further reading on the principles of target-based screening, the following resources are recommended:
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
For researchers and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of chemical compounds. This guide provides a detailed protocol for the proper disposal of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate (CAS No. 866775-18-0), a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Compound: Hazard Profile and Characteristics
This compound is a solid organic compound with a molecular formula of C8H6BrF3N2O2.[1] Its structure, which includes bromine, fluorine, and nitrogen atoms on a pyridine ring, classifies it as a halogenated aromatic compound. This classification is the primary determinant for its handling and disposal protocols.
Key Hazard Information:
-
Pictogram: GHS07 (Harmful/Irritant)[1]
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray[1]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor[1]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water[1]
-
P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER/doctor[1]
-
Due to its chemical structure, this compound falls under the category of halogenated organic wastes.[2] Halogenated compounds are of particular concern for disposal because their incineration can produce acidic gases (like hydrogen bromide and hydrogen fluoride) and other hazardous byproducts if not performed in a specialized facility.[3][4]
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any waste consolidation, ensure that all work is conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[5] An emergency eyewash station and safety shower must be readily accessible.[6]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) appropriate for handling halogenated organic compounds. Inspect gloves for integrity before each use.
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in the event of a spill, a chemical-resistant suit may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is waste segregation . This compound must be treated as a halogenated organic waste and must not be mixed with non-halogenated organic waste, aqueous waste, or general laboratory trash.[2]
Step 1: Container Selection and Labeling
-
Select a designated, sealable, and compatible waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable.[8]
-
The container must be clearly labeled as "Halogenated Organic Waste."[2] Include the full chemical name: "this compound" and its CAS number "866775-18-0."
-
Attach a completed Dangerous Waste label as soon as the first quantity of waste is added.[5]
Step 2: Waste Collection
-
Carefully transfer the solid waste into the designated container using a chemically compatible scoop or spatula. Avoid creating dust.
-
If the compound is in solution, transfer the liquid into the appropriate halogenated organic solvent waste container. Do not mix with non-halogenated solvents.[2]
-
Collect any contaminated materials, such as pipette tips, weighing paper, and gloves, in a separate, clearly labeled solid halogenated waste container.
Step 3: Storage of Waste Container
-
Keep the waste container tightly closed when not in use.[9]
-
Store the container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[5]
-
The storage area should be clearly marked as a satellite accumulation area for hazardous waste.
Step 4: Final Disposal
-
Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Do not pour this chemical down the drain or dispose of it in regular trash.[8]
-
The primary disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers and emission control systems to neutralize harmful by-products.[3][10]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and EHS department.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container.[9] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[5][8]
-
Clean: Decontaminate the spill area according to your institution's established procedures.
-
Dispose: All contaminated absorbent materials and cleaning supplies must be disposed of as halogenated organic waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound.
Caption: Waste Disposal Workflow for a Halogenated Compound.
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Contains bromine and fluorine atoms, requiring specific disposal to prevent hazardous emissions.[2][11] |
| EPA Hazardous Waste Code | Potentially F-listed (e.g., F002, F005) if mixed with spent solvents. | The pyridine ring and halogenation align with characteristics of listed hazardous wastes.[12][13] |
| Container Type | Sealed, compatible containers (Glass, HDPE) | Prevents leaks and reactions with the container material.[8] |
| Labeling | "Halogenated Organic Waste," Chemical Name, CAS No. | Ensures proper identification, segregation, and handling by waste management personnel.[5] |
| Prohibited Actions | Do not mix with other waste streams. Do not dispose in sink or trash. | Prevents dangerous chemical reactions and environmental contamination.[8] |
| Final Disposal Method | High-temperature incineration by a licensed facility | Ensures complete destruction and neutralization of hazardous components.[3][10] |
By adhering to this structured and scientifically grounded disposal plan, laboratory professionals can uphold the highest standards of safety and environmental stewardship. This commitment not only protects individuals and ecosystems but also reinforces the integrity and trustworthiness of the scientific community.
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- National Center for Biotechnology Information. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
